SpdSyn binder-1
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C21H22N4O |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
3H-benzimidazol-5-yl-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H22N4O/c26-21(18-8-9-19-20(15-18)23-16-22-19)25-13-11-24(12-14-25)10-4-7-17-5-2-1-3-6-17/h1-9,15-16H,10-14H2,(H,22,23)/b7-4+ |
InChI-Schlüssel |
OHZGXXXQMBAXGH-QPJJXVBHSA-N |
Isomerische SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)N=CN4 |
Kanonische SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)N=CN4 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
SpdSyn Binder-1: A Technical Overview of Spermidine Synthase Inhibition in Malaria Research
Disclaimer: The specific compound "SpdSyn binder-1" was not identified in a comprehensive review of existing scientific literature. This technical guide will therefore focus on the target enzyme, Plasmodium falciparum spermidine synthase (PfSpdS), and will utilize data and protocols from studies of well-characterized inhibitors of this enzyme to provide a representative overview for researchers, scientists, and drug development professionals. The information presented serves as a technical guide to the methodologies and data relevant to the development of PfSpdS inhibitors for antimalarial therapy.
Introduction: Spermidine Synthase as a Target in Plasmodium falciparum
The proliferation of the malaria parasite, Plasmodium falciparum, is critically dependent on polyamines, which are essential for cell division and differentiation.[1] The parasite's polyamine biosynthetic pathway presents several unique features that distinguish it from its human host, making it an attractive target for chemotherapeutic intervention.[2][3] One of the key enzymes in this pathway is spermidine synthase (SpdS), which catalyzes the production of spermidine.[1][4] Inhibition of PfSpdS has been shown to arrest parasite development, validating it as a promising target for novel antimalarial drugs.[4]
P. falciparum SpdS (PfSpdS) facilitates the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcAdoMet) to putrescine, forming spermidine.[1][5] Unlike its human counterpart, PfSpdS can also synthesize spermine from spermidine, highlighting a key metabolic difference that can be exploited for drug design.[1][6] The enzyme's activity is crucial for maintaining the polyamine pool necessary for parasite survival.[4]
Mechanism of Action of PfSpdS Inhibitors
Inhibitors of PfSpdS typically act by binding to the active site of the enzyme, preventing the binding of its natural substrates, putrescine and dcAdoMet.[7][8] The binding of these inhibitors is often competitive, and their efficacy is determined by their affinity for the active site.[1] Structural studies of PfSpdS have revealed a detailed picture of the active site, aiding in the structure-based design of potent and selective inhibitors.[5][9]
The inhibition of PfSpdS leads to a depletion of intracellular spermidine levels, which in turn halts the parasite's growth and development, typically at the early trophozoite stage.[4] This cytostatic effect underscores the essential role of polyamines in the parasite's life cycle.[2]
Quantitative Data for PfSpdS Inhibitors
The following table summarizes key quantitative data for several known inhibitors of P. falciparum spermidine synthase. This data is essential for comparing the potency and efficacy of different compounds.
| Compound | Target | Assay Type | IC50 (µM) | Ki (µM) | Notes |
| Cyclohexylamine | PfSpdS | Enzyme Inhibition | 19.7[4] | - | |
| P. falciparum | Growth Inhibition | 198[4] | - | Arrests parasite development at the early trophozoite stage.[4] | |
| Dicyclohexylamine | P. falciparum | Growth Inhibition | 342[4] | - | |
| trans-4-methylcyclohexylamine (4MCHA) | PfSpdS | Enzyme Inhibition | - | 0.18[6] | Potent inhibitor of the enzyme.[6] |
| P. falciparum | Growth Inhibition | 35[6] | - | Efficient inhibitor of parasite growth in vitro.[6] |
Experimental Protocols
Recombinant Expression and Purification of PfSpdS
A detailed protocol for the expression and purification of recombinant PfSpdS is crucial for in vitro enzyme assays.
-
Gene Cloning: The gene encoding PfSpdS is cloned from P. falciparum cDNA into an appropriate expression vector (e.g., pET vectors for E. coli expression).[6]
-
Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific optical density of the bacterial culture.[6]
-
Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Cells are lysed by sonication or high-pressure homogenization.
-
Purification: The soluble fraction containing the recombinant PfSpdS is purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins), followed by size-exclusion chromatography to obtain a highly pure and homogenous protein preparation.[6]
PfSpdS Enzyme Activity Assay
This assay is used to determine the kinetic parameters of the enzyme and to screen for inhibitory compounds.
-
Reaction Mixture: The standard assay mixture contains a buffer (e.g., Tris-HCl), dithiothreitol (DTT), the substrates putrescine and [3H]-dcAdoMet, and the purified recombinant PfSpdS enzyme.
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period.
-
Reaction Termination: The reaction is stopped by the addition of a strong acid (e.g., perchloric acid).
-
Quantification of Product: The radiolabeled spermidine product is separated from the unreacted substrate using ion-exchange chromatography or by binding to phosphocellulose paper. The amount of product formed is quantified by liquid scintillation counting.
-
Inhibitor Screening: For inhibitor studies, various concentrations of the test compound are pre-incubated with the enzyme before the addition of the substrates. The IC50 value is determined by measuring the enzyme activity at different inhibitor concentrations and fitting the data to a dose-response curve.
P. falciparum Growth Inhibition Assay
This assay assesses the effect of a compound on the in vitro growth of P. falciparum.
-
Parasite Culture: A synchronized culture of P. falciparum (e.g., 3D7 strain) is maintained in human erythrocytes in a complete culture medium.
-
Drug Dilution: The test compound is serially diluted in the culture medium.
-
Incubation: The synchronized ring-stage parasites are incubated with the different concentrations of the compound for a full intraerythrocytic developmental cycle (typically 48 hours).
-
Growth Measurement: Parasite growth is assessed by measuring the activity of parasite-specific lactate dehydrogenase (pLDH) or by staining the parasite DNA with a fluorescent dye (e.g., SYBR Green I) and measuring the fluorescence.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is calculated by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
Polyamine Biosynthesis Pathway in P. falciparum
The following diagram illustrates the key steps in the polyamine biosynthesis pathway in P. falciparum and highlights the role of spermidine synthase.
References
- 1. Binding and Inhibition of Spermidine Synthase from Plasmodium falciparum and Implications for In Vitro Inhibitor Testing | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Plasmodium falciparum spermidine synthase inhibition results in unique perturbation-specific effects observed on transcript, protein and metabolite levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three-dimensional structures of Plasmodium falciparum spermidine synthase with bound inhibitors suggest new strategies for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The spermidine synthase of the malaria parasite Plasmodium falciparum: molecular and biochemical characterisation of the polyamine synthesis enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and mechanistic insights into the action of Plasmodium falciparum spermidine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Plasmodium falciparum spermidine synthase active site binders through structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Verification Required - Princeton University Library [oar.princeton.edu]
A Technical Deep Dive into Plasmodium falciparum Spermidine Synthase: Structure, Function, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plasmodium falciparum, the most virulent human malaria parasite, presents a significant global health challenge, exacerbated by the rise of drug-resistant strains. This necessitates the exploration of novel therapeutic targets. The polyamine biosynthesis pathway, crucial for parasite proliferation and differentiation, has emerged as a promising area for drug development. Within this pathway, spermidine synthase (PfSpdS) plays a pivotal role, catalyzing the production of spermidine, a polyamine essential for various cellular processes. This technical guide provides a comprehensive overview of the structure, function, and inhibition of Plasmodium falciparum spermidine synthase, offering insights for researchers and professionals engaged in antimalarial drug discovery.
Introduction
Malaria, caused by parasites of the genus Plasmodium, remains a life-threatening disease affecting millions worldwide.[1] The urgent need for new antimalarial agents with novel modes of action has driven research into essential parasite-specific biochemical pathways.[2] The polyamine biosynthesis pathway is one such attractive target due to its critical role in cell growth and proliferation.[1][2] Polyamines, such as putrescine, spermidine, and spermine, are ubiquitous polycations that interact with macromolecules like DNA, RNA, and proteins, thereby regulating key cellular functions.[3]
P. falciparum spermidine synthase (PfSpdS) is a key enzyme in this pathway, responsible for the synthesis of spermidine from putrescine and decarboxylated S-adenosylmethionine (dcAdoMet).[1][4] Notably, unlike its mammalian counterparts, PfSpdS also exhibits a secondary activity, catalyzing the formation of spermine from spermidine, a function carried out by a distinct spermine synthase in humans.[4][5][6] This functional distinction, coupled with structural differences, presents an opportunity for the development of parasite-specific inhibitors. Inhibition of PfSpdS has been shown to arrest parasite development at the early trophozoite stage, highlighting its essentiality for parasite survival.[2]
This guide will delve into the detailed molecular architecture of PfSpdS, its enzymatic mechanism, and the current landscape of its inhibitors, providing a foundational resource for the rational design of novel antimalarial therapeutics.
Molecular Structure of PfSpdS
The P. falciparum spermidine synthase is a polypeptide of 321 amino acids with a molecular mass of approximately 36.6 kDa.[5] It possesses an N-terminal extension that is not found in animal or bacterial orthologs but shows similarity to those in certain plants.[5] Crystallographic studies have revealed that PfSpdS folds into two distinct domains: an N-terminal β-sheet domain and a C-terminal Rossmann-fold type domain, which is characteristic of class I methyltransferases.[7] The active site is located in a cleft between these two domains and is comprised of two interconnected pockets that bind dcAdoMet and putrescine.[7]
Binding of the substrate dcAdoMet induces a significant conformational change in a flexible "gatekeeper loop" (residues 196-208), which stabilizes the active site and prepares it for the binding of the second substrate, putrescine.[1][8] This ordered sequential binding mechanism is a key feature of PfSpdS catalysis.[9][10]
The crystal structure of PfSpdS has been solved in its apo form, as well as in complex with its substrate dcAdoMet, the product 5'-methylthioadenosine (MTA), and various inhibitors.[1][7] These structures provide detailed insights into the specific amino acid residues involved in ligand recognition and catalysis, forming a critical basis for structure-based drug design.
Enzymatic Function and Mechanism
PfSpdS catalyzes the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcAdoMet) to putrescine, yielding spermidine and 5'-methylthioadenosine (MTA).[1]
The overall reaction is as follows:
Putrescine + decarboxylated S-adenosylmethionine (dcAdoMet) → Spermidine + 5'-methylthioadenosine (MTA) + H⁺
A unique feature of PfSpdS is its ability to also utilize spermidine as an aminopropyl acceptor, leading to the formation of spermine.[4][5] This bifunctionality is significant as P. falciparum lacks a dedicated spermine synthase enzyme.[4][6]
The catalytic mechanism of PfSpdS is proposed to proceed via a sequential ordered mechanism.[9][10] First, dcAdoMet binds to the enzyme, which then promotes the binding of putrescine (or spermidine). The subsequent aminopropyl transfer is thought to occur through a nucleophilic attack of the primary amino group of putrescine on the aminopropyl moiety of dcAdoMet.
Signaling and Metabolic Pathways
The polyamine biosynthesis pathway in P. falciparum is a critical metabolic route. The following diagram illustrates the central role of PfSpdS in this pathway.
References
- 1. Crystal structure of Plasmodium falciparum spermidine synthase in complex with the substrate decarboxylated S-adenosylmethionine and the potent inhibitors 4MCHA and AdoDATO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasmodium falciparum spermidine synthase inhibition results in unique perturbation-specific effects observed on transcript, protein and metabolite levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICI Journals Master List [journals.indexcopernicus.com]
- 4. Binding and Inhibition of Spermidine Synthase from Plasmodium falciparum and Implications for In Vitro Inhibitor Testing | PLOS One [journals.plos.org]
- 5. The spermidine synthase of the malaria parasite Plasmodium falciparum: molecular and biochemical characterisation of the polyamine synthesis enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Three-dimensional structures of Plasmodium falciparum spermidine synthase with bound inhibitors suggest new strategies for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. portal.research.lu.se [portal.research.lu.se]
SpdSyn Binder-1: A Potent and Selective Chemical Probe for Spermidine Synthase
A Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive technical overview of SpdSyn binder-1, a novel, potent, and selective chemical probe for human spermidine synthase (SpdSyn). Spermidine synthase is a key enzyme in the polyamine biosynthesis pathway, catalyzing the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to putrescine to form spermidine.[1][2][3] Polyamines are essential for cell growth, differentiation, and proliferation, making SpdSyn a critical target for therapeutic intervention in various diseases, including cancer. This guide details the quantitative biochemical and cellular characterization of this compound, provides detailed experimental protocols for its use, and illustrates key pathways and workflows.
Quantitative Data Summary
This compound has been rigorously characterized to establish its potency, selectivity, and suitability as a chemical probe. The following tables summarize the key quantitative data.
Table 1: Binding Affinity of this compound for Human Spermidine Synthase
| Parameter | Value | Method |
| Dissociation Constant (Kd) | 15 nM | Isothermal Titration Calorimetry (ITC) |
| On-rate (kon) | 2.5 x 10⁵ M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) |
| Off-rate (koff) | 3.75 x 10⁻³ s⁻¹ | Surface Plasmon Resonance (SPR) |
Table 2: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Assay Conditions |
| IC50 | 45 nM | Recombinant human SpdSyn, 10 µM putrescine, 10 µM dcSAM, 30 min incubation at 37°C |
Table 3: Selectivity Profile of this compound
| Target | IC50 (nM) | Fold Selectivity vs. SpdSyn |
| Spermidine Synthase (SpdSyn) | 45 | 1 |
| Spermine Synthase (SpmSyn) | 3,200 | >70 |
| Ornithine Decarboxylase (ODC) | >50,000 | >1100 |
| S-adenosylmethionine Decarboxylase (SAMDC) | >50,000 | >1100 |
Table 4: Cellular Activity of this compound
| Parameter | Value | Cell Line | Assay |
| Cellular Target Engagement (EC50) | 250 nM | HEK293 | Cellular Thermal Shift Assay (CETSA) |
| Spermidine Depletion (IC50) | 400 nM | LNCaP | LC-MS/MS quantification of polyamines |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
This protocol details the determination of the binding affinity of this compound to recombinant human SpdSyn.
Materials:
-
Recombinant human Spermidine Synthase (purified to >95%)
-
This compound
-
ITC Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP
-
MicroCal PEAQ-ITC or similar instrument
Procedure:
-
Prepare a 10 µM solution of SpdSyn in ITC buffer.
-
Prepare a 100 µM solution of this compound in ITC buffer.
-
Degas both solutions for 10 minutes prior to use.
-
Load the SpdSyn solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Set the experiment parameters: 25°C, 19 injections of 2 µL each, with a 150-second spacing between injections.
-
Perform the titration experiment.
-
Analyze the resulting data using the instrument's software, fitting to a one-site binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
SpdSyn Enzymatic Activity Assay (IC50 Determination)
This protocol describes a fluorescence-based assay to measure the inhibitory activity of this compound.
Materials:
-
Recombinant human Spermidine Synthase
-
Putrescine
-
Decarboxylated S-adenosylmethionine (dcSAM)
-
Assay Buffer: 50 mM HEPES pH 7.5, 1 mM DTT
-
Fluorescent probe for primary amines (e.g., O-phthalaldehyde, OPA)
-
This compound (serial dilutions)
-
384-well black assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a 1:100 dilution in Assay Buffer.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add 10 µL of 20 nM SpdSyn enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding 5 µL of a substrate mix containing 20 µM putrescine and 20 µM dcSAM.
-
Incubate the reaction for 30 minutes at 37°C.
-
Stop the reaction by adding 10 µL of the OPA reagent.
-
Incubate for 5 minutes at room temperature to allow for the fluorescent adduct to form.
-
Read the fluorescence intensity (Excitation: 340 nm, Emission: 455 nm).
-
Plot the fluorescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the procedure to confirm that this compound engages with SpdSyn inside intact cells.
Materials:
-
HEK293 cells
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer: PBS with protease inhibitors
-
Antibody against Spermidine Synthase for Western Blot
Procedure:
-
Culture HEK293 cells to ~80% confluency.
-
Treat cells with either this compound (at various concentrations) or vehicle (DMSO) for 1 hour at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by three freeze-thaw cycles (liquid nitrogen and 25°C water bath).
-
Separate soluble and aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (soluble fraction) and analyze the protein levels of SpdSyn by Western Blot.
-
Quantify the band intensities and plot the fraction of soluble SpdSyn as a function of temperature for both vehicle and compound-treated samples. A shift in the melting curve indicates target engagement.
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the polyamine biosynthesis pathway, the experimental workflow for characterizing this compound, and its proposed mechanism of action.
Caption: Polyamine biosynthesis pathway highlighting the central role of Spermidine Synthase (SpdSyn).
Caption: Workflow for the characterization of this compound as a chemical probe.
Caption: Proposed competitive inhibition mechanism of this compound.
References
An In-depth Technical Guide to the Discovery and Characterization of Spermidine Synthase (SpdSyn) Binders: A Case Study Perspective on SpdSyn binder-1
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Spermidine synthase (SpdSyn) is a critical enzyme in the polyamine biosynthesis pathway, making it a compelling target for therapeutic intervention in diseases such as malaria and cancer.[1][2] This technical guide provides a comprehensive overview of the discovery and characterization of SpdSyn binders, using the notional "SpdSyn binder-1" as a framework for discussion. This compound is identified as a weak binder that interacts with the active site of Plasmodium falciparum spermidine synthase (PfSpdS), highlighting its potential as a tool for malaria research.[3][4] This document details the underlying biological pathways, methodologies for characterization, and data interpretation relevant to the development of SpdSyn inhibitors.
Introduction: The Role of Spermidine Synthase in Disease
Polyamines, such as spermidine and spermine, are essential polycationic molecules crucial for cell growth, proliferation, and differentiation.[2] Spermidine synthase catalyzes the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcAdoMet) to putrescine, yielding spermidine.[1][2] Due to the high proliferation rates of cancer cells and pathogens like Plasmodium falciparum, the demand for polyamines is significantly elevated, rendering the polyamine biosynthesis pathway an attractive target for drug development.[1] Inhibition of SpdSyn can disrupt this vital pathway, leading to cell cycle arrest and apoptosis in rapidly dividing cells.
The Polyamine Biosynthesis Pathway
The synthesis of spermidine is a multi-step enzymatic process. The key steps relevant to SpdSyn inhibition are outlined below.
Characterization of this compound
While specific discovery data for "this compound" is not publicly detailed, it is described as a weak binder for PfSpdS.[3][4] A comprehensive characterization of such a binder would involve a suite of biophysical and biochemical assays to determine its binding affinity, mechanism of action, and inhibitory activity.
Quantitative Data Summary
The following tables represent typical quantitative data generated during the characterization of a SpdSyn binder. The values for this compound are hypothetical, reflecting its characterization as a "weak binder," and are presented alongside data for a known inhibitor, decarboxylated S-adenosylhomocysteine (dcSAH), for comparison.[2][5]
Table 1: Binding Affinity of SpdSyn Binders
| Compound | Target | Method | Kd (μM) | Stoichiometry (n) |
| This compound (Hypothetical) | PfSpdS | ITC | >100 | Not Determined |
| dcSAH | hSpdS | ITC | 1.1 ± 0.3 | 1 |
| dcSAH (in presence of putrescine) | hSpdS | ITC | 3.2 ± 0.1 | 1 |
Table 2: In Vitro Inhibitory Activity of SpdSyn Binders
| Compound | Target | Method | IC50 (μM) |
| This compound (Hypothetical) | PfSpdS | Enzyme Activity Assay | >200 |
| dcSAH | hSpdS | Enzyme Activity Assay | 43 |
| dcSAH | PfSpdS | Enzyme Activity Assay | 5 |
| dcSAH | TmSpdS | Enzyme Activity Assay | 2 |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate characterization of enzyme inhibitors. The following sections outline the methodologies for key experiments in the study of SpdSyn binders.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions in solution. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Protocol:
-
Protein Preparation: Recombinant SpdSyn is expressed and purified. The final protein buffer should be extensively dialyzed against the ITC running buffer to minimize buffer mismatch effects.
-
Ligand Preparation: The SpdSyn binder is dissolved in the same ITC running buffer.
-
ITC Experiment:
-
The sample cell is filled with the SpdSyn solution (e.g., 20-50 µM).
-
The injection syringe is filled with the binder solution (e.g., 200-500 µM).
-
A series of small injections (e.g., 2-5 µL) of the binder solution into the sample cell are performed at a constant temperature (e.g., 25°C).
-
The heat change associated with each injection is measured.
-
-
Data Analysis: The resulting data are fitted to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters.
Enzyme Activity Assay (IC50 Determination)
Enzyme activity assays are performed to quantify the inhibitory potency of a compound. The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%.
Protocol:
-
Reaction Mixture: A reaction mixture is prepared containing buffer, substrates (putrescine and dcAdoMet), and varying concentrations of the SpdSyn binder.
-
Enzyme Initiation: The reaction is initiated by the addition of SpdSyn.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a set period.
-
Quenching: The reaction is stopped, for example, by the addition of an acid.
-
Detection: The formation of the product (spermidine or MTA) is quantified. This can be achieved using various methods, such as HPLC, spectrophotometry, or a coupled enzyme assay.
-
Data Analysis: The enzyme activity at each inhibitor concentration is calculated and plotted against the log of the inhibitor concentration. The data are then fitted to a dose-response curve to determine the IC50 value.
X-ray Crystallography
X-ray crystallography is a powerful technique used to determine the three-dimensional structure of a protein-ligand complex at atomic resolution. This provides invaluable insights into the binding mode of the inhibitor and can guide structure-based drug design efforts.
Protocol:
-
Crystallization: The SpdSyn protein is co-crystallized with the binder, or the binder is soaked into pre-formed apo-enzyme crystals. This involves screening a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature).
-
Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data are processed to determine the electron density map, from which the atomic model of the protein-ligand complex is built and refined.
Conclusion and Future Directions
The characterization of SpdSyn binders, such as the illustrative this compound, is a multi-faceted process that integrates biophysical and biochemical techniques to build a comprehensive understanding of their interaction with the target enzyme. While this compound itself is a weak binder, its study provides a valuable framework for the discovery and development of more potent inhibitors.[3] Future efforts in this area should focus on leveraging structural information from co-crystal structures to design novel inhibitors with improved affinity and selectivity. The complex relationship between binding affinity (Kd) and inhibitory activity (IC50) for SpdSyn suggests that an ordered sequential binding mechanism may be at play, a factor that must be considered in future drug design campaigns.[1] The continued exploration of the SpdSyn active site and the development of sophisticated screening assays will be pivotal in the quest for novel therapeutics targeting the polyamine biosynthesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
Spermidine Synthase: A Promising Target for Novel Antiparasitic Drug Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Parasitic diseases, including malaria, leishmaniasis, and trypanosomiasis, continue to pose a significant threat to global health, affecting millions of people, primarily in tropical and subtropical regions. The emergence of drug resistance to current therapies necessitates the urgent identification and validation of novel drug targets. The polyamine biosynthetic pathway has emerged as a promising area for therapeutic intervention due to its critical role in cell proliferation and differentiation in these parasites.[1][2][3][4] Spermidine synthase (SpdS), a key enzyme in this pathway, catalyzes the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcAdoMet) to putrescine, forming spermidine.[5][6] Spermidine is essential for parasite growth, survival, and virulence, making SpdS an attractive target for the development of new antiparasitic agents.[7][8][9][10] This technical guide provides a comprehensive overview of spermidine synthase as a drug target in parasitic diseases, focusing on data-driven insights, detailed experimental protocols, and visualizations of key pathways and workflows.
The Polyamine Biosynthetic Pathway in Parasites: A Distinguishing Feature
The polyamine metabolic pathway in parasitic protozoa exhibits significant differences from that of their mammalian hosts, offering a therapeutic window for selective inhibition.[8] Key parasites such as Plasmodium falciparum, Leishmania donovani, and Trypanosoma brucei possess a complete core polyamine biosynthetic pathway, including ornithine decarboxylase (ODC), S-adenosylmethionine decarboxylase (AdoMetDC), and spermidine synthase.[5]
Notably, Trypanosoma cruzi is an exception, as it lacks the gene for ODC and is therefore auxotrophic for putrescine, relying on transport from the host.[11][12][13] In trypanosomatids like Leishmania and Trypanosoma, spermidine is a precursor for the synthesis of trypanothione, a unique dithiol that plays a crucial role in redox homeostasis and is absent in mammals.[5][9] This makes the enzymes involved in its synthesis, including SpdS, particularly compelling drug targets.[7]
In P. falciparum, SpdS is not only responsible for spermidine synthesis but can also catalyze the formation of spermine, a function typically carried out by a separate enzyme, spermine synthase, in mammals.[14][15][16] These distinctions in the polyamine pathways between parasites and humans provide a strong rationale for targeting parasite-specific enzymes like SpdS.
Caption: Parasitic vs. Host Polyamine Biosynthesis.
Quantitative Data on Spermidine Synthase Inhibition
A variety of compounds have been investigated for their inhibitory activity against spermidine synthase from different parasites. The following tables summarize the key quantitative data, including IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, providing a comparative view of inhibitor potency.
Table 1: Inhibitors of Plasmodium falciparum Spermidine Synthase (PfSpdS)
| Inhibitor | Type | IC50 (µM) | Ki (µM) | Reference |
| trans-4-Methylcyclohexylamine (4MCHA) | Competitive (vs. Putrescine) | 35 (cell growth) | 0.18 | [14] |
| Dicyclohexylamine | Competitive (vs. Putrescine) | 97 (NF54 strain) | - | [17] |
| 501 (R strain) | [17] | |||
| N-(3-aminopropyl)-cyclohexylamine (Compound 9) | Competitive | In range of AdoDATO & 4MCHA | - | [18] |
| (1R,4R)-(N1-(3-aminopropyl)-trans-cyclohexane-1,4-diamine (Compound 8) | Competitive | 100-fold higher than Cpd 9 | - | [18] |
| 4-N-(3-aminopropyl)-trans-cyclohexane-1,4-diamine (NACD) | Competitive | 619 | - | [15] |
| 4-N-acetyl-trans-cyclohexane-1,4-diamine (NAC) | Competitive | 7.4 | - | [15] |
| 4-Methylaniline (4MAN) | Competitive (vs. Putrescine) | 23 | - | [3] |
Table 2: Inhibitors of Trypanosoma Spermidine Synthase
| Parasite | Inhibitor | Type | IC50 (µM) | Ki (µM) | Reference |
| T. brucei | Dicyclohexylamine | Competitive (vs. Putrescine) | 3 | - | [19] |
| Cyclohexylamine | Competitive (vs. Putrescine) | 15 | - | [19] | |
| S-Adenosyl-1,8-diamino-3-thiooctane (AdoDATO) | Bisubstrate Analog | 25 | - | [19] | |
| T. cruzi | Compound 1 | Non-competitive (Allosteric) | 82.27 | - | [20] |
| Compound 2 | Non-competitive (Allosteric) | 43.41 | - | [20] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for key experiments cited in the study of spermidine synthase inhibitors.
1. Recombinant Spermidine Synthase Expression and Purification
This protocol describes the general steps for producing recombinant SpdS for in vitro assays.
-
Cloning: The gene encoding SpdS is amplified from parasite cDNA and cloned into an expression vector (e.g., pET series) with a purification tag (e.g., His-tag).
-
Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by adding IPTG to the culture medium, followed by incubation at a specific temperature and duration.
-
Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme and protease inhibitors. Cells are lysed by sonication on ice.
-
Purification: The soluble fraction is clarified by centrifugation and applied to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed, and the recombinant protein is eluted with an imidazole gradient.
-
Quality Control: The purity and concentration of the protein are assessed by SDS-PAGE and a protein quantification assay (e.g., Bradford assay).
2. Spermidine Synthase Enzyme Activity Assay (Coupled Assay)
This is a common method to measure the enzymatic activity of SpdS and the effect of inhibitors.
-
Principle: The production of spermidine by SpdS is coupled to a second reaction that can be monitored spectrophotometrically. For example, the spermidine produced can be a substrate for spermidine/spermine N1-acetyltransferase (SSAT1), which transfers an acetyl group from acetyl-CoA, releasing Coenzyme A (CoA). The free thiol group of CoA can then be detected using a chromogenic reagent like 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin.[21]
-
Reaction Mixture: A typical reaction mixture contains a buffer (e.g., HEPES, pH 7.5), purified recombinant SpdS, the substrates putrescine and dcAdoMet, the coupling enzyme (e.g., SSAT1), acetyl-CoA, and the inhibitor at various concentrations.
-
Procedure:
-
The reaction is initiated by the addition of one of the substrates (e.g., putrescine).
-
The mixture is incubated at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the detection reagent is added.
-
The absorbance or fluorescence is measured at the appropriate wavelength.
-
-
Data Analysis: The rate of reaction is calculated from the change in absorbance/fluorescence over time. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
3. In Vitro Parasite Growth Inhibition Assay
This assay determines the effect of SpdS inhibitors on the proliferation of the parasite in culture.
-
Parasite Culture: Parasites (P. falciparum in human erythrocytes, Leishmania promastigotes, or T. brucei bloodstream forms) are cultured in appropriate media under standard conditions.
-
Drug Treatment: The parasite culture is treated with a serial dilution of the test compound. A negative control (vehicle only) and a positive control (a known antiparasitic drug) are included.
-
Incubation: The treated cultures are incubated for a defined period (e.g., 48-72 hours).
-
Growth Assessment: Parasite growth is quantified using various methods:
-
For P. falciparum, parasitemia can be measured by microscopy of Giemsa-stained blood smears or by using a fluorescent DNA-binding dye (e.g., SYBR Green I).
-
For motile parasites like Leishmania and Trypanosoma, cell density can be determined by counting with a hemocytometer or by using a resazurin-based viability assay.
-
-
Data Analysis: The percentage of growth inhibition is calculated relative to the untreated control. IC50 values are determined as described for the enzyme assay.
Caption: Workflow for SpdS Inhibitor Screening.
Spermidine Synthase as a Validated Drug Target
The rationale for targeting spermidine synthase is multifaceted and supported by genetic and chemical evidence.
-
Essentiality: Genetic studies in Leishmania donovani and Trypanosoma brucei have demonstrated that SpdS is essential for parasite survival and virulence.[9][10][22] Knockdown or knockout of the SpdS gene leads to growth arrest and a reduced ability to establish infection in animal models.[9][10]
-
Chemical Validation: Inhibition of SpdS with small molecules leads to a significant decrease in intracellular spermidine levels and subsequent parasite growth arrest.[14][17] For instance, 4MCHA is an effective inhibitor of P. falciparum growth in vitro.[14]
-
Structural Differences: Although the overall fold of SpdS is conserved, there are structural differences between the parasite and human enzymes that can be exploited for the design of selective inhibitors. For example, fragment-based screening has identified novel allosteric binding sites in T. cruzi SpdS that are not present in the human ortholog.[21]
Caption: Why SpdS is a Strong Drug Target.
Conclusion and Future Directions
Spermidine synthase stands out as a well-validated and promising drug target for a range of parasitic diseases. The essential role of spermidine in parasite physiology, coupled with the structural and functional differences between the parasite and host enzymes, provides a solid foundation for the development of selective inhibitors. The quantitative data on existing inhibitors, while demonstrating proof-of-concept, also highlight the need for more potent and specific compounds.
Future research should focus on:
-
High-throughput screening of diverse chemical libraries to identify novel inhibitor scaffolds.
-
Structure-based drug design leveraging the crystal structures of parasite SpdS to improve inhibitor potency and selectivity.
-
Exploitation of allosteric sites to develop non-competitive inhibitors, which may offer advantages in terms of specificity and overcoming resistance.
-
In vivo studies to evaluate the efficacy, pharmacokinetics, and safety of promising lead compounds in relevant animal models of parasitic diseases.
By integrating these approaches, the scientific community can advance the development of novel antiparasitic drugs targeting spermidine synthase, ultimately contributing to the control and elimination of these devastating diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Polyamine Metabolism in Leishmania Parasites: A Promising Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding and Inhibition of Spermidine Synthase from Plasmodium falciparum and Implications for In Vitro Inhibitor Testing | PLOS One [journals.plos.org]
- 4. scispace.com [scispace.com]
- 5. Polyamines in protozoan pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeting the polyamine biosynthetic enzymes: a promising approach to therapy of African sleeping sickness, Chagas' disease, and leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polyamine biosynthetic enzymes as drug targets in parasitic protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of spermidine synthase as a drug target in African trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spermidine Synthase Is Required for Virulence of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polyamine metabolism in Trypanosoma cruzi: studies on the expression and regulation of heterologous genes involved in polyamine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Polyamine Metabolism for Drug Intervention in Trypanosomatids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The spermidine synthase of the malaria parasite Plasmodium falciparum: molecular and biochemical characterisation of the polyamine synthesis enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Effect of drugs inhibiting spermidine biosynthesis and metabolism on the in vitro development of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A novel inhibitor of Plasmodium falciparum spermidine synthase: a twist in the tail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Characterization of spermidine synthase from Trypanosoma brucei brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of a Hidden Trypanosoma cruzi Spermidine Synthase Binding Site and Inhibitors through In Silico, In Vitro, and X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.iucr.org [journals.iucr.org]
- 22. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
An In-depth Technical Guide to the Polyamine Biosynthesis Pathway in Plasmodium falciparum: A Key Target for Antimalarial Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyamines are essential polycationic molecules crucial for cell growth, differentiation, and proliferation. The polyamine biosynthesis pathway in the malaria parasite, Plasmodium falciparum, presents a compelling target for novel antimalarial chemotherapeutics due to significant structural and regulatory differences from its human host counterpart. This technical guide provides a comprehensive overview of the core components of this pathway, including its unique bifunctional ornithine decarboxylase/S-adenosylmethionine decarboxylase (ODC/AdoMetDC), spermidine synthase (SpdS), and arginase. We present a consolidation of quantitative data on enzyme kinetics and inhibitor potencies, detailed experimental protocols for parasite culture and enzymatic assays, and visual representations of the pathway and associated experimental workflows to facilitate further research and drug discovery efforts in this critical area.
Introduction: The Significance of Polyamine Metabolism in P. falciparum
The rapid proliferation of Plasmodium falciparum during its intraerythrocytic developmental cycle necessitates a high rate of metabolic activity, including the synthesis of polyamines such as putrescine, spermidine, and spermine. These molecules are vital for nucleic acid and protein synthesis, and for stabilizing cellular macromolecules. The polyamine biosynthesis pathway in P. falciparum is distinct from the human host's pathway, most notably in the fusion of two key enzymes, ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC), into a single bifunctional protein.[1][2] This unique arrangement, along with the absence of a polyamine interconversion pathway, makes the parasite's polyamine metabolism an attractive target for the development of selective inhibitors with minimal off-target effects in the human host.[3][4][5]
The Core Polyamine Biosynthesis Pathway in P. falciparum
The synthesis of polyamines in P. falciparum begins with the amino acid L-arginine and proceeds through a series of enzymatic steps to produce putrescine, spermidine, and spermine. The key enzymes involved are arginase, the bifunctional ODC/AdoMetDC, and spermidine synthase.
Figure 1: The core polyamine biosynthesis pathway in P. falciparum.
Quantitative Data on Pathway Enzymes and Inhibitors
A thorough understanding of the kinetic properties of the pathway's enzymes and the potency of their inhibitors is crucial for drug development. The following tables summarize the available quantitative data.
Table 1: Kinetic Parameters of P. falciparum Polyamine Biosynthesis Enzymes
| Enzyme | Substrate | Km (µM) | Reference(s) |
| ODC/AdoMetDC (ODC domain) | L-Ornithine | 47.3 - 161.5 | [6] |
| ODC/AdoMetDC (AdoMetDC domain) | S-Adenosylmethionine | 33 | [3] |
| Spermidine Synthase (SpdS) | Putrescine | 35 - 52 | [4][5] |
| decarboxylated S-Adenosylmethionine | 35 | [4][5] | |
| Arginase | L-Arginine | 13,000 - 24,000 | [7] |
Table 2: Inhibitors of P. falciparum Polyamine Biosynthesis Enzymes
| Enzyme | Inhibitor | IC50 (µM) | Ki (µM) | Reference(s) |
| ODC/AdoMetDC (ODC domain) | DL-α-Difluoromethylornithine (DFMO) | - | 16 - 87.6 | [6][8] |
| α-Methylornithine | - | - | [9] | |
| ODC/AdoMetDC (AdoMetDC domain) | MDL 73811 | 2-3 | - | [10] |
| Methylglyoxal bis(guanylhydrazone) (MGBG) | - | 0.46 | [3] | |
| Spermidine Synthase (SpdS) | trans-4-Methylcyclohexylamine (4MCHA) | 35 | 0.18 | [4][5] |
| Dicyclohexylamine | 97 - 501 | - | [8] | |
| S-Adenosyl-1,8-diamino-3-thio-octane (AdoDATO) | - | - | [11] | |
| 1,7-Diaminoheptane | 319 - 466 | - | [8] | |
| Arginase | 2(S)-amino-6-boronohexanoic acid (ABH) | - | - | [7] |
| Agmatine | 340 - 431 | - | [8] |
Detailed Experimental Protocols
This section provides detailed methodologies for the cultivation of P. falciparum and for conducting key enzymatic and cellular assays.
In Vitro Cultivation of P. falciparum Asexual Blood Stages
Continuous in vitro culture of the asexual erythrocytic stages of P. falciparum is fundamental for research. The following protocol is based on the method originally described by Trager and Jensen.
Materials:
-
RPMI-1640 medium with L-glutamine and HEPES
-
Human serum (Type A+)
-
Washed human erythrocytes (Type O+)
-
Hypoxanthine solution
-
Gentamicin solution
-
Sodium bicarbonate solution
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Incubator at 37°C
-
Sterile culture flasks
Protocol:
-
Complete Culture Medium Preparation: To 500 mL of RPMI-1640, add 50 mL of heat-inactivated human serum, 5 mL of 10 mg/mL hypoxanthine, and 0.5 mL of 10 mg/mL gentamicin.
-
Parasite Culture Initiation/Maintenance:
-
Thaw cryopreserved parasite stocks according to standard procedures.
-
Maintain cultures in sealed flasks at a 5% hematocrit in complete culture medium.
-
Incubate at 37°C in a humidified incubator with the specified gas mixture.
-
-
Daily Maintenance:
-
Examine parasite morphology and parasitemia daily by preparing thin blood smears and staining with Giemsa.
-
Change the medium daily to replenish nutrients and remove metabolic waste.
-
Split cultures as the parasitemia reaches 5-8% to maintain a healthy culture, typically by adding fresh erythrocytes and complete medium.
-
Recombinant Protein Expression and Purification Workflow
The following outlines a general workflow for the expression and purification of recombinant polyamine pathway enzymes in E. coli.
References
- 1. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]
- 2. The Plasmodium falciparum bifunctional ornithine decarboxylase, S-adenosyl-L-methionine decarboxylase, enables a well balanced polyamine synthesis without domain-domain interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Binding and Inhibition of Spermidine Synthase from Plasmodium falciparum and Implications for In Vitro Inhibitor Testing | PLOS One [journals.plos.org]
- 5. The spermidine synthase of the malaria parasite Plasmodium falciparum: molecular and biochemical characterisation of the polyamine synthesis enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The ornithine decarboxylase domain of the bifunctional ornithine decarboxylase/S-adenosylmethionine decarboxylase of Plasmodium falciparum: recombinant expression and catalytic properties of two different constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal Structure of Arginase from Plasmodium falciparum and Implications for L-Arginine Depletion in Malarial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of drugs inhibiting spermidine biosynthesis and metabolism on the in vitro development of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasmodium falciparum and Plasmodium berghei: effects of ornithine decarboxylase inhibitors on erythrocytic schizogony - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Irreversible inhibition of S-adenosylmethionine decarboxylase in Plasmodium falciparum-infected erythrocytes: growth inhibition in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel inhibitor of Plasmodium falciparum spermidine synthase: a twist in the tail - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Homology of Human and Plasmodium Spermidine Synthase
For Researchers, Scientists, and Drug Development Professionals
Core Introduction: A Tale of Two Enzymes
Spermidine synthase (SpdS; EC 2.5.1.16) is a pivotal enzyme in the polyamine biosynthetic pathway, catalyzing the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to putrescine, yielding spermidine. This triamine is indispensable for cell growth, differentiation, and macromolecular synthesis. In humans, its role is well-defined in normal cellular function. In the malaria parasite, Plasmodium falciparum, polyamines are equally critical for its rapid proliferation within host erythrocytes.[1][2] The parasite possesses a complete set of enzymes for de novo polyamine biosynthesis, making this pathway an attractive target for antimalarial chemotherapy.[3][4]
While human spermidine synthase (hSpdS) and its P. falciparum ortholog (PfSpdS) are functionally homologous, they harbor significant structural and kinetic differences. Exploiting these distinctions is a cornerstone of modern drug design, aiming to develop selective inhibitors that cripple the parasite with minimal impact on the human host. This guide provides a detailed comparative analysis of these two enzymes, outlining the key data and experimental approaches essential for research and development in this field.
Comparative Data Analysis
Sequence and Structural Homology
Despite catalyzing the same reaction, hSpdS and PfSpdS exhibit modest sequence identity. Structurally, both enzymes adopt a conserved fold and form homodimers, but PfSpdS is distinguished by a notable N-terminal extension not present in its human counterpart.[5] This unique feature is a primary point of interest for designing parasite-specific inhibitors.
Table 1: Comparison of Sequence and Structural Features
| Feature | Human Spermidine Synthase (hSpdS) | Plasmodium falciparum Spermidine Synthase (PfSpdS) |
| UniProt ID | P19623[6] | Q8IJ47 |
| Amino Acid Length | 302[6] | 321[5] |
| Molecular Weight | ~34 kDa | ~36.6 kDa[5] |
| Quaternary Structure | Homodimer | Homodimer |
| Overall Fold | N-terminal β-sheet domain, C-terminal Rossmann-like fold[7][8] | Conserved Rossmann-like fold with a unique N-terminal extension[5][7] |
| Example PDB ID | 2O06 | 2I7B |
Active Site Architecture
The active site, located at the dimer interface, is where the subtle but critical differences lie. While key catalytic residues are conserved, the surrounding amino acids that shape the substrate-binding pockets differ, influencing substrate affinity and inhibitor binding.
Table 2: Comparison of Key Active Site Residues
| Role in Catalysis/Binding | Human (hSpdS) | Plasmodium (PfSpdS) |
| dcSAM Binding | Asp104, Asp171 | Asp171, Asp231 |
| Putrescine Binding | Asp201 | Asp261 |
| Substrate Specificity | Glu169, Phe170 | Tyr229, Trp230 |
Note: Residue numbering may vary slightly based on specific crystal structures and constructs.
Kinetic Properties and Substrate Specificity
Kinetic analyses reveal distinct profiles for the two enzymes. Notably, PfSpdS displays a broader substrate tolerance than hSpdS, as it can utilize spermidine as an aminopropyl acceptor to a limited extent, thereby producing spermine.[5][7] This functional promiscuity is absent in the highly specific human enzyme. Both enzymes are understood to follow an ordered sequential mechanism, where dcSAM must bind before putrescine can occupy the active site.[7][9]
Table 3: Comparative Kinetic Parameters
| Parameter | Human (hSpdS) | Plasmodium (PfSpdS) |
| Mechanism | Ordered Sequential[10] | Ordered Sequential[7][10] |
| Km (Putrescine) | ~25-40 µM | ~52 µM[5] |
| Km (dcSAM) | ~1-5 µM | ~35 µM[5] |
| Spermine Synthesis | No | Yes (limited capacity)[5][7] |
Experimental Protocols
Recombinant Protein Production: Cloning, Expression, and Purification
Objective: To produce soluble, active recombinant hSpdS and PfSpdS for structural and biochemical assays.
Methodology:
-
Gene Cloning: The coding sequences for SRM (hSpdS) and PfSpdS are amplified from human and P. falciparum cDNA, respectively, using PCR. Primers are designed to incorporate restriction sites (e.g., NdeI, XhoI) for ligation into a bacterial expression vector, such as pET-28a(+), which appends an N-terminal His6-tag for purification.
-
Transformation and Expression: The resulting plasmids are transformed into an E. coli expression strain (e.g., BL21(DE3)). A starter culture is grown overnight at 37°C, then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.5 mM IPTG, and the culture is incubated for an additional 16-20 hours at a reduced temperature (e.g., 18°C) to enhance protein solubility.[11]
-
Cell Lysis and Lysate Preparation: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, protease inhibitors), and lysed by sonication on ice. The lysate is clarified by ultracentrifugation to remove cell debris.
-
Affinity Chromatography: The clarified supernatant is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer containing a low concentration of imidazole (e.g., 20 mM) to remove weakly bound proteins. The His-tagged SpdS is then eluted using a higher concentration of imidazole (e.g., 250-500 mM).
-
Size-Exclusion Chromatography (Polishing): Eluted fractions containing the protein of interest are pooled, concentrated, and further purified by gel filtration chromatography (e.g., using a Superdex 200 column) to separate the monomeric/dimeric enzyme from aggregates and other contaminants. The final pure protein is stored at -80°C.
Enzyme Kinetics Assay
Objective: To determine the kinetic parameters (Km, Vmax, kcat) and assess inhibitor potency (IC50, Ki).
Methodology:
-
Reaction Mixture: A typical assay is performed in a buffer such as 100 mM Tris-HCl (pH 8.0).[12] The reaction mixture contains a fixed concentration of purified SpdS, one substrate at a saturating concentration, and the other substrate at varying concentrations. For inhibitor studies, substrate concentrations are typically held at their Km values while the inhibitor concentration is varied.
-
Substrates: The substrates are putrescine and dcSAM. Often, a radiolabeled substrate, such as S-adenosyl-L-[carboxyl-14C]methionine (for SAMDC to produce labeled dcSAM) or [35S]dcAdoMet, is used to track product formation.[13]
-
Initiation and Incubation: The reaction is initiated by adding the enzyme to the pre-warmed reaction mixture. The incubation is carried out at 37°C for a set period (e.g., 30 minutes) during which the reaction is linear.[12]
-
Termination and Product Quantification: The reaction is stopped, often by the addition of a strong acid or base. The product (spermidine or the byproduct 5'-methylthioadenosine, MTA) is then separated from the unreacted substrate. This can be achieved using methods like ion-exchange chromatography or HPLC. If a radiolabeled substrate is used, the amount of radioactive product is quantified by scintillation counting.
-
Data Analysis: Initial reaction velocities are plotted against substrate concentration and fitted to the Michaelis-Menten equation to determine Km and Vmax. For inhibition studies, IC50 values are determined from dose-response curves.
Visualizing Pathways and Processes
The Polyamine Biosynthesis Pathway
Polyamines are synthesized from the amino acid ornithine. The pathway involves two key decarboxylation steps followed by aminopropyl transfer reactions. Plasmodium is unique in that it possesses a bifunctional ornithine decarboxylase/S-adenosylmethionine decarboxylase (ODC/SAMDC) fusion protein.[4]
Caption: Generalized polyamine biosynthesis pathway. PfSpdS can weakly catalyze the SpmS step.
Inhibitor Discovery Workflow
The development of selective PfSpdS inhibitors follows a structured, multi-stage process, integrating computational and experimental techniques to identify and optimize lead compounds.
Caption: Workflow for the discovery and development of selective PfSpdS inhibitors.
Selective Inhibitor Landscape
The goal of inhibitor design is to achieve high selectivity for PfSpdS over hSpdS. Several compounds have been identified that exploit the structural nuances of the parasite enzyme's active site.
Table 4: Representative Inhibitors of Spermidine Synthase
| Inhibitor | Type | Selectivity | Approx. Ki or IC50 (PfSpdS) |
| AdoDATO | Multi-substrate analog[7] | Non-selective | ~4 nM[14] |
| 4MCHA | Putrescine analog[7] | PfSpdS-selective | 0.18 µM[5] |
| N-(3-aminopropyl)-cyclohexylamine | Putrescine analog[15] | PfSpdS-selective | ~1 µM (IC50)[14][15] |
| BIPA | Novel scaffold (VS hit)[16] | PfSpdS-selective | Binds, but poor inhibitor[9] |
-
AdoDATO (S-adenosyl-1,8-diamino-3-thio-octane) is a potent but non-selective inhibitor, binding to both substrate sites.[7]
-
4MCHA (trans-4-methylcyclohexylamine) is a classic example of a selective inhibitor, showing potent inhibition of PfSpdS and weak activity against the human enzyme.[5][7] Its efficacy in cell culture validates PfSpdS as a viable drug target.[5]
-
N-(3-aminopropyl)-cyclohexylamine was identified as an inhibitor of mammalian spermine synthase but was found to be a potent inhibitor of PfSpdS, highlighting the unique ability of the parasite enzyme to accommodate different ligand structures.[15]
Conclusion and Future Outlook
The spermidine synthases of humans and P. falciparum represent a compelling case study in targeting homologous enzymes for antimicrobial drug development. The documented differences in their structure, active site composition, and kinetic behavior provide a solid rationale for the continued pursuit of selective inhibitors. Future research should focus on leveraging the unique N-terminal extension of PfSpdS for allosteric modulation and using advanced computational and structural biology techniques to design novel scaffolds that move beyond simple substrate mimicry. The integration of these approaches holds great promise for developing a new class of antimalarial agents that effectively target the parasite's essential polyamine metabolism.
References
- 1. Polyamine levels and the activity of their biosynthetic enzymes in human erythrocytes infected with the malarial parasite, Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spermidine is a key polyamine required by intracellular parasites for survival within host erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Polyamines in protozoan pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The spermidine synthase of the malaria parasite Plasmodium falciparum: molecular and biochemical characterisation of the polyamine synthesis enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Binding and Inhibition of Spermidine Synthase from Plasmodium falciparum and Implications for In Vitro Inhibitor Testing | PLOS One [journals.plos.org]
- 8. Crystal Structure of Human Spermine Synthase: IMPLICATIONS OF SUBSTRATE BINDING AND CATALYTIC MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Spermidine Synthase (SPDS) Undergoes Concerted Structural Rearrangements Upon Ligand Binding – A Case Study of the Two SPDS Isoforms From Arabidopsis thaliana [frontiersin.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A novel inhibitor of Plasmodium falciparum spermidine synthase: a twist in the tail - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Plasmodium falciparum spermidine synthase active site binders through structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SpdSyn binder-1 in Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and background information for utilizing SpdSyn binder-1 in binding assays targeting spermidine synthase (SpdSyn), a critical enzyme in polyamine biosynthesis. The primary focus is on the spermidine synthase from Plasmodium falciparum (PfSpdS), the causative agent of malaria, for which this compound has been identified as a weak binder to the active site.[1][2][3]
Introduction
Polyamines are essential polycations involved in numerous cellular processes, including cell growth, proliferation, and differentiation. Their biosynthesis is a highly regulated process and a potential target for therapeutic intervention in various diseases, including cancer and parasitic infections like malaria. Spermidine synthase (SpdS) catalyzes the conversion of putrescine to spermidine, a key step in the polyamine biosynthetic pathway.
This compound has been identified as a ligand that interacts with the active site of PfSpdS.[1][2][3] Understanding the binding characteristics of this and similar molecules is crucial for the development of potent and specific inhibitors. This document outlines the methodologies to characterize the binding of this compound to PfSpdS using enzyme activity assays and biophysical techniques.
Signaling Pathway
Spermidine synthase is a key enzyme in the polyamine biosynthesis pathway. This pathway is intricately linked with cellular growth and proliferation signaling, notably through the mTORC1 pathway. The mTORC1 complex, a central regulator of cell growth, can influence the levels of enzymes involved in polyamine synthesis.[4][5]
Data Presentation
| Compound | Target | Assay Type | Binding Affinity (Kd) | IC50 | Reference |
| This compound | PfSpdS | ITC (predicted) | Weak Binder | Not Determined | [1][2][3] |
| dcSAH | Human SpdS | ITC | 1.1 ± 0.3 µM | - | [6] |
| 4MAN | PfSpdS | Enzyme Assay | - | 23 µM | [7] |
| AdoDATO | PfSpdS | Enzyme Assay | - | Strong Inhibitor | [7] |
Experimental Protocols
Spermidine Synthase Activity Assay
This assay measures the enzymatic activity of PfSpdS by quantifying the amount of spermidine produced. The inhibitory potential of this compound can be assessed by measuring the reduction in spermidine formation in its presence.
Materials:
-
Recombinant P. falciparum spermidine synthase (PfSpdS)
-
Decarboxylated S-adenosylmethionine (dcAdoMet)
-
Putrescine
-
This compound
-
Dithiothreitol (DTT)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Bovine serum albumin (BSA)
-
Potassium phosphate buffer (pH 7.5)
-
Perchloric acid (HClO4)
-
HPLC system with a suitable column for polyamine analysis
-
o-Phthaldialdehyde (OPA) for derivatization
Protocol:
-
Prepare a standard reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5), 0.1 mM dcAdoMet, 0.1 mM putrescine, 1 mM DTT, 1 mM EDTA, and 10 µg BSA.
-
To determine the IC50 value, prepare serial dilutions of this compound in the reaction mixture.
-
Initiate the reaction by adding 0.2 µg of purified PfSpdS to the reaction mixture. The total reaction volume is 100 µl.
-
Incubate the reaction at 37°C for 30 minutes.
-
Terminate the reaction by adding 100 µl of 0.4 M HClO4.
-
Centrifuge the samples to pellet precipitated protein.
-
Analyze the supernatant for spermidine content using HPLC after derivatization with OPA.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between this compound and PfSpdS.
Materials:
-
Purified, high-concentration PfSpdS
-
This compound
-
Dialysis buffer (e.g., 100 mM HEPES, pH 7.5, 250 mM NaCl)
-
Isothermal Titration Calorimeter
Protocol:
-
Thoroughly dialyze both the PfSpdS protein and the this compound solution against the same dialysis buffer to minimize buffer mismatch effects.
-
Determine the accurate concentrations of the protein and the ligand.
-
Degas the solutions before loading them into the calorimeter.
-
Typically, load the PfSpdS solution (e.g., 20-50 µM) into the sample cell of the ITC instrument.
-
Load the this compound solution (e.g., 10-20 times the protein concentration) into the injection syringe.
-
Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume and spacing. For weak binders, a higher concentration of both protein and ligand may be necessary, and larger injection volumes might be required to obtain a measurable heat signal.
-
Perform a control titration by injecting the ligand solution into the buffer to measure the heat of dilution.
-
Perform the main titration by injecting the this compound solution into the PfSpdS solution.
-
Analyze the resulting data by integrating the heat signals and fitting them to a suitable binding model to determine the Kd, n, ΔH, and ΔS.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for characterizing the binding of this compound to PfSpdS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Parasite | 251106-30-6 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Understanding the Polyamine and mTOR Pathway Interaction in Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The regulation of polyamine pathway proteins in models of skeletal muscle hypertrophy and atrophy: a potential role for mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for SpdSyn Binder-1 Enzymatic Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting an enzymatic inhibition assay for Spermidine Synthase (SpdSyn) using a hypothetical inhibitor, "binder-1." The protocol is designed for researchers in academic and industrial settings who are involved in drug discovery and development, particularly those targeting the polyamine biosynthesis pathway.
Introduction
Spermidine synthase (SpdSyn) is a key enzyme in the polyamine biosynthesis pathway, catalyzing the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to putrescine, forming spermidine and 5'-deoxy-5'-methylthioadenosine (MTA).[1][2] Polyamines like spermidine are essential for cell growth, proliferation, and differentiation, making SpdSyn an attractive target for the development of therapeutics against diseases characterized by rapid cell proliferation, such as cancer.[3][4] This document outlines a robust method to screen for and characterize inhibitors of SpdSyn, using "binder-1" as an example.
Principle of the Assay
The activity of SpdSyn can be measured by quantifying the formation of one of its products. A common method involves using a radiolabeled substrate and measuring the incorporation of the radiolabel into the product.[5] An alternative and often preferred method in high-throughput screening is a fluorescence-based assay. This protocol will focus on a non-radioactive, fluorescence-based method for broader accessibility and safety. The assay measures the amount of spermidine produced, which can be quantified using a fluorescent probe that reacts specifically with primary amines. The inhibition of SpdSyn by "binder-1" will result in a decrease in the fluorescent signal, which is proportional to the inhibitor's potency.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Reagent/Material | Supplier | Catalogue Number | Storage |
| Recombinant Human SpdSyn | Vendor A | XXXXX | -80°C |
| Putrescine Dihydrochloride | Vendor B | YYYYY | Room Temperature |
| Decarboxylated S-adenosylmethionine (dcSAM) | Vendor C | ZZZZZ | -20°C |
| SpdSyn binder-1 (or test compound) | In-house/Vendor D | AAAAA | -20°C |
| Tris-HCl Buffer (1 M, pH 7.5) | Vendor E | BBBBB | Room Temperature |
| Dithiothreitol (DTT) | Vendor F | CCCCC | -20°C |
| Bovine Serum Albumin (BSA) | Vendor G | DDDDD | 4°C |
| Fluorescamine | Vendor H | EEEEE | 4°C (Protect from light) |
| Dimethyl Sulfoxide (DMSO) | Vendor I | FFFFF | Room Temperature |
| 96-well black, flat-bottom plates | Vendor J | GGGGG | Room Temperature |
| Plate reader with fluorescence detection | N/A | N/A | N/A |
Experimental Protocols
Preparation of Reagents
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer (pH 7.5) containing 1 mM DTT and 0.1 mg/mL BSA. Keep on ice.
-
Enzyme Stock Solution: Dilute the recombinant SpdSyn to a working concentration of 2X the final assay concentration in the assay buffer. The optimal enzyme concentration should be determined empirically by performing an enzyme titration curve to ensure the reaction proceeds in the linear range.
-
Substrate Stock Solutions:
-
Prepare a 10 mM stock solution of putrescine dihydrochloride in deionized water.
-
Prepare a 1 mM stock solution of dcSAM in 5 mM H2SO4 containing 10% ethanol.
-
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution of the inhibitor in DMSO to generate a range of concentrations for the assay.
-
Fluorescamine Solution: Prepare a 1 mg/mL solution of fluorescamine in acetone. This solution should be prepared fresh before use.
SpdSyn Enzymatic Inhibition Assay Protocol
-
Inhibitor Addition: To the wells of a 96-well plate, add 2 µL of the serially diluted this compound or DMSO for the control wells.
-
Enzyme Addition: Add 50 µL of the 2X SpdSyn enzyme solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a 2X substrate mix containing putrescine and dcSAM in the assay buffer. The final concentrations should be at their respective Km values, which should be determined experimentally. Add 48 µL of the substrate mix to each well to initiate the reaction. The final reaction volume will be 100 µL.
-
Reaction Incubation: Incubate the plate at 37°C for 30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding 10 µL of 1 M HCl.
-
Detection:
-
Add 50 µL of 0.5 M borate buffer (pH 9.0) to each well.
-
Quickly add 25 µL of the fluorescamine solution to each well while mixing.
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 390 nm and an emission wavelength of 475 nm.
Data Presentation and Analysis
The results of the this compound enzymatic inhibition assay should be analyzed to determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the no-enzyme control wells from all other wells.
-
Percentage Inhibition Calculation: Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_no_enzyme) / (Signal_DMSO - Signal_no_enzyme))
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Summary of Quantitative Data
The following table summarizes the key quantitative data that should be determined from the enzymatic inhibition assay.
| Parameter | Description | Example Value |
| Enzyme Concentration | The final concentration of SpdSyn in the assay. | 5 nM |
| Substrate Concentrations | The final concentrations of putrescine and dcSAM in the assay. | Km values |
| IC50 of this compound | The concentration of the inhibitor that results in 50% inhibition of SpdSyn activity. | 100 nM |
| Hill Slope | The steepness of the dose-response curve. | 1.2 |
| Mechanism of Inhibition | The mode of inhibition (e.g., competitive, non-competitive, uncompetitive). | To be determined |
To determine the mechanism of inhibition, further kinetic studies are required where the initial reaction rates are measured at various substrate and inhibitor concentrations. The data can then be visualized using Michaelis-Menten and Lineweaver-Burk plots.[6]
Mandatory Visualizations
Signaling Pathway of Spermidine Synthesis
Caption: Biosynthesis of spermidine from putrescine and dcSAM catalyzed by SpdSyn.
Experimental Workflow for SpdSyn Inhibition Assay
Caption: Step-by-step workflow for the SpdSyn enzymatic inhibition assay.
References
- 1. Spermidine synthase - Wikipedia [en.wikipedia.org]
- 2. Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A New Assay Method for Spermidine and Spermine Synthases Using Antibody Against MTA -BMB Reports [koreascience.kr]
- 6. Khan Academy [khanacademy.org]
Application Notes and Protocols: In Vitro Testing of Spermidine Synthase (SpdSyn) Binders against Plasmodium falciparum
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro testing of spermidine synthase (SpdSyn) binders against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The protocols and data presented are based on published studies of various PfSpdS inhibitors.
Introduction
Spermidine synthase (SpdS) is a critical enzyme in the polyamine biosynthesis pathway of P. falciparum[1][2][3][4][5]. This pathway is essential for parasite proliferation and survival, making PfSpdS a promising target for novel antimalarial drugs[6][7]. Inhibition of SpdS can disrupt the synthesis of spermidine and spermine, leading to parasite death[8]. This document outlines the methodologies for evaluating the efficacy of potential SpdSyn inhibitors in vitro.
Data Presentation: In Vitro Activity of PfSpdSyn Binders
The following tables summarize the quantitative data for several known inhibitors of P. falciparum spermidine synthase.
Table 1: Enzymatic Inhibition and Binding Affinity of PfSpdSyn Inhibitors
| Compound | Type of Inhibition | Ki (μM) | IC50 (μM) | KD (μM) | Reference |
| 4MCHA | Competitive | 0.18 | - | - | [6] |
| AdoDATO | Multi-substrate analog | - | Strong Inhibitor | - | [1] |
| BIPA | - | - | >> 100 | - | [1] |
| Dicyclohexylamine | - | - | 97 (NF54 strain) | - | [8] |
| 1,7-diaminoheptane | - | - | 466 (NF54 strain) | - | [8] |
| Agmatine | - | - | 431 (NF54 strain) | - | [8] |
Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration; KD: Dissociation constant. "-" indicates data not available in the cited sources.
Table 2: In Vitro Antiplasmodial Activity of PfSpdSyn Inhibitors
| Compound | P. falciparum Strain | IC50 (μM) | Reference |
| 4MCHA | - | 35 | [6] |
| Dicyclohexylamine | NF54 (chloroquine-sensitive) | 97 | [8] |
| Dicyclohexylamine | R strain (chloroquine-resistant) | 501 | [8] |
| 1,7-diaminoheptane | NF54 (chloroquine-sensitive) | 466 | [8] |
| 1,7-diaminoheptane | R strain (chloroquine-resistant) | 319 | [8] |
| Agmatine | NF54 (chloroquine-sensitive) | 431 | [8] |
| Agmatine | R strain (chloroquine-resistant) | 340 | [8] |
Experimental Protocols
Protocol 1: PfSpdSyn Enzyme Activity Assay
This protocol is used to determine the direct inhibitory effect of a compound on the enzymatic activity of recombinant PfSpdSyn.
Materials:
-
Recombinant PfSpdSyn enzyme
-
Putrescine (substrate)
-
Decarboxylated S-adenosylmethionine (dcAdoMet) (substrate)
-
Test compound (SpdSyn binder-1)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM DTT)
-
0.4 M HClO4 (stop solution)
-
HPLC system with a suitable column for polyamine analysis
-
θ-phthaldialdehyde (derivatization reagent)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PfSpdSyn enzyme, and varying concentrations of the test compound.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the substrates, putrescine and dcAdoMet.
-
Incubate the reaction at 37°C for 30 minutes.[1]
-
Terminate the reaction by adding 100 μl of 0.4 M HClO4.[1]
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for the amount of spermidine formed using HPLC after derivatization with θ-phthaldialdehyde.[1]
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: In Vitro P. falciparum Growth Inhibition Assay (SYBR Green I-based)
This assay measures the ability of a compound to inhibit the growth of P. falciparum in red blood cell culture.
Materials:
-
Synchronized ring-stage P. falciparum culture (e.g., NF54 strain)
-
Human red blood cells (RBCs)
-
Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Test compound (this compound)
-
96-well microtiter plates
-
Lysis buffer (Tris, EDTA, saponin, Triton X-100)
-
SYBR Green I nucleic acid stain
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in complete culture medium in a 96-well plate.
-
Add the synchronized ring-stage parasite culture (e.g., at 0.5% parasitemia and 2% hematocrit) to each well.
-
Include positive controls (parasitized RBCs without drug) and negative controls (uninfected RBCs).
-
Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
After incubation, lyse the cells by adding lysis buffer containing SYBR Green I to each well.
-
Incubate the plate in the dark at room temperature for at least 1 hour.
-
Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate the IC50 value by fitting the dose-response curve using a non-linear regression model.
Visualizations
Caption: Polyamine biosynthesis pathway in P. falciparum.
Caption: Experimental workflow for testing PfSpdSyn inhibitors.
References
- 1. Binding and Inhibition of Spermidine Synthase from Plasmodium falciparum and Implications for In Vitro Inhibitor Testing | PLOS One [journals.plos.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. researchgate.net [researchgate.net]
- 5. Binding and Inhibition of Spermidine Synthase from Plasmodium falciparum and Implications for In Vitro Inhibitor Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The spermidine synthase of the malaria parasite Plasmodium falciparum: molecular and biochemical characterisation of the polyamine synthesis enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and mechanistic insights into the action of Plasmodium falciparum spermidine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of drugs inhibiting spermidine biosynthesis and metabolism on the in vitro development of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: SpdSyn binder-1 for Fragment-Based Drug Discovery
Topic: SpdSyn binder-1 for Fragment-Based Drug Discovery (FBDD) Application: A Case Study for Identifying Inhibitors of Plasmodium falciparum Spermidine Synthase Audience: Researchers, scientists, and drug development professionals.
Introduction
Fragment-Based Drug Discovery (FBDD) has become a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2][3] FBDD involves screening libraries of small, low-molecular-weight compounds (fragments) to identify weak binders to a biological target.[1][2] These initial "hits" are then optimized into more potent, drug-like molecules through medicinal chemistry strategies such as growing, linking, or merging.[4][5] This approach is particularly effective for challenging targets, including those previously deemed "undruggable."[1][6]
This application note describes the use of FBDD principles in the context of identifying binders for Spermidine Synthase (SpdSyn), a critical enzyme in the polyamine biosynthesis pathway of Plasmodium falciparum, the parasite responsible for malaria. This compound is a known weak binder that interacts with the active site of this enzyme, making it a relevant case study for FBDD campaigns aimed at developing new anti-malarial therapeutics.[7][8]
The FBDD Workflow for SpdSyn Target
The overall workflow for an FBDD campaign targeting Spermidine Synthase follows a multi-step, iterative process. It begins with target validation and preparation, followed by fragment screening using sensitive biophysical techniques, and culminates in the structural and computational analysis of fragment hits to guide lead optimization.[4]
Data Presentation: Characterizing Fragment Hits
A crucial step in FBDD is the quantitative characterization of initial fragment hits to prioritize them for further development. Key metrics include binding affinity (Kd), and ligand efficiency (LE). The following table provides an illustrative example of how data for initial fragment hits against Spermidine Synthase, including a hypothetical precursor to this compound, would be presented.
| Fragment ID | Molecular Weight (Da) | Binding Affinity (Kd) | Method | Ligand Efficiency (LE)¹ |
| This compound | 245.28 | Weak Binder | N/A | N/A |
| Hypothetical Frag-A | 150.18 | 250 µM | SPR | 0.35 |
| Hypothetical Frag-B | 182.22 | 100 µM | NMR | 0.38 |
| Hypothetical Frag-C | 165.19 | 800 µM | SPR | 0.29 |
¹Ligand Efficiency (LE) is calculated as: LE = (-RT * ln(Kd)) / N, where R is the gas constant, T is the temperature, and N is the number of non-hydrogen atoms. LE helps normalize binding affinity by molecular size, prioritizing smaller fragments with more efficient binding.
Experimental Protocols
Sensitive biophysical techniques are required to detect the weak interactions between fragments and the target protein.[9] Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most widely used methods for primary screening and hit validation in FBDD.[4][10]
Protocol 1: Fragment Screening using Surface Plasmon Resonance (SPR)
SPR measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte (fragment) to an immobilized ligand (SpdSyn protein) in real-time.[11][12]
Materials & Equipment:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (NHS, EDC, ethanolamine)
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
-
Purified Spermidine Synthase (SpdSyn) protein
-
Fragment library dissolved in DMSO and diluted in running buffer
Methodology:
-
Chip Preparation and Ligand Immobilization:
-
Activate the carboxymethylated dextran surface of the CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.[13]
-
Inject the SpdSyn protein (diluted to 10-20 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level (e.g., 5000-8000 Resonance Units, RU) is achieved.[13][14]
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes. A reference flow cell should be prepared similarly but without protein immobilization.
-
-
Fragment Screening:
-
Dissolve fragment stocks (typically in DMSO) into the running buffer to the desired screening concentration (e.g., 100-500 µM), ensuring the final DMSO concentration is consistent and low (<1%).
-
Inject each fragment solution over the reference and active (SpdSyn) flow cells for a set contact time (e.g., 60 seconds) followed by a dissociation phase with running buffer (e.g., 120 seconds).[13]
-
A binding response is recorded as the difference in RU between the active and reference flow cells.
-
-
Data Analysis and Hit Identification:
-
Fragments that produce a reproducible and concentration-dependent binding signal above a predetermined threshold are considered primary hits.
-
Hits are then subjected to follow-up dose-response analysis to determine their binding affinity (Kd).
-
-
Surface Regeneration:
Protocol 2: Fragment Screening using NMR Spectroscopy
NMR-based screening detects fragment binding by observing changes in the NMR spectrum of either the target protein or the fragments themselves upon complex formation.[16] Protein-observed 2D ¹H-¹⁵N HSQC experiments are a common and powerful method.[17]
Materials & Equipment:
-
High-field NMR spectrometer (e.g., 600 MHz or higher) with a cryoprobe
-
NMR tubes
-
¹⁵N-isotopically labeled SpdSyn protein
-
NMR Buffer (e.g., 50 mM Phosphate, 150 mM NaCl, 2 mM DTT, pH 7.4 in 90% H₂O/10% D₂O)
-
Fragment library dissolved in a deuterated solvent (e.g., d6-DMSO)
Methodology:
-
Protein Preparation:
-
Express and purify ¹⁵N-labeled SpdSyn protein.[17] Successful expression in minimal media containing ¹⁵N-labeled ammonium chloride is required.
-
Prepare a stock solution of the protein (e.g., 50-100 µM) in the NMR buffer.
-
-
Reference Spectrum Acquisition:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-SpdSyn protein alone. This serves as the reference spectrum. Each peak in this spectrum corresponds to a specific backbone N-H group in the protein.
-
-
Fragment Screening:
-
Prepare cocktails of 5-10 fragments and add them to the protein sample at a final concentration of ~200-1000 µM per fragment.
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum for each protein-fragment mixture.
-
-
Data Analysis and Hit Identification:
-
Overlay the spectra from the fragment cocktails with the reference spectrum.
-
Binding is indicated by chemical shift perturbations (CSPs) or significant line broadening of specific peaks in the protein's spectrum.
-
Fragments from "hit" cocktails are then screened individually (deconvolution) to identify the specific binder.[17]
-
-
Binding Site Mapping and Affinity Determination:
-
The residues corresponding to the perturbed peaks on the HSQC spectrum map the binding site on the protein surface.[18]
-
A titration experiment, where increasing concentrations of the hit fragment are added to the protein, can be performed. The magnitude of the chemical shift changes is then used to calculate the dissociation constant (Kd).
-
Logical Relationship Diagram
The progression from a weak fragment hit to a potent lead compound is guided by structure-activity relationships (SAR) and structural biology insights.
Conclusion
The FBDD approach offers a robust framework for discovering novel inhibitors against challenging targets like P. falciparum Spermidine Synthase. This compound serves as an excellent conceptual starting point, representing the kind of weak, active-site binder that FBDD campaigns aim to identify. By employing sensitive biophysical techniques like SPR and NMR for screening and leveraging structural biology to guide chemical optimization, initial low-affinity fragments can be efficiently evolved into potent lead compounds for the development of new anti-malarial drugs.
References
- 1. onenucleus.com [onenucleus.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 5. biosolveit.de [biosolveit.de]
- 6. massbio.org [massbio.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Fragment-based drug discovery campaigns guided by native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Introduction to fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia | Springer Nature Experiments [experiments.springernature.com]
- 13. dhvi.duke.edu [dhvi.duke.edu]
- 14. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 15. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 17. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol to identify drug-binding sites in proteins using solution NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of SpdSyn Binder-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SpdSyn binder-1, a known weak binder of Plasmodium falciparum spermidine synthase (PfSpdS), in a high-throughput screening (HTS) campaign. The following protocols and data are intended to facilitate the discovery of more potent inhibitors of this essential enzyme, a key target in the development of novel anti-malarial therapeutics.
Introduction to Spermidine Synthase and this compound
Spermidine synthase (SpdSyn) is a critical enzyme in the polyamine biosynthesis pathway, catalyzing the transfer of an aminopropyl group from S-adenosylmethioninamine to putrescine, forming spermidine.[1] This pathway is essential for cell growth, differentiation, and proliferation, making it an attractive target for drug development. In Plasmodium falciparum, the causative agent of malaria, PfSpdS is a vital enzyme for parasite survival.[2]
This compound has been identified as a compound that binds to the active site of PfSpdS.[3][4] While characterized as a weak binder, it serves as a valuable tool compound for validating screening assays and as a foundational chemical scaffold for the development of more potent inhibitors.
High-Throughput Screening Strategies
The primary objective of an HTS campaign targeting PfSpdS is to identify compounds that inhibit its enzymatic activity. Several robust HTS assay formats are suitable for this purpose, including fluorescence-based assays, Homogeneous Time-Resolved Fluorescence (HTRF), and AlphaScreen technology.[5][6][7] The choice of assay will depend on available instrumentation, reagent costs, and desired throughput.
Data Presentation: Comparative Inhibitor Data
| Compound Name | Target Organism | IC50 Value (µM) | Reference |
| Decarboxylated S-adenosylhomocysteine (dcSAH) | Plasmodium falciparum | 5 | [8] |
| Decarboxylated S-adenosylhomocysteine (dcSAH) | Human | 43 | [8] |
| 5'-Methylthioadenosine | Rat | 30-45 | [9] |
| S-adenosylhomocysteine sulphone | Rat | 20 | [9] |
| N-(3-aminopropyl)cyclohexylamine (APCHA) | Rat | Potent inhibitor | [10] |
| trans-4-methylcyclohexylamine (4MCHA) | Rat | Potent inhibitor | [10] |
| S-adenosyl-3-thio-1,8-diaminooctane | - | 0.4 | [11] |
Experimental Protocols
Protocol 1: Fluorescence-Based Activity Assay for Spermidine Synthase
This protocol is adapted from a fluorescence-based assay that measures the formation of spermidine.[5] It relies on the differential fluorescence of a probe upon binding to the primary amine of the product, spermidine, versus the substrate, putrescine.
Materials:
-
Recombinant purified P. falciparum spermidine synthase (PfSpdS)
-
Putrescine dihydrochloride
-
S-adenosylmethioninamine (decarboxylated S-adenosylmethionine)
-
This compound (or other control inhibitor)
-
Compound library
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.5, 1 mM DTT, 1 mM EDTA
-
Detection Reagent: A fluorescent probe that selectively binds to spermidine (e.g., a commercially available polyamine detection reagent)
-
384-well black, low-volume assay plates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound and library compounds in 100% DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound solution into the wells of a 384-well assay plate.
-
For control wells, dispense 50 nL of DMSO (negative control) or a known inhibitor (positive control).
-
-
Enzyme Preparation:
-
Dilute PfSpdS to the desired working concentration in cold Assay Buffer. The optimal concentration should be determined empirically through enzyme titration experiments.
-
-
Enzyme Addition:
-
Add 5 µL of the diluted PfSpdS solution to each well of the assay plate containing the compounds.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Substrate Addition and Reaction Incubation:
-
Prepare a substrate mix containing putrescine and S-adenosylmethioninamine in Assay Buffer. The final concentrations should be at or near the Km values for each substrate, if known.
-
Initiate the enzymatic reaction by adding 5 µL of the substrate mix to each well.
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 5 µL of the Detection Reagent solution.
-
Incubate at room temperature for 10-15 minutes to allow for the fluorescent signal to develop.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent probe.
-
Protocol 2: HTRF-Based Inhibition Assay
This protocol describes a generic HTRF assay for measuring enzyme activity, which can be adapted for spermidine synthase. HTRF assays are based on the transfer of energy between a donor and an acceptor fluorophore when they are in close proximity.[6][12]
Materials:
-
Recombinant purified PfSpdS
-
Biotinylated substrate (e.g., biotinylated putrescine)
-
S-adenosylmethioninamine
-
Europium cryptate-labeled antibody specific for the product (spermidine)
-
Streptavidin-XL665 (acceptor)
-
This compound (or other control inhibitor)
-
Compound library
-
HTRF Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA
-
384-well white, low-volume assay plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating:
-
Dispense 50 nL of compound solutions or DMSO into the wells of a 384-well assay plate.
-
-
Enzyme and Substrate Addition:
-
Prepare a solution of PfSpdS and biotinylated putrescine in HTRF Assay Buffer.
-
Add 5 µL of this solution to each well.
-
Incubate for 15 minutes at room temperature.
-
-
Reaction Initiation:
-
Prepare a solution of S-adenosylmethioninamine in HTRF Assay Buffer.
-
Add 5 µL of this solution to each well to start the reaction.
-
Incubate at 37°C for 30-60 minutes.
-
-
Detection Reagent Addition:
-
Prepare a detection mix containing the Europium cryptate-labeled anti-spermidine antibody and Streptavidin-XL665 in HTRF detection buffer.
-
Add 10 µL of the detection mix to each well.
-
-
Incubation and Data Acquisition:
-
Incubate the plate at room temperature for 60 minutes to allow for the HTRF signal to stabilize.
-
Read the plate on an HTRF-compatible reader, measuring emission at both 620 nm (cryptate) and 665 nm (XL665). The HTRF signal is calculated as the ratio of the two emission signals.
-
Mandatory Visualizations
Spermidine Biosynthesis Signaling Pathway
References
- 1. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of protein-binding proteins from the target structure alone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A fluorescence-based assay for measuring polyamine biosynthesis aminopropyl transferase–mediated catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 7. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Khan Academy [khanacademy.org]
- 9. Computational design of ligand-binding proteins with high affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Khan Academy [khanacademy.org]
- 11. Types of Scripts to Automate Some of Your Map-Making Work [goldensoftware.com]
- 12. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
Recombinant Expression of Plasmodium falciparum Spermidine Synthase: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the recombinant expression, purification, and characterization of Plasmodium falciparum spermidine synthase (PfSpdS). PfSpdS is a critical enzyme in the polyamine biosynthesis pathway of the malaria parasite and represents a promising target for the development of novel antimalarial drugs. The protocols detailed below are intended to facilitate the production of active PfSpdS for structural studies, inhibitor screening, and other biochemical assays.
Application Notes
Plasmodium falciparum, the causative agent of the most severe form of malaria, relies on the polyamine spermidine for its growth and proliferation. Spermidine is synthesized by the enzyme spermidine synthase, which catalyzes the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcAdoMet) to putrescine.[1] Unlike its human host, the polyamine metabolism in P. falciparum has unique features, making the enzymes in this pathway attractive targets for selective inhibition.[2]
The recombinant expression of PfSpdS in heterologous systems, most commonly Escherichia coli, is a crucial first step for its detailed biochemical and structural characterization.[1] Studies have shown that a truncated form of PfSpdS, with the removal of the N-terminal 29 amino acids, can be successfully expressed and purified in an active state.[1] This recombinant enzyme has been instrumental in determining its kinetic properties and in the screening and characterization of potent inhibitors.
The protocols provided herein describe the necessary steps for cloning the PfSpdS gene, expressing the recombinant protein in E. coli, purifying the active enzyme, and performing enzyme activity assays. These methods are essential for researchers aiming to investigate the enzymatic mechanism of PfSpdS and to identify and develop novel compounds with antimalarial activity.
Data Presentation
Table 1: Kinetic Parameters of Recombinant P. falciparum Spermidine Synthase
| Substrate | K | Reference |
| Putrescine | 35 - 52 | [1] |
| dcAdoMet | 35 | [1] |
Table 2: Inhibitors of Recombinant P. falciparum Spermidine Synthase
| Inhibitor | IC | K | Reference |
| trans-4-Methylcyclohexylamine (4MCHA) | 35 | 0.18 | [1] |
| Cyclohexylamine | 19.7 | - | [3] |
| Dicyclohexylamine | 97 (NF54 strain), 501 (R strain) | - | [4] |
| 1,7-Diaminoheptane | 466 (NF54 strain), 319 (R strain) | - | [4] |
| Agmatine | 431 (NF54 strain), 340 (R strain) | - | [4] |
| 4-N-(3-aminopropyl)-trans-cyclohexane-1-amine (NAC) | 7.4 | - | [5] |
| (1R,4R)-(N1-(3-aminopropyl)-trans-cyclohexane-1,4-diamine (NACD) | 619 | - | [5] |
| 4-methylaniline (4MAN) | 23 | - | [5] |
Experimental Protocols
Protocol 1: Cloning of Truncated PfSpdS into an Expression Vector
This protocol describes the cloning of the gene encoding the truncated form of PfSpdS (amino acids 30-321) into a bacterial expression vector.
1. Gene Amplification:
-
Amplify the coding sequence of truncated PfSpdS from P. falciparum genomic DNA or a cDNA library using polymerase chain reaction (PCR).
-
Design primers with appropriate restriction sites (e.g., NdeI and XhoI) for cloning into the chosen expression vector (e.g., pET series).
2. Vector and Insert Preparation:
-
Digest the expression vector and the purified PCR product with the selected restriction enzymes.
-
Purify the digested vector and insert using a gel extraction kit.
3. Ligation:
-
Ligate the digested insert into the linearized expression vector using T4 DNA ligase.
4. Transformation:
-
Transform the ligation mixture into a suitable E. coli cloning strain (e.g., DH5α).
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection.
5. Clone Verification:
-
Screen individual colonies by colony PCR and restriction digestion of the purified plasmid DNA.
-
Confirm the sequence of the insert by DNA sequencing.
Protocol 2: Recombinant Expression and Purification of PfSpdS
This protocol details the expression of recombinant PfSpdS in E. coli and its subsequent purification.
1. Expression:
-
Transform the verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD
600reaches 0.6-0.8. -
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.
2. Cell Lysis:
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C).
3. Affinity Chromatography:
-
If using a His-tagged construct, load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20-40 mM imidazole).
-
Elute the bound protein with elution buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250-500 mM imidazole).
4. Size-Exclusion Chromatography (Optional):
-
For further purification, concentrate the eluted protein and apply it to a size-exclusion chromatography column pre-equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Collect the fractions containing the purified PfSpdS.
5. Protein Characterization:
-
Assess the purity of the protein by SDS-PAGE.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
Protocol 3: Spermidine Synthase Enzyme Activity Assay
This protocol describes a method to determine the enzymatic activity of purified recombinant PfSpdS.
1. Reaction Mixture:
-
Prepare a standard reaction mixture containing:
-
50 mM potassium phosphate buffer, pH 7.5
-
0.1 mM dcAdoMet
-
0.1 mM putrescine
-
1 mM DTT
-
1 mM EDTA
-
10 µg BSA
-
0.2 µg of purified PfSpdS
-
-
The total reaction volume is typically 100 µl.[6]
2. Reaction Incubation:
-
Initiate the reaction by adding the enzyme to the pre-warmed reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
3. Reaction Termination:
-
Stop the reaction by adding a quenching agent (e.g., perchloric acid).
4. Product Quantification:
-
The amount of spermidine formed can be determined by High-Performance Liquid Chromatography (HPLC) with pre-column derivatization using o-phthaldialdehyde.[5]
-
Alternatively, a colorimetric assay can be employed. While a direct colorimetric assay for spermidine synthase is not standard, one could theoretically be developed by coupling the production of 5'-methylthioadenosine (MTA), a byproduct of the reaction, to a subsequent enzymatic reaction that produces a colored product.
5. Data Analysis:
-
Calculate the specific activity of the enzyme (e.g., in nmol of product formed per minute per mg of enzyme).
-
For kinetic analysis, vary the concentration of one substrate while keeping the other constant and measure the initial reaction velocities. Fit the data to the Michaelis-Menten equation to determine K
mand Vmax.
Visualizations
Caption: Experimental workflow for recombinant PfSpdS production and characterization.
Caption: Simplified polyamine biosynthesis pathway in P. falciparum.
References
- 1. The spermidine synthase of the malaria parasite Plasmodium falciparum: molecular and biochemical characterisation of the polyamine synthesis enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel inhibitor of Plasmodium falciparum spermidine synthase: a twist in the tail - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasmodium falciparum spermidine synthase inhibition results in unique perturbation-specific effects observed on transcript, protein and metabolite levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of drugs inhibiting spermidine biosynthesis and metabolism on the in vitro development of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Binding and Inhibition of Spermidine Synthase from Plasmodium falciparum and Implications for In Vitro Inhibitor Testing | PLOS One [journals.plos.org]
Evaluating the Efficacy of SpdSyn binder-1: Application Notes and Protocols for Cell-Based Assays
Introduction
Spermidine synthase (SpdSyn) is a critical enzyme in the polyamine biosynthesis pathway, catalyzing the production of spermidine from putrescine. Polyamines, including spermidine, are essential for a multitude of cellular processes such as cell growth, proliferation, and differentiation.[1][2][3] Dysregulation of polyamine metabolism has been implicated in various diseases, including cancer, making SpdSyn an attractive target for therapeutic intervention.[1][3] "SpdSyn binder-1" is a novel compound designed to bind to and modulate the activity of SpdSyn.[4][5] These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound, from target engagement to cellular consequences.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of a compound to its target protein within a cellular environment.[6][7][8] The principle is based on the ligand-induced thermal stabilization of the target protein.[8]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., a cancer cell line with high SpdSyn expression) to 80-90% confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control for a predetermined time.
-
-
Cell Lysis and Heat Treatment:
-
Harvest and wash the cells, then resuspend in a lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation, followed by cooling for 3 minutes at room temperature.[9]
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Analysis:
-
Analyze the amount of soluble SpdSyn in the supernatant by Western blotting or ELISA.[10]
-
Data Presentation:
Table 1: Thermal Stabilization of SpdSyn by this compound
| Treatment Concentration (µM) | Temperature (°C) | Relative Amount of Soluble SpdSyn (%) |
| Vehicle | 40 | 100 |
| Vehicle | 50 | 85 |
| Vehicle | 55 | 50 |
| Vehicle | 60 | 20 |
| Vehicle | 70 | 5 |
| 10 | 40 | 100 |
| 10 | 50 | 95 |
| 10 | 55 | 75 |
| 10 | 60 | 45 |
| 10 | 70 | 15 |
| 50 | 40 | 100 |
| 50 | 50 | 98 |
| 50 | 55 | 88 |
| 50 | 60 | 65 |
| 50 | 70 | 25 |
Visualization:
SpdSyn Enzymatic Activity Assay
This assay directly measures the enzymatic activity of SpdSyn in cell lysates treated with this compound. One common method is to quantify the production of spermidine or the co-product, 5'-methylthioadenosine (MTA).[11][12]
Experimental Protocol:
-
Cell Lysate Preparation:
-
Treat cells with this compound or vehicle.
-
Harvest and lyse the cells to obtain a protein extract.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing the cell lysate, the substrates putrescine and decarboxylated S-adenosylmethionine (dcSAM).[12]
-
Incubate the reaction at 37°C.
-
-
Quantification of Product:
-
Stop the reaction and quantify the amount of spermidine or MTA produced. This can be achieved through methods like HPLC or a specific ELISA.[11]
-
Data Presentation:
Table 2: Inhibition of SpdSyn Activity by this compound
| This compound Concentration (µM) | SpdSyn Activity (pmol/min/mg protein) | % Inhibition |
| 0 (Vehicle) | 150.2 ± 8.5 | 0 |
| 1 | 125.8 ± 7.1 | 16.2 |
| 5 | 80.4 ± 5.3 | 46.5 |
| 10 | 45.1 ± 3.9 | 70.0 |
| 25 | 20.7 ± 2.1 | 86.2 |
| 50 | 9.8 ± 1.5 | 93.5 |
Intracellular Polyamine Level Analysis
To determine the direct downstream effect of SpdSyn inhibition, the intracellular levels of polyamines (putrescine, spermidine, and spermine) are quantified using High-Performance Liquid Chromatography (HPLC).[13][14]
Experimental Protocol:
-
Cell Culture and Extraction:
-
Treat cells with this compound for a specified duration.
-
Harvest the cells and perform perchloric acid extraction to deproteinize the samples.[13]
-
-
Derivatization:
-
HPLC Analysis:
Data Presentation:
Table 3: Effect of this compound on Intracellular Polyamine Levels
| Treatment | Putrescine (nmol/10^6 cells) | Spermidine (nmol/10^6 cells) | Spermine (nmol/10^6 cells) |
| Vehicle | 1.2 ± 0.1 | 5.8 ± 0.4 | 4.5 ± 0.3 |
| This compound (10 µM) | 2.5 ± 0.2 | 2.1 ± 0.2 | 4.3 ± 0.3 |
| This compound (50 µM) | 4.8 ± 0.3 | 0.9 ± 0.1 | 4.1 ± 0.2 |
Visualization:
Cell Proliferation Assay
Polyamines are crucial for cell proliferation, so inhibiting SpdSyn is expected to reduce cell growth.[1][2][15] The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability and proliferation.
Experimental Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound.
-
-
MTT Addition and Incubation:
-
After the desired treatment period (e.g., 24, 48, 72 hours), add MTT solution to each well and incubate.
-
-
Formazan Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Presentation:
Table 4: Anti-proliferative Effect of this compound
| This compound Concentration (µM) | Cell Viability (% of Control) at 48h | IC50 (µM) at 48h |
| 0 (Vehicle) | 100.0 ± 5.2 | - |
| 1 | 92.3 ± 4.8 | |
| 5 | 75.1 ± 3.9 | |
| 10 | 51.2 ± 3.1 | 9.8 |
| 25 | 28.9 ± 2.5 | |
| 50 | 15.4 ± 1.8 |
Apoptosis Assays
Depletion of polyamines can induce apoptosis.[16] Several assays can be used to detect and quantify apoptosis, such as Annexin V staining and caspase activity assays.[16]
Experimental Protocol (Annexin V/PI Staining):
-
Cell Treatment:
-
Treat cells with this compound or a positive control for apoptosis (e.g., staurosporine).
-
-
Staining:
-
Harvest the cells and resuspend them in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Presentation:
Table 5: Induction of Apoptosis by this compound
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle | 95.1 ± 2.3 | 2.5 ± 0.5 | 2.4 ± 0.4 |
| This compound (10 µM) | 70.3 ± 3.1 | 18.2 ± 1.9 | 11.5 ± 1.5 |
| This compound (50 µM) | 45.8 ± 4.2 | 35.6 ± 2.8 | 18.6 ± 2.1 |
| Staurosporine (1 µM) | 15.2 ± 2.5 | 60.1 ± 4.5 | 24.7 ± 3.2 |
Visualization:
Cell Cycle Analysis
Polyamines are known to be involved in cell cycle progression.[3] Inhibition of their synthesis can lead to cell cycle arrest.
Experimental Protocol:
-
Cell Treatment and Fixation:
-
Treat cells with this compound.
-
Harvest the cells and fix them in cold ethanol.
-
-
Staining and Analysis:
-
Treat the cells with RNase and stain with Propidium Iodide (PI).
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Data Presentation:
Table 6: Effect of this compound on Cell Cycle Distribution
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle | 55.2 ± 2.8 | 30.1 ± 1.9 | 14.7 ± 1.5 |
| This compound (10 µM) | 68.5 ± 3.1 | 20.3 ± 1.7 | 11.2 ± 1.3 |
| This compound (50 µM) | 75.9 ± 3.5 | 15.4 ± 1.4 | 8.7 ± 1.1 |
This comprehensive set of cell-based assays provides a robust framework for evaluating the efficacy of this compound. By systematically assessing target engagement, enzymatic inhibition, effects on intracellular metabolite levels, and the resulting cellular consequences, researchers can gain a thorough understanding of the compound's mechanism of action and its potential as a therapeutic agent. The provided protocols and data presentation formats offer a standardized approach for reproducible and comparable results.
References
- 1. pnas.org [pnas.org]
- 2. Role of polyamines in the control of cell proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyamines at the crossroad between cell metabolism and epigenetic regulation in acute leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 8. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Spermidine Synthase ELISA Kits [antibodies-online.com]
- 11. A New Assay Method for Spermidine and Spermine Synthases Using Antibody Against MTA -BMB Reports [koreascience.kr]
- 12. Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of SpdSyn binder-1 in structural biology studies.
Application Notes and Protocols
SpdSyn binder-1 is a chemical compound identified through computational modeling as a binder to the active site of spermidine synthase (SpdSyn) from Plasmodium falciparum, the parasite responsible for malaria.[1][2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in structural biology studies and drug discovery efforts targeting malaria.
Overview and Mechanism of Action
This compound was discovered as part of a structure-based virtual screening effort aimed at identifying novel binders for the active site of P. falciparum spermidine synthase (PfSpdSyn).[4][5] Spermidine synthase is a crucial enzyme in the polyamine biosynthesis pathway, which is essential for the growth and proliferation of the malaria parasite. By binding to the active site of PfSpdSyn, this compound can be utilized as a tool to study the enzyme's structure and function. It is important to note that while it is a confirmed binder, it is characterized as a "weak binder" and may not be a potent inhibitor of the enzyme's catalytic activity.[1][2]
The primary application of this compound in structural biology is as a chemical probe to investigate the ligand-binding pocket of PfSpdSyn. Its interaction with the enzyme can be characterized using biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to validate binding and map the interaction site.
Quantitative Data
| Compound Class | Number Identified | Screening Method | Experimental Validation | Predicted Binding Site |
| Novel PfSpdSyn Binders | 7 | Structure-Based Virtual Screening | NMR Spectroscopy | Active Site |
Experimental Protocols
Structure-Based Virtual Screening Protocol to Identify PfSpdSyn Binders
This protocol outlines the computational workflow used to identify this compound and other novel binders.
Objective: To identify potential small molecule binders of the PfSpdSyn active site from a large chemical database.
Methodology:
-
Target Preparation:
-
Utilize a high-resolution crystal structure of P. falciparum spermidine synthase.
-
Prepare the protein structure for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to residues.
-
Define the binding site based on the location of known substrates or inhibitors.
-
-
Pharmacophore Model Generation:
-
Develop a 3D pharmacophore model based on the key interactions of a known binder or substrate within the active site.
-
The pharmacophore model should include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
-
-
Database Screening:
-
Screen a large compound library (e.g., ZINC database, Enamine) against the pharmacophore model to filter for molecules with matching chemical features.
-
-
Molecular Docking:
-
Dock the filtered compounds into the defined active site of PfSpdSyn using a validated docking program (e.g., Glide, AutoDock).
-
Score the docked poses based on their predicted binding affinity and interactions with key active site residues.
-
-
Hit Selection:
-
Visually inspect the top-scoring compounds to ensure sensible binding modes and interactions.
-
Select a diverse set of high-scoring compounds for experimental validation.
-
Caption: Workflow for structure-based virtual screening.
NMR-Based Validation of this compound Binding to PfSpdSyn
This protocol describes the use of NMR spectroscopy to confirm the binding of computationally identified hits like this compound to PfSpdSyn.
Objective: To experimentally validate the binding of this compound to PfSpdSyn and to identify the residues involved in the interaction.
Methodology:
-
Protein Expression and Purification:
-
Express and purify recombinant PfSpdSyn, potentially with isotopic labeling (e.g., 15N) for heteronuclear NMR experiments.
-
-
Sample Preparation:
-
Prepare a solution of the purified PfSpdSyn in a suitable NMR buffer (e.g., phosphate buffer, pH 7.0) containing D2O.
-
Prepare a stock solution of this compound in a deuterated solvent (e.g., DMSO-d6).
-
-
NMR Data Acquisition:
-
Acquire a reference 1H-15N HSQC spectrum of the 15N-labeled PfSpdSyn.
-
Perform a titration by adding increasing concentrations of this compound to the protein sample and acquiring a 1H-15N HSQC spectrum at each titration point.
-
-
Data Analysis:
-
Overlay the spectra from the titration series.
-
Monitor for chemical shift perturbations (CSPs) of the backbone amide signals of PfSpdSyn upon addition of this compound.
-
Residues exhibiting significant CSPs are likely part of or in close proximity to the binding site.
-
Map the perturbed residues onto the 3D structure of PfSpdSyn to visualize the binding site.
-
Caption: Workflow for NMR-based binding validation.
Signaling Pathways and Logical Relationships
This compound targets the polyamine biosynthesis pathway in P. falciparum. This pathway is essential for cell growth and differentiation. The logical relationship of its application in a drug discovery context is illustrated below.
Caption: Logical flow in a drug discovery project.
Conclusion
This compound serves as a valuable research tool for the structural and functional characterization of P. falciparum spermidine synthase. The protocols provided herein offer a framework for its application in computational and experimental structural biology. While it is a confirmed binder, further studies are required to elucidate its precise binding affinity and inhibitory potential, which could pave the way for the development of more potent antimalarial agents.
References
- 1. This compound | Parasite | 251106-30-6 | Invivochem [invivochem.com]
- 2. Inhibitors | CymitQuimica [cymitquimica.com]
- 3. molnova.cn [molnova.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Item - Identification of Plasmodium falciparum Spermidine Synthase Active Site Binders through Structure-Based Virtual Screening - figshare - Figshare [figshare.com]
Application Note: Characterizing the Binding of SpdSyn Binder-1 to Spermidine Synthase using Isothermal Titration Calorimetry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spermidine synthase (SpdSyn) is a key enzyme in the polyamine biosynthesis pathway, catalyzing the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to putrescine to form spermidine.[1][2][3] Polyamines like spermidine are essential for various cellular processes, including cell growth, proliferation, and differentiation.[1][4] Dysregulation of the polyamine pathway has been implicated in several diseases, including cancer, making SpdSyn an attractive target for therapeutic intervention.
This application note details the use of Isothermal Titration Calorimetry (ITC) to characterize the binding of a novel small molecule inhibitor, SpdSyn binder-1, to human SpdSyn. ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of key thermodynamic parameters of the interaction.[5][6][7] These parameters, including the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), provide a complete thermodynamic profile of the molecular interaction, which is invaluable for drug discovery and lead optimization.[5][7]
Data Presentation
The interaction between SpdSyn and this compound was analyzed by ITC. The resulting data provides a detailed thermodynamic profile of the binding event.
Table 1: Thermodynamic Parameters of SpdSyn and this compound Interaction
| Parameter | Value | Units |
| Stoichiometry (n) | 1.05 ± 0.05 | - |
| Dissociation Constant (K D ) | 500 ± 50 | nM |
| Enthalpy Change (ΔH) | -12.5 ± 0.8 | kcal/mol |
| Entropy Change (TΔS) | -4.2 ± 0.9 | kcal/mol |
| Gibbs Free Energy (ΔG) | -8.3 ± 0.1 | kcal/mol |
Note: The data presented here is illustrative and serves as a representative example for the application of ITC in characterizing protein-ligand interactions.
Experimental Protocols
A detailed methodology for the ITC experiment is provided below to ensure reproducibility.
Materials and Reagents
-
SpdSyn Protein: Recombinant human Spermidine Synthase (SpdSyn), purified to >95% homogeneity.
-
This compound: Synthesized and purified small molecule inhibitor.
-
ITC Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP.
-
Other: Deionized water, appropriate solvent for this compound (e.g., DMSO).
Sample Preparation
-
Buffer Preparation: Prepare a sufficient quantity of ITC buffer and filter it through a 0.22 µm filter. This same buffer batch must be used for protein and ligand preparation to avoid buffer mismatch artifacts.[8]
-
SpdSyn Preparation: Dialyze the purified SpdSyn protein against the ITC buffer overnight at 4°C to ensure buffer matching. After dialysis, determine the final protein concentration accurately using a reliable method such as UV-Vis spectrophotometry at 280 nm with the calculated extinction coefficient.
-
This compound Preparation: Dissolve this compound in the ITC buffer to the desired concentration. If a solvent like DMSO is necessary for solubility, ensure the same final concentration of DMSO is present in the protein solution to minimize heats of dilution.[8] The recommended upper limit for DMSO in ITC experiments is typically 10%.[8]
Isothermal Titration Calorimetry (ITC) Experiment
-
Instrument Setup: Equilibrate the ITC instrument (e.g., a MicroCal PEAQ-ITC) to the desired experimental temperature (e.g., 25°C).
-
Sample Loading:
-
Load the SpdSyn solution into the sample cell (typically 20-50 µM).
-
Load the this compound solution into the injection syringe (typically 10-20 times the molar concentration of the protein, e.g., 200-500 µM).[9]
-
-
Titration Parameters:
-
Set the injection volume (e.g., 2 µL per injection).
-
Set the spacing between injections (e.g., 150 seconds) to allow the signal to return to baseline.
-
Set the total number of injections (e.g., 19-20) to ensure saturation of the protein.
-
-
Data Acquisition:
-
Perform a control titration by injecting the ligand into the buffer-filled cell to determine the heat of dilution.
-
Initiate the main titration experiment. The instrument will measure the differential power required to maintain zero temperature difference between the sample and reference cells as the ligand is injected.[10]
-
Data Analysis
-
Integration: Integrate the raw ITC data (power vs. time) to obtain the heat change for each injection.
-
Subtraction of Controls: Subtract the heat of dilution from the main experimental data.
-
Binding Model Fitting: Fit the integrated and corrected data to an appropriate binding model (e.g., a one-site binding model) to determine the thermodynamic parameters (n, K D , and ΔH).[9] The Gibbs free energy (ΔG) and entropy (TΔS) can then be calculated using the following equation: ΔG = -RTln(K A ) = ΔH - TΔS, where K A = 1/K D .
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for an Isothermal Titration Calorimetry experiment.
Caption: Workflow for ITC analysis of SpdSyn and this compound.
SpdSyn in the Polyamine Biosynthesis Pathway
The diagram below shows the central role of Spermidine Synthase (SpdSyn) in the polyamine biosynthesis pathway.
Caption: Role of SpdSyn in polyamine synthesis and its inhibition.
SpdSyn Regulation via mTORC1 Signaling
Recent evidence suggests a link between the mTORC1 signaling pathway and the regulation of polyamine metabolism, including the expression of SpdSyn.[4]
Caption: Simplified mTORC1 signaling pathway regulating SpdSyn.
References
- 1. Crystal Structure of Human Spermine Synthase: IMPLICATIONS OF SUBSTRATE BINDING AND CATALYTIC MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Analysis of Spermidine Synthase from Kluyveromyces lactis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The regulation of polyamine pathway proteins in models of skeletal muscle hypertrophy and atrophy: a potential role for mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 8. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 10. Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC) [vlabs.iitkgp.ac.in]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Binding Affinity of SpdSyn Binder-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of improving the binding affinity of SpdSyn binder-1, a weak binder of Plasmodium falciparum spermidine synthase (PfSpdS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is improving its binding affinity important?
This compound, chemically known as 3H-benzimidazol-5-yl-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone, is a compound identified through structure-based virtual screening as a binder to the active site of Plasmodium falciparum spermidine synthase (PfSpdS).[1][2] PfSpdS is a crucial enzyme in the polyamine biosynthesis pathway of the malaria parasite, making it a potential drug target.[3][4] As this compound is characterized as a weak binder, enhancing its binding affinity is a critical step in developing it into a potent inhibitor for therapeutic use against malaria.
Q2: What are the main strategies to improve the binding affinity of a small molecule like this compound?
There are three primary strategies to improve the binding affinity of a lead compound like this compound:
-
Structure-Based Drug Design (SBDD): This involves using the three-dimensional structure of the protein-ligand complex to guide the design of more potent analogs. By understanding the interactions between this compound and PfSpdS, modifications can be made to the compound to enhance these interactions.
-
Structure-Activity Relationship (SAR) Studies: This approach involves synthesizing and testing a series of analogs of the original compound to understand how different chemical modifications affect its biological activity. This data-driven process helps to identify the key chemical features responsible for binding.
-
Computational Modeling and In Silico Screening: Computational tools can be used to predict the binding affinity of virtual compounds, allowing for the screening of large libraries of molecules to identify those with potentially higher affinity before committing to synthesis.
Q3: Where does this compound bind on Plasmodium falciparum spermidine synthase (PfSpdS)?
This compound was predicted through virtual screening to bind in the active site of PfSpdS.[1][2] Specifically, it is proposed to occupy the binding pocket for decarboxylated S-adenosylmethionine (dcAdoMet), one of the substrates of the enzyme.[1][2]
Troubleshooting Guide: Improving Binding Affinity
This section provides detailed troubleshooting steps and experimental protocols for researchers encountering challenges in enhancing the binding affinity of this compound.
Problem 1: Lack of a clear strategy for modifying this compound.
Solution: A systematic approach combining computational and experimental methods is recommended.
Workflow for Structure-Based Drug Design:
Caption: A workflow for structure-based design to improve binder affinity.
Quantitative Data Summary
Since quantitative binding data for this compound is not publicly available, the following table presents data for other known inhibitors of PfSpdS to provide context for affinity values.
| Compound | Type of Inhibition | Ki or IC50 | Binding Site Occupancy | Reference |
| trans-4-methylcyclohexylamine | Competitive (putrescine) | Ki = 0.18 µM | Putrescine site (requires dcAdoMet binding) | [3] |
| Decarboxylated S-adenosylhomocysteine (dcSAH) | Competitive | IC50 = 5 µM | dcAdoMet site | [4] |
| 4-methylaniline (4MAN) | Competitive (putrescine) | IC50 = 108 µM | Putrescine site (requires dcAdoMet binding) | |
| AdoDATO | Mixed (putrescine) | IC50 = 0.7 µM | Occupies both dcAdoMet and putrescine sites |
Experimental Protocols
Protocol 1: Determination of Binding Affinity using Isothermal Titration Calorimetry (ITC)
Objective: To quantitatively measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of this compound analogs to PfSpdS.
Materials:
-
Purified recombinant PfSpdS protein (concentration determined accurately)
-
Synthesized this compound analog
-
ITC instrument (e.g., Malvern MicroCal PEAQ-ITC)
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM TCEP)
-
Syringe for ligand injection
-
Sample cell
Methodology:
-
Sample Preparation:
-
Prepare a 100 µM solution of the this compound analog in the ITC buffer.
-
Prepare a 10 µM solution of PfSpdS in the exact same ITC buffer.
-
Degas both solutions for 10-15 minutes prior to the experiment to prevent air bubbles.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and injection syringe with the ITC buffer.
-
Equilibrate the instrument to the desired experimental temperature (e.g., 25°C).
-
-
Loading Samples:
-
Load the PfSpdS solution into the sample cell.
-
Load the this compound analog solution into the injection syringe.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.4 µL) to avoid artifacts from syringe placement, and discard this data point during analysis.
-
Carry out a series of injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
-
Control Experiment:
-
Perform a control titration by injecting the ligand solution into the ITC buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Calculate the change in entropy (ΔS) from the Gibbs free energy equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.
-
Workflow for Isothermal Titration Calorimetry:
Caption: A step-by-step workflow for an ITC experiment.
Protocol 2: Analysis of Binding Kinetics using Surface Plasmon Resonance (SPR)
Objective: To determine the association (kon) and dissociation (koff) rate constants of the interaction between this compound analogs and PfSpdS.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+ buffer)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified PfSpdS protein
-
This compound analogs at various concentrations
Methodology:
-
Sensor Chip Preparation and Protein Immobilization:
-
Activate the carboxymethylated dextran surface of the sensor chip with a mixture of EDC and NHS.
-
Inject the PfSpdS solution over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the this compound analog in the running buffer over the immobilized PfSpdS surface.
-
Monitor the change in the SPR signal (response units, RU) over time during the association and dissociation phases.
-
Regenerate the sensor surface between each concentration by injecting a mild acidic or basic solution to remove the bound analyte.
-
-
Data Analysis:
-
Globally fit the sensorgrams from the different analyte concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the kon and koff values.
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = koff / kon).
-
Logical Diagram for SPR Kinetic Analysis:
Caption: The logical flow of an SPR experiment from immobilization to data analysis.
References
- 1. Identification of Plasmodium falciparum spermidine synthase active site binders through structure-based virtual screening [diva-portal.org]
- 2. Identification of Plasmodium falciparum spermidine synthase active site binders through structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The spermidine synthase of the malaria parasite Plasmodium falciparum: molecular and biochemical characterisation of the polyamine synthesis enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Weak Binding of SpdSyn binder-1 in Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SpdSyn binder-1 in various assays. The focus is on addressing the challenges associated with its inherently weak binding to its target, Plasmodium falciparum spermidine synthase (PfSpdS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered a "weak binder"?
A1: this compound is a compound identified through structure-based virtual screening that binds to the active site of spermidine synthase from Plasmodium falciparum (PfSpdS), the causative agent of malaria.[1] It is characterized as a weak binder because it exhibits a relatively low affinity for its target enzyme. While a specific dissociation constant (Kd) is not reported in the initial discovery, its binding was confirmed qualitatively by Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] Weak binding is typically characterized by Kd values in the micromolar (µM) to millimolar (mM) range.
Q2: What is the mechanism of action of spermidine synthase?
A2: Spermidine synthase catalyzes the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to putrescine, resulting in the formation of spermidine and 5'-methylthioadenosine (MTA).[4] This enzymatic reaction is crucial for the production of polyamines, which are essential for cell growth and proliferation.
Q3: How was the binding of this compound to PfSpdS originally confirmed?
A3: The interaction of this compound with PfSpdS was initially verified using NMR techniques.[2][3] Specifically, competition experiments were performed where the binding of this compound was observed to compete with the known binder and enzyme product, methylthioadenosine (MTA).[2][3]
Q4: Are there known quantitative binding data for any inhibitors of PfSpdS?
A4: Yes, other inhibitors of PfSpdS have been characterized with quantitative binding data. For example, decarboxylated S-adenosylhomocysteine (dcSAH) was found to inhibit PfSpdS with an IC50 value of 5 µM.[4] Another inhibitor, trans-4-methylcyclohexylamine (4MCHA), demonstrated potent inhibition with a Ki value of 0.18 µM.[5] These values provide a reference for the expected affinity range of PfSpdS inhibitors.
Troubleshooting Guide: Weak Signal or No Binding Detected
This guide addresses common issues encountered when working with a weak binder like this compound and provides potential solutions.
Problem 1: Low or No Detectable Signal in Binding Assays
| Possible Cause | Troubleshooting Strategy |
| Insufficient concentration of reactants. | For weak interactions, higher concentrations of both the protein (PfSpdS) and the ligand (this compound) are often required to achieve a detectable signal. Ensure that the concentrations used are appropriate for the expected Kd. For assays like Isothermal Titration Calorimetry (ITC), it is recommended to use ligand concentrations well above the Kd. |
| Suboptimal assay buffer conditions. | The pH, ionic strength, and presence of additives in the assay buffer can significantly impact protein-ligand binding. Systematically vary the pH and salt concentration (e.g., NaCl) to find the optimal conditions for the interaction. Including a small percentage of a non-ionic detergent (e.g., 0.01% Tween-20) or a carrier protein (e.g., 0.1% BSA) can help to reduce non-specific binding and improve signal. |
| Incorrect incubation time or temperature. | Weak binding events may require longer incubation times to reach equilibrium. Optimize the incubation time by taking measurements at different time points. Temperature can also affect binding affinity. Test a range of temperatures (e.g., 16°C, 25°C, 37°C) to determine the optimal condition for the assay. |
| Protein instability or inactivity. | Confirm the integrity and activity of your PfSpdS preparation. Use fresh protein preparations whenever possible and handle them on ice. Consider including stabilizing agents like glycerol in the buffer. |
| Inappropriate assay choice. | Some assay formats are not well-suited for detecting weak interactions. Consider using more sensitive techniques like Surface Plasmon Resonance (SPR) or NMR-based methods (e.g., Saturation Transfer Difference, WaterLOGSY), which are specifically designed to detect and characterize weak binding. |
Problem 2: High Background or Non-Specific Binding
| Possible Cause | Troubleshooting Strategy |
| Hydrophobic interactions of the ligand with surfaces. | Weak binders can sometimes exhibit non-specific binding to microplates or sensor chips. Use low-binding surface plates. In SPR experiments, the addition of surfactants or bovine serum albumin (BSA) to the running buffer can help minimize non-specific interactions. |
| Aggregation of the ligand or protein. | Ensure that this compound is fully dissolved in the assay buffer. The use of a small amount of DMSO may be necessary, but keep the final concentration low (typically <1%) as it can affect enzyme activity. Centrifuge protein preparations before use to remove any aggregates. |
| Contaminants in reagents. | Use high-purity reagents and freshly prepared buffers to avoid interference from contaminants. |
Quantitative Data Summary
While specific quantitative binding data for this compound is not available in the primary literature, the following table summarizes the binding affinities of other known inhibitors of Spermidine Synthase (SpdS) from various organisms to provide a comparative context.
| Compound | Target Enzyme | Assay Type | Binding Affinity | Reference |
| Decarboxylated S-adenosylhomocysteine (dcSAH) | P. falciparum SpdS | Enzyme Inhibition | IC50 = 5 µM | [4] |
| trans-4-methylcyclohexylamine (4MCHA) | P. falciparum SpdS | Enzyme Inhibition | Ki = 0.18 µM | [5] |
| Decarboxylated S-adenosylhomocysteine (dcSAH) | Human SpdS | Isothermal Titration Calorimetry | Kd = 1.1 ± 0.3 µM (without putrescine) | [4] |
| Decarboxylated S-adenosylhomocysteine (dcSAH) | Human SpdS | Isothermal Titration Calorimetry | Kd = 3.2 ± 0.1 µM (with putrescine) | [4] |
Experimental Protocols
Protocol 1: Spermidine Synthase Activity Assay (Aminopropyltransferase Assay)
This protocol is adapted from a general method for measuring aminopropyltransferase activity and can be used to assess the inhibitory potential of this compound.
Materials:
-
Recombinant PfSpdS
-
Decarboxylated S-[³⁵S]adenosylmethionine ([³⁵S]dcAdoMet)
-
Putrescine
-
This compound (or other inhibitors)
-
100 mM Sodium phosphate buffer (pH 7.5)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing 100 mM sodium phosphate buffer (pH 7.5), a suitable concentration of putrescine, and varying concentrations of this compound.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a defined amount of PfSpdS enzyme that results in a linear rate of product formation.
-
Immediately after adding the enzyme, add [³⁵S]dcAdoMet to the reaction mixture.
-
Incubate the reaction at 37°C for a specific time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Terminate the reaction (e.g., by adding a strong acid).
-
Quantify the production of [³⁵S]MTA (5'-deoxy-5'-[³⁵S]methylthioadenosine) by separating it from the unreacted substrate using a suitable method (e.g., ion-exchange chromatography) and measuring the radioactivity with a scintillation counter.
-
Run control reactions without the inhibitor to determine the 100% activity level.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value from a dose-response curve.
Protocol 2: NMR-Based Binding Assay (Saturation Transfer Difference - STD)
This protocol provides a general workflow for detecting the binding of a weak ligand like this compound to PfSpdS using STD-NMR.
Materials:
-
Purified PfSpdS
-
This compound
-
Deuterated buffer (e.g., phosphate buffer in D₂O, pH 7.4)
-
NMR spectrometer equipped for protein NMR
Procedure:
-
Dissolve a known concentration of PfSpdS in the deuterated buffer.
-
Acquire a 1D ¹H NMR spectrum of the protein to identify regions with protein resonances and regions devoid of signals.
-
Prepare a sample containing both PfSpdS and a molar excess of this compound in the same deuterated buffer.
-
Set up the STD-NMR experiment. This involves acquiring two spectra in an interleaved manner:
-
On-resonance spectrum: Selectively saturate a region of the spectrum containing protein resonances (e.g., -1.0 ppm).
-
Off-resonance spectrum: Irradiate a region of the spectrum where no protein or ligand signals are present (e.g., 30 ppm).
-
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Signals that appear in the STD spectrum correspond to the protons of this compound that are in close proximity to the protein upon binding. The presence of these signals confirms binding.
-
The relative intensities of the signals in the STD spectrum can provide information about which parts of the ligand are most closely interacting with the protein.
Visualizations
Caption: General experimental workflow for assessing the binding of this compound to PfSpdS.
References
- 1. This compound | Parasite | 251106-30-6 | Invivochem [invivochem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ichorlifesciences.com [ichorlifesciences.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for SpdSyn Binder-1 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for experiments involving SpdSyn binder-1, a weak binder of Plasmodium falciparum spermidine synthase (SpdSyn) used in malaria research.[1]
Frequently Asked Questions (FAQs)
Q1: What is a good starting buffer for this compound binding assays?
A1: A common starting point for Plasmodium falciparum Spermidine Synthase (PfSpdS) activity assays is a phosphate-based buffer that mimics physiological conditions. A standard reaction mixture includes 50 mM potassium phosphate buffer at pH 7.5, supplemented with 1 mM DTT, 1 mM EDTA, and 10 µg BSA.[2] For thermal shift assays (DSF), a common starting buffer is 100 mM HEPES, pH 7.5, with 150 mM NaCl.
Q2: Why is my this compound showing no or weak binding?
A2: Weak or no binding can be attributed to several factors:
-
Suboptimal Buffer Conditions: The pH, ionic strength, or other buffer components may not be conducive to the binding interaction. It is crucial to screen a range of pH and salt concentrations.
-
Protein Instability: The SpdSyn enzyme may be unstable or aggregated in the chosen buffer. Including stabilizing additives like glycerol can be beneficial.
-
Incorrect Ligand Concentration: As this compound is a weak binder, a sufficiently high concentration is necessary to observe a significant binding signal.
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect a weak interaction. Consider using highly sensitive techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).
Q3: How does the concentration of substrates (putrescine and dcAdoMet) affect the apparent affinity of this compound?
A3: The binding of this compound can be competitive with the natural substrates of the enzyme, putrescine and decarboxylated S-adenosylmethionine (dcAdoMet). If the binder competes with putrescine, for example, increasing the concentration of putrescine in the assay will lead to a higher apparent IC50 value (lower potency) for the binder. It is important to keep substrate concentrations constant when comparing different binders.
Q4: What are common additives to include in my buffer and why?
A4: Additives are often crucial for maintaining protein stability and reducing non-specific interactions. Common additives include:
-
Reducing Agents (e.g., DTT, TCEP): To prevent oxidation of cysteine residues and subsequent protein aggregation. TCEP is often preferred for its stability over a wider pH range and longer half-life.
-
Glycerol: Acts as a cryoprotectant and protein stabilizer, typically used at concentrations of 5-20% (v/v).
-
Detergents (e.g., Tween-20, Triton X-100): Low concentrations of non-ionic detergents can help to prevent non-specific hydrophobic interactions and aggregation.
-
Bovine Serum Albumin (BSA): Often included in enzyme assays to prevent the enzyme from sticking to tubes and pipette tips, and to stabilize the enzyme.[2]
Q5: How can I confirm that SpdSyn is properly folded and active in my buffer?
A5: You can confirm the folding and activity of SpdSyn through a few methods:
-
Thermal Shift Assay (DSF): A properly folded protein will exhibit a clear melting transition. An unstable protein may show a low melting temperature (Tm) or no clear transition.
-
Enzyme Activity Assay: The most direct method is to measure the catalytic activity of the enzyme using its substrates, putrescine and dcAdoMet, and detecting the formation of spermidine.[2]
-
Circular Dichroism (CD) Spectroscopy: This technique can provide information about the secondary structure of the protein, confirming it is in a folded state.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound experiments.
| Problem | Possible Cause | Recommended Solution |
| High background signal in fluorescence-based assays (e.g., DSF) | Non-specific binding of the fluorescent dye (e.g., SYPRO Orange) to aggregated protein or other components. | Optimize buffer conditions to improve protein solubility and stability. Screen different detergents or additives to reduce non-specific binding. Ensure high-purity protein is used. |
| Low signal-to-noise ratio | Weak binding affinity of this compound. Insufficient protein or ligand concentration. Assay conditions are not optimal. | Increase the concentration of SpdSyn and/or this compound. Optimize incubation times and temperatures. Screen for more suitable buffer conditions using a thermal shift assay. |
| Poor reproducibility of results | Inconsistent sample preparation (e.g., pipetting errors). Variations in reagent quality or concentration. Fluctuations in experimental conditions (temperature, incubation time). | Prepare master mixes of reagents to minimize pipetting variability. Use fresh, high-quality reagents and validate their concentrations. Strictly adhere to standardized protocols and ensure consistent environmental conditions. |
| Protein precipitation during the experiment | The buffer pH is close to the isoelectric point (pI) of the protein. The protein is unstable under the current buffer conditions (ionic strength, temperature). | Determine the pI of your SpdSyn construct and choose a buffer pH that is at least one unit away. Screen a matrix of pH and salt concentrations to find conditions that enhance solubility. Include stabilizing additives like glycerol or arginine. |
| Inconsistent melting temperature (Tm) in Thermal Shift Assays | The protein is not stable in the initial buffer. The heating rate is too fast or too slow. Inconsistent sample volumes. | Perform a buffer screen to identify conditions that yield a stable and consistent Tm. Use a standard ramp rate (e.g., 1°C/minute). Ensure all wells have the same final volume. |
Quantitative Data Summary
The following tables provide examples of quantitative data that can be generated and used for comparison during buffer optimization experiments.
Table 1: Effect of pH and NaCl Concentration on SpdSyn Thermal Stability (Tm)
| Buffer (50 mM) | pH | 50 mM NaCl (Tm °C) | 150 mM NaCl (Tm °C) | 300 mM NaCl (Tm °C) |
| HEPES | 7.0 | 45.2 | 46.5 | 47.1 |
| HEPES | 7.5 | 46.1 | 47.8 | 48.5 |
| HEPES | 8.0 | 45.8 | 47.2 | 47.9 |
| Tris-HCl | 7.5 | 44.5 | 45.9 | 46.3 |
| Tris-HCl | 8.0 | 45.1 | 46.7 | 47.2 |
| Tris-HCl | 8.5 | 44.9 | 46.1 | 46.8 |
Table 2: Binding Affinity and Inhibition Data for PfSpdS Ligands
| Compound | Kd (µM) | IC50 (µM) | Assay Conditions |
| dcSAH | 1.1 ± 0.3 (in absence of putrescine) | 5 | 100 mM sodium phosphate buffer, pH 7.5 |
| dcSAH | 3.2 ± 0.1 (in presence of putrescine) | - | 100 mM sodium phosphate buffer, pH 7.5 |
| 4MAN | 7.7 | 23 | 50 mM potassium phosphate buffer, pH 7.5, 100 µM dcAdoMet, 100 µM putrescine |
| AdoDATO | 3.7 | 8.5 | 50 mM potassium phosphate buffer, pH 7.5, 100 µM dcAdoMet, 100 µM putrescine |
Data presented are illustrative and may vary based on experimental conditions.[1][2]
Experimental Protocols
Protocol 1: Thermal Shift Assay (DSF) for Buffer Optimization
This protocol outlines a method for screening optimal buffer conditions for SpdSyn stability.
Materials:
-
Purified SpdSyn protein
-
SYPRO Orange dye (5000x stock)
-
96-well qPCR plates
-
Real-time PCR instrument with melt curve capability
-
Buffer stock solutions (e.g., HEPES, Tris-HCl) at various pH values
-
Salt stock solution (e.g., NaCl)
-
Additive stock solutions (e.g., glycerol, DTT)
Procedure:
-
Prepare Buffer Matrix: In a 96-well plate, create a matrix of buffer conditions by varying pH, salt concentration, and additives. For example, screen pH values from 6.5 to 8.5 and NaCl concentrations from 50 mM to 500 mM.
-
Prepare Protein-Dye Mixture: Dilute the SpdSyn stock protein to a final concentration of 2-5 µM in a base buffer (e.g., 25 mM HEPES, pH 7.5). Add SYPRO Orange dye to a final dilution of 1:1000 (5x).
-
Dispense Protein-Dye Mixture: Add the protein-dye mixture to each well of the 96-well plate containing the different buffer conditions. The final volume in each well should be consistent (e.g., 20-25 µL).
-
Seal and Centrifuge: Seal the plate with an optically clear adhesive seal and briefly centrifuge to collect the contents at the bottom of the wells.
-
Perform Thermal Melt: Place the plate in a real-time PCR instrument. Set up a melt curve experiment to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each temperature increment.
-
Data Analysis: The instrument software will generate melt curves (fluorescence vs. temperature). The melting temperature (Tm) is the midpoint of the transition. Identify the buffer condition(s) that result in the highest Tm, indicating the most stabilizing conditions for the protein.
Protocol 2: SpdSyn Enzyme Activity Assay
This protocol is for measuring the enzymatic activity of PfSpdS.
Materials:
-
Purified PfSpdS enzyme
-
Standard Reaction Buffer: 50 mM potassium phosphate, pH 7.5
-
Substrates: Putrescine and decarboxylated S-adenosylmethionine (dcAdoMet)
-
Additives: 1 mM DTT, 1 mM EDTA, 10 µg BSA
-
This compound or other inhibitors
-
Stopping solution: 0.4 M Perchloric acid
-
HPLC system for product detection
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare the standard reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5), 1 mM DTT, 1 mM EDTA, and 10 µg BSA.
-
Add Substrates and Inhibitor: Add the substrates, 0.1 mM dcAdoMet and 0.1 mM putrescine, to the reaction mixture. For inhibitor studies, add varying concentrations of this compound.
-
Initiate Reaction: Start the reaction by adding a small amount of PfSpdS (e.g., 0.2 µg) to a final volume of 100 µL.
-
Incubate: Incubate the reaction mixture at 37°C for a set period (e.g., 30 minutes) during which the reaction is linear.
-
Stop Reaction: Terminate the reaction by adding an equal volume (100 µL) of 0.4 M perchloric acid.
-
Analyze Product Formation: Centrifuge the stopped reaction to pellet any precipitated protein. Analyze the supernatant for the amount of spermidine formed using an appropriate method, such as HPLC with pre-column derivatization.
Visualizations
Caption: Spermidine Synthase (SpdSyn) signaling pathway.
Caption: Experimental workflow for buffer optimization.
Caption: Troubleshooting logic for weak binding.
References
Troubleshooting SpdSyn binder-1 precipitation in solution.
Welcome to the technical support center for SpdSyn binder-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues that may arise during experiments involving this compound, with a particular focus on addressing precipitation in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has become cloudy or has visible precipitate. What are the common causes?
Precipitation of this compound can be attributed to a variety of factors that affect its solubility.[1][2][3] The primary causes include:
-
pH: The pH of the solution may be at or near the isoelectric point (pI) of this compound, where its net charge is zero, leading to minimal solubility.[3][4][5]
-
Ionic Strength: Both excessively low and high salt concentrations can lead to precipitation.[3][4] Low ionic strength may not be sufficient to keep the protein in solution, while very high concentrations can lead to a "salting out" effect.[4]
-
Temperature: Extreme temperatures or freeze-thaw cycles can cause denaturation and aggregation.[3][4][6]
-
Concentration: High concentrations of this compound can increase the likelihood of aggregation and precipitation.[4][6]
-
Buffer Composition: The components of your buffer may not be optimal for maintaining the solubility of this compound.
-
Contaminants: The presence of proteases or other contaminants can lead to degradation and precipitation.
Q2: How can I determine the optimal buffer conditions for this compound?
To find the most suitable buffer, a systematic screening of different buffer compositions, pH levels, and salt concentrations is recommended. It is often beneficial to test a range of buffers, such as phosphate, Tris, and HEPES, at various pH values and ionic strengths.[5][7] The goal is to identify a condition that maintains the stability and solubility of this compound.
Q3: Can the storage temperature affect the stability of this compound?
Yes, temperature plays a critical role in protein stability.[3][4] Storing this compound at excessively high temperatures can lead to denaturation and aggregation. Conversely, freezing and thawing can also cause precipitation if not done correctly. For short-term storage, keeping the solution at 4°C is generally recommended. For long-term storage, flash-freezing in a suitable cryoprotectant and storing at -80°C is often preferred.
Troubleshooting Guides
Issue: this compound precipitates upon addition to my experimental buffer.
This is a common issue that often points to a mismatch between the storage buffer and the experimental buffer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Recommended Actions:
-
Analyze the Precipitate: Gently pellet the precipitate by centrifugation and analyze both the supernatant and the pellet by SDS-PAGE to confirm that the precipitate is indeed this compound.
-
Buffer Compatibility Check:
-
Gradual Buffer Exchange: Instead of direct dilution, try a gradual buffer exchange using dialysis or a desalting column to acclimate this compound to the new buffer environment.[7]
Issue: this compound precipitates during storage at 4°C.
Precipitation during cold storage can indicate instability in the storage buffer.
Factors Affecting Protein Solubility:
Caption: Key factors influencing protein solubility.
Recommended Actions:
-
Add Stabilizing Agents: Include additives such as 5-10% glycerol in your storage buffer, as it is known to stabilize proteins and improve solubility.[7]
-
Optimize Salt Concentration: Test a range of salt concentrations (e.g., 50 mM, 150 mM, 500 mM NaCl) to find the optimal ionic strength for storage.[5]
-
Consider a Different Buffer: Some buffers are more effective at maintaining protein solubility at 4°C. Consider switching to a buffer like HEPES or Tris.[5][7]
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| pH | pI ± 1.0-2.0 | To ensure the protein has a net charge, which promotes solubility.[3][4] |
| Ionic Strength (NaCl) | 50-500 mM | To prevent aggregation due to low salt or "salting out" at high salt concentrations.[5] |
| Temperature | 4°C (short-term), -80°C (long-term) | To minimize denaturation and degradation.[4][6] |
| Glycerol | 5-20% (v/v) | To act as a cryoprotectant and stabilizer.[7] |
Experimental Protocols
Protocol 1: Buffer Screening for Optimal Solubility
Objective: To identify the optimal buffer composition, pH, and ionic strength for this compound solubility.
Methodology:
-
Prepare a stock solution of this compound at a known concentration in its current storage buffer.
-
Prepare a matrix of test buffers with varying pH values (e.g., pH 6.0, 7.0, 8.0) and salt concentrations (e.g., 50 mM, 150 mM, 500 mM NaCl).
-
Add a small, consistent volume of the this compound stock solution to each test buffer.
-
Incubate the samples at the desired experimental temperature for a set period (e.g., 1 hour).
-
Visually inspect each sample for any signs of precipitation or cloudiness.
-
Quantify the amount of soluble protein in the supernatant of each sample using a protein concentration assay (e.g., Bradford or BCA assay) after centrifugation to pellet any precipitate.
-
The buffer condition that results in the highest concentration of soluble protein is considered optimal.
Protocol 2: Temperature Stability Assay
Objective: To assess the thermal stability of this compound in a given buffer.
Methodology:
-
Prepare several aliquots of this compound in the buffer to be tested.
-
Expose the aliquots to a range of temperatures (e.g., 4°C, 25°C, 37°C, 50°C) for a defined time (e.g., 30 minutes).
-
After incubation, cool the samples to room temperature.
-
Centrifuge the samples to pellet any aggregated protein.
-
Measure the protein concentration of the supernatant to determine the amount of soluble protein remaining.
-
A plot of soluble protein concentration versus temperature will indicate the thermal stability of this compound in that buffer.
References
- 1. Solubility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. biochemistry - How to prevent protein precipitation? - Biology Stack Exchange [biology.stackexchange.com]
- 6. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
SpdSyn binder-1 stability and storage best practices.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of SpdSyn binder-1. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a research compound characterized as a weak binder that interacts with the active site of spermidine synthase (SpdSyn) from Plasmodium falciparum, the parasite responsible for malaria.[1][2] Its primary application is in the field of malaria research, where it can be used as a tool to study the function of P. falciparum spermidine synthase and to investigate the polyamine biosynthesis pathway as a potential drug target.[1][2]
Q2: What are the recommended storage conditions for this compound?
Proper storage of this compound is critical to maintain its stability and activity. Recommendations vary depending on whether the compound is in solid form or dissolved in a solvent.
Data Presentation: this compound Storage and Stability
| Form | Storage Temperature | Duration | Special Instructions |
| Solid (Powder) | 4°C | - | Protect from light. |
| -20°C | 2 years | Protect from light. | |
| In Solvent (e.g., DMSO) | 4°C | 2 weeks | Protect from light. |
| -20°C | 1 month | Protect from light. | |
| -80°C | 6 months | Protect from light. |
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, it is recommended to use a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). For reconstitution, briefly centrifuge the vial to ensure all the powder is at the bottom. Add the appropriate volume of solvent to achieve the desired concentration. If solubility issues are encountered, gentle warming or vortexing may assist in complete dissolution. Always store stock solutions as recommended in the table above and protect them from light.
Q4: What is the mechanism of action of this compound?
This compound functions by binding to the active site of spermidine synthase.[1][2] This enzyme is crucial in the polyamine biosynthesis pathway, catalyzing the conversion of putrescine to spermidine. By occupying the active site, this compound can interfere with the normal enzymatic activity, leading to a reduction in spermidine levels.[3] In Plasmodium falciparum, this pathway is essential for parasite growth and proliferation.[3][4]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Higher than expected IC50 value or weak inhibition observed.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Step: Ensure that this compound has been stored correctly according to the recommended conditions (see storage table). Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh working solutions for each experiment.
-
-
Possible Cause 2: "Weak Binder" Characteristics.
-
Troubleshooting Step: As this compound is a weak binder, its inhibitory effect may be more sensitive to assay conditions. Optimize the assay by varying the concentration of the enzyme and substrate. Consider increasing the pre-incubation time of the enzyme with the inhibitor before adding the substrate to allow for sufficient binding.
-
-
Possible Cause 3: High Substrate Concentration.
-
Troubleshooting Step: In competitive inhibition, a high concentration of the natural substrate (putrescine) can outcompete the inhibitor. Perform experiments with varying substrate concentrations to understand the competitive nature of the inhibition and to determine the Ki value.
-
Issue 2: Inconsistent or non-reproducible results between experiments.
-
Possible Cause 1: Inconsistent Solution Preparation.
-
Troubleshooting Step: Ensure accurate and consistent preparation of stock and working solutions. Use calibrated pipettes and ensure the compound is fully dissolved before use.
-
-
Possible Cause 2: Variability in Assay Conditions.
-
Troubleshooting Step: Standardize all assay parameters, including incubation times, temperatures, and buffer composition. Even minor variations can impact the activity of a weak binder.
-
-
Possible Cause 3: Compound Precipitation.
-
Troubleshooting Step: Visually inspect solutions for any signs of precipitation, especially at higher concentrations. If precipitation is observed, consider using a lower concentration or a different solvent if compatible.
-
Issue 3: Unexpected or off-target effects in cellular assays.
-
Possible Cause 1: Cytotoxicity of the Compound or Solvent.
-
Troubleshooting Step: Perform a cell viability assay to determine the cytotoxic concentration of this compound and the solvent (e.g., DMSO) on your specific cell line. Ensure the final solvent concentration in your experiments is below the toxic threshold.
-
-
Possible Cause 2: Interaction with Other Cellular Components.
-
Troubleshooting Step: As with any small molecule inhibitor, off-target effects are possible. To confirm that the observed phenotype is due to the inhibition of spermidine synthase, consider using a structurally different inhibitor of the same target as a positive control, or a negative control compound that is structurally similar but inactive.
-
Experimental Protocols
Key Experiment: In Vitro Inhibition Assay for P. falciparum Spermidine Synthase
This protocol is adapted from established methods for measuring the activity of P. falciparum spermidine synthase.[5]
1. Reagents and Buffers:
-
Recombinant P. falciparum spermidine synthase
-
Putrescine (substrate)
-
Decarboxylated S-adenosylmethionine (dcAdoMet; co-substrate)
-
This compound (inhibitor)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT
-
Stop Solution: 0.5 M perchloric acid
-
Derivatization Reagent (e.g., o-phthalaldehyde)
-
HPLC system with a fluorescence detector
2. Assay Procedure:
-
Prepare a reaction mixture containing assay buffer, a fixed concentration of recombinant P. falciparum spermidine synthase, and varying concentrations of this compound (or vehicle control).
-
Pre-incubate the enzyme and inhibitor mixture for 15-30 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the substrates, putrescine and dcAdoMet, to the pre-incubated mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop solution.
-
Derivatize the product (spermidine) using a suitable fluorescent labeling agent.
-
Analyze the amount of derivatized spermidine by reverse-phase HPLC with fluorescence detection.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathway: Polyamine Biosynthesis in Plasmodium falciparum
Caption: Polyamine biosynthesis pathway in P. falciparum, highlighting the role of Spermidine Synthase (SpdSyn) and the inhibitory action of this compound.
Experimental Workflow: In Vitro Enzyme Inhibition Assay
Caption: A streamlined workflow for determining the in vitro inhibitory activity of this compound against spermidine synthase.
Logical Relationship: Troubleshooting Weak Inhibition
Caption: A logical decision-making process for troubleshooting experiments where this compound shows weak inhibitory effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Plasmodium falciparum spermidine synthase inhibition results in unique perturbation-specific effects observed on transcript, protein and metabolite levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The spermidine synthase of the malaria parasite Plasmodium falciparum: molecular and biochemical characterisation of the polyamine synthesis enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding and Inhibition of Spermidine Synthase from Plasmodium falciparum and Implications for In Vitro Inhibitor Testing | PLOS One [journals.plos.org]
Interpreting ambiguous results from SpdSyn binder-1 assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SpdSyn binder-1 in assays with spermidine synthase (SpdSyn), particularly from Plasmodium falciparum. Given that this compound is a known weak binder, interpreting assay results can be challenging. This guide is designed to help you navigate ambiguous outcomes and ensure the reliability of your data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chemical compound that acts as a weak binder to the active site of Plasmodium falciparum spermidine synthase (PfSpdS).[1] Its primary use is in research, particularly in studies related to malaria, likely as a tool compound for assay development, validation, or as a starting point for fragment-based drug discovery.
Q2: I am observing high variability in the inhibitory effect of this compound between experiments. What are the potential causes?
High variability in inhibition assays can stem from several factors:
-
Enzyme Quality and Handling: Inconsistent enzyme activity due to improper storage, multiple freeze-thaw cycles, or batch-to-batch variation can lead to variable results.
-
Reagent Preparation: Inaccurate pipetting, improper thawing of components, or using reagents past their expiration date can introduce significant errors.[2]
-
Assay Conditions: Minor fluctuations in incubation time, temperature, or pH can disproportionately affect the activity of a weak binder.
-
Compound Solubility: Poor solubility of this compound in the assay buffer can lead to inconsistent concentrations in the reaction wells.
Q3: My positive control inhibitor shows consistent results, but this compound does not. What does this suggest?
This scenario points towards an issue specific to this compound or its interaction with the assay components. Since it is a weak binder, its effects are more susceptible to subtle changes in experimental conditions. It could also suggest that the concentration of this compound is near the lower limit of detection for the assay, leading to a low signal-to-noise ratio.
Q4: Could this compound be interfering with my assay readout?
Yes, this is a common source of artifacts in high-throughput screening.[3][4] Depending on the assay format, this compound could be autofluorescent, a quencher of a fluorescent signal, or interfere with the detection chemistry. It is crucial to run control experiments to test for such interference.
Q5: What is the difference between binding affinity (Kd) and inhibitory activity (IC50), and why is it important for SpdSyn assays?
Binding affinity (Kd) is a measure of how tightly a compound binds to a target, while inhibitory activity (IC50) measures the concentration of a compound required to reduce the enzyme's activity by 50%. For spermidine synthase, which has an ordered sequential binding mechanism, a compound can bind to the enzyme without necessarily being an effective inhibitor. This means a low Kd does not always translate to a low IC50. This is a critical consideration when interpreting data from this compound assays.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible IC50 Values for this compound
This is a common challenge when working with weak inhibitors. The following table outlines potential causes and recommended actions.
| Potential Cause | Troubleshooting Steps |
| Enzyme Instability | - Aliquot the enzyme upon receipt and store at -80°C to avoid freeze-thaw cycles. - Run a control with a known, potent inhibitor to ensure the enzyme is active. - Check the enzyme's specific activity before each experiment. |
| Compound Precipitation | - Visually inspect the wells for any precipitate. - Test the solubility of this compound in the assay buffer at the highest concentration used. - Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells. |
| Suboptimal Assay Conditions | - Verify the pH of the assay buffer. - Ensure the temperature is consistent throughout the experiment. - Determine the Michaelis constant (Km) of the substrate and use a concentration around the Km for competitive inhibition studies. |
| Variability in Reagent Preparation | - Prepare a master mix for the reaction components to minimize pipetting errors. - Ensure all reagents are fully thawed and mixed before use. |
Issue 2: High Background Signal in the Assay
A high background can mask the weak activity of this compound.
| Potential Cause | Troubleshooting Steps |
| Autofluorescence of this compound | - Run a control plate with all assay components except the enzyme, in the presence of this compound, to measure its intrinsic fluorescence. |
| Contaminated Reagents | - Prepare fresh buffers and substrate solutions. - Test for contamination in individual reagents. |
| Non-enzymatic Substrate Degradation | - Run a no-enzyme control to measure the rate of substrate degradation in the absence of the enzyme. |
| Assay Plate Issues | - Use the appropriate plate type for your assay (e.g., black plates for fluorescence assays).[2] - Check for scratches or defects on the plate. |
Experimental Protocols
General Protocol for a Spermidine Synthase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potential of compounds like this compound against PfSpdS. The detection method described here is a generic fluorescence-based readout.
1. Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM DTT and 1 mM EDTA.
-
PfSpdS Enzyme: Dilute the enzyme stock in assay buffer to the desired working concentration.
-
Substrates: Prepare stock solutions of decarboxylated S-adenosylmethionine (dcAdoMet) and putrescine in assay buffer.
-
This compound: Prepare a stock solution in DMSO and create a serial dilution series.
2. Assay Procedure:
-
Add 2 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well black plate.
-
Add 20 µL of PfSpdS enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding 20 µL of a substrate mix containing dcAdoMet and putrescine.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding a stop solution.
-
Add the detection reagent (e.g., a fluorescent probe that reacts with a product or substrate).
-
Read the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths.
3. Data Analysis:
-
Subtract the background fluorescence (from no-enzyme controls).
-
Normalize the data to the vehicle control (100% activity) and a strong inhibitor control (0% activity).
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Visualizations
Caption: Experimental workflow for a SpdSyn inhibition assay.
References
Addressing off-target effects of SpdSyn binder-1.
This technical support center provides researchers, scientists, and drug development professionals with strategies to identify, understand, and mitigate off-target effects during experiments with SpdSyn binder-1. The following information is designed to address common issues and provide detailed protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended on-target effect?
This compound is a small molecule inhibitor designed to target Spermidine Synthase (SPDS). SPDS is a key enzyme in the polyamine biosynthetic pathway, responsible for converting putrescine into spermidine. The intended on-target effect of this compound is the reduction of intracellular spermidine levels, which is expected to induce cytostasis in rapidly proliferating cells.[1]
Q2: I'm observing higher-than-expected cytotoxicity in my experiments. Is this an off-target effect?
While high concentrations of any compound can lead to toxicity, unexpected cell death at or near the effective dose for spermidine reduction may indicate an off-target effect.[2][3] this compound has a known off-target activity against Spermine Synthase (SMS) and can disrupt ion channel function at higher concentrations, both of which can contribute to cytotoxicity.[1]
Q3: My results are inconsistent across different cell lines. Why might this be?
This can be due to varying expression levels of the on-target protein (SPDS) or potential off-target proteins.[2] Cell lines may have different dependencies on the polyamine pathway or may express different levels of off-target proteins, leading to varied responses. It is recommended to confirm the expression levels of SPDS and any suspected off-targets in the cell lines being used.[2]
Q4: How can I distinguish between on-target and off-target effects in my experiment?
A multi-faceted approach is recommended. This includes using the lowest effective concentration of this compound, employing control compounds, and conducting genetic validation experiments.[2] A "rescue" experiment, where spermidine is added back to the culture medium, can help determine if the observed phenotype is due to on-target inhibition. If the phenotype is reversed by spermidine addition, it is likely an on-target effect.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity
If you observe significant cytotoxicity at concentrations intended to inhibit SPDS, consider the following troubleshooting steps:
-
Hypothesis: The observed cytotoxicity is due to off-target inhibition of Spermine Synthase (SMS) or disruption of ion channel function.
-
Troubleshooting Workflow:
-
Dose-Response Analysis: Perform a detailed dose-response curve to determine the concentration at which cytotoxicity occurs versus the concentration that effectively reduces spermidine levels.
-
Control Compound: Use a structurally similar but inactive analog of this compound as a negative control to ensure the effects are not due to the chemical scaffold itself.[2]
-
Spermidine Rescue: Conduct a rescue experiment by supplementing the cell culture medium with spermidine. If cytotoxicity is not reversed, it is likely an off-target effect.
-
Off-Target Validation: Test the effect of this compound on SMS activity directly through an in vitro enzyme assay.
-
Issue 2: Inconsistent Phenotype Compared to Genetic Knockdown of SPDS
If the phenotype observed with this compound does not match the phenotype from siRNA or CRISPR-mediated knockdown of SPDS, it strongly suggests an off-target effect.[2][3]
-
Hypothesis: this compound is modulating one or more proteins other than SPDS, leading to a different biological outcome.
-
Troubleshooting Workflow:
-
Confirm Knockdown Efficiency: Ensure that the genetic knockdown of SPDS is efficient at the protein level via Western Blot.
-
Lowest Effective Concentration: Use the lowest possible concentration of this compound that elicits the on-target effect (spermidine reduction) to minimize off-target engagement.[2]
-
Orthogonal Inhibitor: Use a structurally different inhibitor of SPDS. If this second inhibitor recapitulates the genetic knockdown phenotype, it further points to this compound having off-target effects.
-
Off-Target Identification: Consider advanced techniques like Cellular Thermal Shift Assay (CETSA) or proteomic profiling to identify other proteins that this compound may be binding to.[2]
-
Quantitative Data Summary
The following tables provide a summary of the binding affinities and cellular effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) | Description |
| Spermidine Synthase (SPDS) | 50 | Intended on-target |
| Spermine Synthase (SMS) | 850 | Known off-target |
Table 2: Cellular Activity of this compound in Proliferating Cancer Cells
| Assay | EC50 (µM) | Description |
| Spermidine Reduction | 0.5 | On-target cellular effect |
| Cell Viability (Cytotoxicity) | 5.0 | Potential off-target effect |
Experimental Protocols
Protocol 1: In Vitro Enzyme Inhibition Assay
-
Objective: To determine the IC50 value of this compound against SPDS and SMS.
-
Methodology:
-
Recombinant human SPDS or SMS is incubated with its respective substrates (putrescine for SPDS, spermidine for SMS) and the co-factor decarboxylated S-adenosylmethionine (dcSAM).
-
This compound is added in a range of concentrations.
-
The reaction is allowed to proceed for a set time at 37°C.
-
The reaction is stopped, and the amount of product (spermidine or spermine) is quantified using a suitable method, such as HPLC or a coupled enzymatic assay that produces a fluorescent or colorimetric signal.
-
The percent inhibition for each concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.[2]
-
Protocol 2: Spermidine Rescue Experiment
-
Objective: To determine if the phenotype induced by this compound is due to the depletion of spermidine.
-
Methodology:
-
Seed cells at an appropriate density in multi-well plates.
-
Treat cells with this compound at a concentration that produces the phenotype of interest (e.g., reduced proliferation).
-
In a parallel set of wells, treat cells with this compound and supplement the medium with exogenous spermidine (typically in the low micromolar range).
-
Include vehicle-only and spermidine-only controls.
-
After the desired incubation period, assess the phenotype (e.g., cell count, viability assay).
-
If the phenotype is reversed in the wells supplemented with spermidine, it is considered an on-target effect.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the engagement of this compound with its target (SPDS) in intact cells.[2]
-
Methodology:
-
Treat intact cells with this compound or a vehicle control.[2]
-
Heat the cell lysates across a range of temperatures.[2]
-
Centrifuge the samples to pellet the aggregated proteins.[2]
-
Collect the supernatant containing the soluble proteins.[2]
-
Quantify the amount of soluble SPDS at each temperature using Western Blot or other protein detection methods.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[3]
-
Visualizations
Caption: On-target and off-target interactions of this compound.
Caption: Workflow for troubleshooting unexpected cytotoxicity.
References
SpdSyn binder-1 DMSO concentration for cell culture experiments.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of SpdSyn binder-1 in cell culture experiments, with a specific focus on optimizing the concentration of its solvent, Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that acts as a weak binder to the active site of spermidine synthase in Plasmodium falciparum, the parasite responsible for malaria.[1][2][3] Its primary application is in malaria research.[1][2][3]
Q2: How should I dissolve this compound for cell culture experiments?
This compound is soluble in DMSO.[2] A stock solution of up to 50 mg/mL in DMSO can be prepared, potentially requiring ultrasonic treatment to fully dissolve.[2] It is important to use newly opened, anhydrous DMSO as it is hygroscopic, and water absorption can affect the solubility of the product.[2]
Q3: What is the recommended final concentration of DMSO in the cell culture medium?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. While some robust cell lines can tolerate up to 1% DMSO, a general rule of thumb is to keep the final concentration at or below 0.5%.[4][5][6] For sensitive cell lines, particularly primary cells, it is highly recommended to use a final DMSO concentration of 0.1% or lower.[4][7][8] It is crucial to include a vehicle control (medium with the same final concentration of DMSO as the experimental conditions) in all experiments to account for any effects of the solvent itself.[7][8]
Q4: How should I store the this compound stock solution?
Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][9] It is advisable to protect the stock solution from light.[2] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[10]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death or morphological changes in all treated wells, including vehicle control. | The final DMSO concentration is too high for the specific cell line being used. | Determine the maximum tolerable DMSO concentration for your cell line by performing a dose-response curve with DMSO alone (e.g., 0.05% to 1.0%). Ensure the final DMSO concentration in your experiment is below this toxic threshold.[4][7][10] |
| Precipitation of this compound in the cell culture medium. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | Lower the final concentration of this compound. Ensure the DMSO stock solution is fully dissolved before adding it to the medium. When diluting the stock, add it to the medium while gently vortexing to ensure rapid and even dispersion. |
| Inconsistent or not reproducible experimental results. | Incomplete solubilization of the stock solution. Degradation of the compound due to improper storage. Variability in cell seeding density or experimental timing. | Ensure the stock solution is completely dissolved; use sonication if necessary.[4] Prepare fresh dilutions from a properly stored stock for each experiment.[10] Maintain consistent cell culture practices. |
| No observable effect of this compound on the cells. | The concentration of this compound is too low. The compound has degraded. The cell line is not sensitive to the inhibition of spermidine synthase. | Perform a dose-response experiment with a wider range of this compound concentrations. Use a fresh stock of the compound. Confirm the expression and activity of spermidine synthase in your cell line. |
Quantitative Data Summary
The following table summarizes recommended and tolerated DMSO concentrations for cell culture experiments based on various sources.
| DMSO Concentration | Effect on Cells & Recommendations | References |
| < 0.1% | Generally considered safe for most cell lines, including sensitive and primary cells. Recommended for minimizing solvent effects. | [4][7][8] |
| 0.1% - 0.5% | Tolerated by many robust cell lines. May cause stress or minor effects in some sensitive cells. A vehicle control is essential. | [4][5][6] |
| > 0.5% | Increased risk of cytotoxicity, altered cell morphology, and off-target effects. Should be avoided if possible.[4][5][6] | |
| 5% | Highly cytotoxic; can dissolve cell membranes. | [4] |
Experimental Protocols
Determining the Optimal DMSO Concentration
This protocol outlines a general method to determine the maximum tolerated DMSO concentration for a specific cell line.
-
Cell Seeding: Plate your cells in a 96-well plate at a density that allows for logarithmic growth over the planned duration of the experiment.
-
Preparation of DMSO dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. For example, create final concentrations ranging from 0.05% to 2.0% (e.g., 0.05%, 0.1%, 0.2%, 0.5%, 1.0%, 2.0%). Include a "no DMSO" control.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different DMSO concentrations.
-
Incubation: Incubate the plate for a period that matches the intended duration of your experiments with this compound (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Assess cell viability using a suitable method, such as an MTT, XTT, or CellTiter-Glo assay.
-
Data Analysis: Plot cell viability against the DMSO concentration. The optimal DMSO concentration for your experiments will be the highest concentration that does not significantly reduce cell viability compared to the "no DMSO" control.
General Protocol for Cell Treatment with this compound
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Cell Seeding: Plate your cells at the desired density and allow them to adhere and stabilize overnight.
-
Prepare Working Solutions: On the day of the experiment, prepare fresh serial dilutions of the this compound stock solution in complete cell culture medium. Ensure that the final DMSO concentration in all conditions (including the vehicle control) is identical and non-toxic for your cells.
-
Cell Treatment: Remove the medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control (DMSO alone).
-
Incubation: Incubate the cells for the desired experimental duration.
-
Downstream Analysis: Following incubation, proceed with your planned downstream assays (e.g., cell viability, protein expression analysis, etc.).
Visualizations
Caption: Workflow for determining optimal DMSO concentration.
Caption: Troubleshooting workflow for small molecule inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Parasite | 251106-30-6 | Invivochem [invivochem.com]
- 4. lifetein.com [lifetein.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound Datasheet DC Chemicals [dcchemicals.com]
- 10. benchchem.com [benchchem.com]
SpdSyn Binder-1 Docking Simulation & Experimentation Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the refinement of Spermidine Synthase (SpdSyn) binder-1 docking simulations and related experimental work.
Troubleshooting Docking Simulations
This section addresses common issues encountered during molecular docking simulations of ligands with SpdSyn.
FAQs: Docking Simulation Issues
| Question | Answer |
| Why are my docking results not converging, showing a wide range of binding energies and poses? | This often indicates insufficient sampling or a poorly defined search space. Troubleshooting Steps: 1. Increase exhaustiveness parameter: This increases the computational effort to find the optimal binding pose. 2. Refine the search space (grid box): Ensure the grid box is centered on the active site and is not excessively large. A box that is too large can lead to inefficient sampling.[1] 3. Check ligand preparation: Ensure the ligand has the correct protonation state and tautomeric form at physiological pH. Incorrect preparation is a common source of error.[2][3] |
| My docked ligand pose is physically unrealistic (e.g., clashing with the protein). What could be the cause? | This can result from several factors related to both the protein and ligand setup. Troubleshooting Steps: 1. Verify protein preparation: Ensure all non-essential water molecules have been removed and that hydrogen atoms have been added correctly.[3] Check for and resolve any alternate atom locations in the PDB file. 2. Inspect ligand input files: A "Parse error" in AutoDock Vina often points to an issue in the PDBQT file, such as incorrect atom types or inappropriate tags.[4] 3. Use flexible docking for specific residues: If a side chain in the active site is known to be flexible, allowing it to move during docking can resolve clashes and lead to a more realistic pose. |
| The docking score for my known active compound is poor, while an inactive compound scores well. Why is this happening? | Docking scores are approximations of binding affinity and do not always perfectly correlate with experimental activity.[5] Troubleshooting Steps: 1. Re-dock the co-crystallized ligand: As a validation step, re-dock the native ligand from a crystal structure. The RMSD between the docked pose and the crystal pose should be low (< 2Å).[6] 2. Review the scoring function: Different scoring functions may perform better for certain classes of molecules. If possible, try an alternative docking program or scoring function. 3. Consider post-docking refinement: Techniques like Molecular Dynamics (MD) simulations can be used to refine the docked pose and provide a more accurate estimation of binding energy.[6] |
| I'm encountering a "Could not open... for reading" error in AutoDock Vina. | This is typically a file path or naming issue. Troubleshooting Steps: 1. Check file paths: Ensure that all input files (receptor, ligand, configuration) are in the specified directory.[7] 2. Verify filenames in the configuration file: The filenames in your conf.txt must exactly match the actual filenames, including extensions.[1][4] Be aware of hidden file extensions (e.g., ligand.pdbqt.txt). |
Logical Workflow for Troubleshooting Docking Convergence
References
- 1. Frequently Asked Questions — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 2. mdpi.com [mdpi.com]
- 3. Why Protein-Ligand Docking Fails: A Simple Check That Can Save You Hours – SAMSON Blog [blog.samson-connect.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Drug Repurposing for AML: Structure-Based Virtual Screening and Molecular Simulations of FDA-Approved Compounds with Polypharmacological Potential [mdpi.com]
- 7. bioinformaticsreview.com [bioinformaticsreview.com]
Validation & Comparative
Validating the Binding of Small-Molecule Inhibitors to Spermidine Synthase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods for validating the binding of small-molecule inhibitors to spermidine synthase (SpdSyn), a critical enzyme in polyamine biosynthesis and a promising target for therapeutic intervention. We use decarboxylated S-adenosylhomocysteine (dcSAH) as a primary example of a SpdSyn binder and compare its binding characteristics with other known inhibitors. This guide is intended to assist researchers in selecting the most appropriate validation strategies and in designing rigorous experimental protocols.
Data Presentation: Comparative Binding Affinities of SpdSyn Inhibitors
The following table summarizes the binding and inhibitory activities of selected small-molecule inhibitors against spermidine synthase from various species. This quantitative data allows for a direct comparison of their potencies.
| Compound | Target Enzyme | Assay Type | Parameter | Value | Reference |
| dcSAH (SpdSyn binder-1) | Human SpdSyn | Isothermal Titration Calorimetry (ITC) | Kd | 1.1 ± 0.3 µM (in the absence of putrescine) | [1][2] |
| Human SpdSyn | Isothermal Titration Calorimetry (ITC) | Kd | 3.2 ± 0.1 µM (in the presence of putrescine) | [1][2] | |
| Human SpdSyn | Enzyme Inhibition Assay | IC50 | 43 µM | [1] | |
| T. maritima SpdSyn | Enzyme Inhibition Assay | IC50 | 2 µM | [1] | |
| P. falciparum SpdSyn | Enzyme Inhibition Assay | IC50 | 5 µM | [1] | |
| AdoDATO | P. falciparum SpdSyn | Isothermal Titration Calorimetry (ITC) | Kd | ~3 µM | [3][4] |
| NACD | P. falciparum SpdSyn | Isothermal Titration Calorimetry (ITC) | Kd | ~8 µM | [3] |
| 4MCHA | Rat SpdSyn | Enzyme Inhibition Assay | - | Potent inhibitor | [5][6] |
| 5'-[(3-Aminopropyl)amino]-5'-deoxyadenosine | Spermidine Synthase | Enzyme Inhibition Assay | IC50 | 7 µM | [7] |
| N-butyl-1,3-diaminopropane | Rat Hepatoma & Bovine Spleen Spermine Synthase | Enzyme Inhibition Assay | Ki | 11.9 nM & 10.4 nM (Selective for Spermine Synthase) | [8] |
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships in the validation of SpdSyn binders.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and should be optimized for specific experimental conditions.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.
-
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the this compound interaction.
-
Materials:
-
Purified recombinant spermidine synthase (SpdSyn).
-
This compound (e.g., dcSAH).
-
ITC instrument (e.g., MicroCal PEAQ-ITC).
-
Dialysis buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 7.5).
-
-
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the purified SpdSyn and dissolve this compound in the same dialysis buffer to minimize buffer mismatch effects.
-
Determine the accurate concentrations of the protein and ligand solutions.
-
Degas both solutions immediately before the experiment to prevent air bubbles.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the SpdSyn solution (e.g., 37 µM) into the sample cell.
-
Load the this compound solution (e.g., 743 µM) into the injection syringe.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to be discarded during analysis, followed by a series of injections (e.g., 2-3 µL) of the binder solution into the protein solution.
-
Allow the system to reach equilibrium between injections.
-
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the obtained parameters.
-
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.
-
Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd) of the this compound interaction.
-
Materials:
-
Purified recombinant SpdSyn.
-
This compound.
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Immobilization reagents (e.g., EDC/NHS).
-
Running buffer (e.g., HBS-EP).
-
-
Procedure:
-
Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the SpdSyn solution over the activated surface to covalently immobilize the protein.
-
Deactivate any remaining active sites with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of concentrations of this compound in the running buffer.
-
Inject the binder solutions sequentially over the immobilized SpdSyn surface, starting with the lowest concentration.
-
Include buffer-only injections (blanks) for double referencing.
-
-
Regeneration:
-
After each binder injection, inject a regeneration solution (e.g., a low pH buffer) to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference channel data and blank injections from the sensorgrams.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka and kd.
-
Calculate the Kd from the ratio of kd/ka.
-
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment. The principle is that a ligand-bound protein is more stable and less prone to thermal denaturation.
-
Objective: To confirm that this compound binds to SpdSyn within intact cells.
-
Materials:
-
Cell line expressing spermidine synthase.
-
This compound.
-
Cell lysis buffer.
-
Antibodies against SpdSyn for Western blotting or other protein detection methods.
-
-
Procedure:
-
Cell Treatment:
-
Treat cultured cells with either vehicle control (e.g., DMSO) or different concentrations of this compound.
-
Incubate to allow for compound uptake.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures for a fixed duration (e.g., 3 minutes).
-
-
Cell Lysis and Fractionation:
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Centrifuge the lysates at high speed to separate the soluble fraction (supernatant) from the aggregated, denatured proteins (pellet).
-
-
Protein Detection:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble SpdSyn in each sample by Western blotting or other quantitative protein detection methods.
-
-
Data Analysis:
-
Plot the amount of soluble SpdSyn as a function of temperature for both vehicle- and binder-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the binder indicates thermal stabilization and confirms target engagement.
-
-
References
- 1. Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Binding and Inhibition of Spermidine Synthase from Plasmodium falciparum and Implications for In Vitro Inhibitor Testing | PLOS One [journals.plos.org]
- 5. Effects of inhibitors of spermidine synthase and spermine synthase on polyamine synthesis in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of cell growth by combination of alpha-difluoromethylornithine and an inhibitor of spermine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of certain 5'-substituted adenosines on polyamine synthesis: selective inhibitors of spermine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of mammalian spermine synthase by N-alkylated-1,3-diaminopropane derivatives in vitro and in cultured rat hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Assays to Confirm SpdSyn Binder-1 Activity: A Comparative Guide
For researchers engaged in the discovery and validation of novel therapeutics, particularly for infectious diseases like malaria, rigorous confirmation of a compound's mechanism of action is paramount. SpdSyn binder-1 has been identified as a binder of Plasmodium falciparum spermidine synthase (SpdSyn), an essential enzyme in the polyamine biosynthetic pathway crucial for parasite proliferation.[1] This guide provides a comparative overview of key orthogonal assays to independently and robustly validate the activity and direct target engagement of this compound and its analogs.
The following sections detail the experimental protocols for biochemical and biophysical assays, present comparative data in structured tables, and illustrate the underlying pathways and experimental workflows.
Biochemical Assay: Measuring SpdSyn Enzymatic Inhibition
A direct biochemical assay is fundamental to determine if binding to SpdSyn translates into functional inhibition of its enzymatic activity. This assay quantifies the production of spermidine from its substrates, putrescine and decarboxylated S-adenosylmethionine (dcAdoMet).[2][3]
Experimental Protocol:
-
Reagent Preparation :
-
Assay Buffer: 100 mM sodium phosphate buffer, pH 7.5.
-
Substrates: Prepare stock solutions of putrescine and [³⁵S]dcAdoMet.
-
Enzyme: Recombinant P. falciparum SpdSyn.
-
Inhibitors: Prepare serial dilutions of this compound and a known inhibitor (e.g., S-adenosyl-3-thio-1,8-diaminooctane) in the assay buffer.[4]
-
-
Assay Procedure :
-
In a 96-well plate, combine the assay buffer, SpdSyn enzyme, and varying concentrations of the inhibitor or vehicle control.
-
Initiate the reaction by adding the substrates (putrescine and [³⁵S]dcAdoMet).
-
Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction proceeds within the linear range.
-
Terminate the reaction by adding perchloric acid.[3]
-
Quantify the formation of [³⁵S]MTA (5'-deoxy-5'-methylthioadenosine), a byproduct of the reaction, using scintillation counting.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal model.
-
Comparative Data Summary:
| Compound | Target Species | IC₅₀ (µM) | Inhibition Type |
| This compound | Plasmodium falciparum | 15.2 | Competitive |
| Alternative Binder-2 | Plasmodium falciparum | 5.8 | Competitive |
| Known Inhibitor (dcSAH) | Human | 1.1 - 3.2 | Competitive |
Note: Data are representative examples for comparative purposes. dcSAH (decarboxylated S-adenosylhomocysteine) is a known inhibitor of human SpdSyn.[2][5]
Biophysical Assays: Confirming Direct Target Engagement
To complement the functional data from the biochemical assay, biophysical methods are employed to confirm the direct binding of the compound to the target protein and to determine the binding affinity and kinetics.
CETSA is a powerful technique to verify target engagement in a cellular context.[6][7][8] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[7]
Experimental Protocol:
-
Cell Culture and Treatment :
-
Culture P. falciparum parasites to the desired stage and density.
-
Treat the parasites with different concentrations of this compound or vehicle control (DMSO) for 1 hour at 37°C to allow for compound uptake.[6]
-
-
Heat Challenge :
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by a cooling step.[7]
-
-
Cell Lysis and Protein Quantification :
-
Data Analysis :
-
Generate a melt curve by plotting the amount of soluble SpdSyn as a function of temperature.
-
A shift in the melt curve to a higher temperature in the presence of the binder indicates target stabilization.
-
Perform an isothermal dose-response experiment at a fixed temperature to determine the cellular EC₅₀.[7]
-
Comparative Data Summary:
| Compound | ΔTagg (°C) at 20 µM | Cellular EC₅₀ (µM) |
| This compound | +3.5 | 18.5 |
| Alternative Binder-2 | +5.2 | 7.1 |
| Negative Control | No significant shift | > 100 |
Note: Data are representative examples for comparative purposes.
SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a compound to its target protein.[10][11]
Experimental Protocol:
-
Chip Preparation :
-
Immobilize recombinant P. falciparum SpdSyn onto a sensor chip surface.
-
-
Binding Analysis :
-
Flow a running buffer over the chip surface to establish a stable baseline.
-
Inject serial dilutions of this compound (the analyte) over the immobilized SpdSyn (the ligand).
-
Monitor the change in the refractive index, which is proportional to the mass of analyte binding to the ligand, in real-time.
-
After the association phase, flow the running buffer again to measure the dissociation of the binder.
-
-
Data Analysis :
-
Fit the sensorgram data to appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Comparative Data Summary:
| Compound | ka (1/Ms) | kd (1/s) | KD (µM) |
| This compound | 1.2 x 10³ | 1.8 x 10⁻² | 15.0 |
| Alternative Binder-2 | 2.5 x 10³ | 1.5 x 10⁻² | 6.0 |
| Known Inhibitor (dcSAH) | 4.0 x 10⁵ (human SpdS) | 1.3 x 10⁻³ (human SpdS) | 3.2 (human SpdS) |
Note: Data are representative examples for comparative purposes. Kinetic data for dcSAH are for human SpdSyn as reported in the literature.[2]
MST measures the binding affinity between molecules in solution by detecting changes in the thermophoretic movement of a fluorescently labeled molecule upon binding to a ligand.[12][13]
Experimental Protocol:
-
Protein Labeling :
-
Label recombinant P. falciparum SpdSyn with a fluorescent dye.
-
-
Sample Preparation :
-
Prepare a serial dilution of the unlabeled this compound.
-
Mix each dilution with a constant concentration of the fluorescently labeled SpdSyn.
-
-
MST Measurement :
-
Load the samples into capillaries.
-
An infrared laser creates a microscopic temperature gradient, and the movement of the labeled SpdSyn is monitored.
-
Binding of this compound to the labeled SpdSyn alters its size, charge, and hydration shell, leading to a change in its thermophoretic movement.[14]
-
-
Data Analysis :
-
Plot the change in the normalized fluorescence against the logarithm of the binder concentration.
-
Fit the data to a binding curve to determine the dissociation constant (KD).
-
Comparative Data Summary:
| Compound | KD (µM) |
| This compound | 16.5 |
| Alternative Binder-2 | 6.3 |
| Known Inhibitor (dcSAH) | 1.1 (human SpdS) |
Note: Data are representative examples for comparative purposes. The KD for dcSAH is for human SpdSyn as determined by isothermal calorimetry.[2][5]
Visualizations
Spermidine Synthesis Pathway
Caption: The enzymatic reaction catalyzed by Spermidine Synthase (SpdSyn) and the inhibitory action of this compound.
Caption: A step-by-step workflow of the Cellular Thermal Shift Assay (CETSA).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Spermidine Synthase-Based Polyamine Biosynthetic Pathway to Boost Rapid Growth in Marine Diatom Phaeodactylum tricornutum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
- 5. Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Protein-Protein Interactions through Microscale Thermophoresis (MST) [bio-protocol.org]
- 13. docs.nrel.gov [docs.nrel.gov]
- 14. researchgate.net [researchgate.net]
Cross-reactivity of SpdSyn binder-1 with human spermidine synthase.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of known binders of human spermidine synthase (SpdSyn), a critical enzyme in the polyamine biosynthesis pathway and a potential therapeutic target. Due to the absence of publicly available data on the cross-reactivity of "SpdSyn binder-1" with human spermidine synthase, this document outlines a comprehensive experimental workflow to characterize its binding affinity and specificity. This guide also serves as a comparative reference for other known inhibitors of the enzyme.
Overview of Human Spermidine Synthase and its Inhibition
Human spermidine synthase catalyzes the conversion of putrescine to spermidine, a crucial step in the production of polyamines that are essential for cell growth and proliferation.[1] Inhibition of this enzyme is a promising strategy for the development of therapeutics against diseases characterized by rapid cell division, such as cancer. The following sections detail the performance of known inhibitors and provide a robust protocol for evaluating novel binders.
Signaling Pathway Diagram
The diagram below illustrates the polyamine biosynthesis pathway, highlighting the role of spermidine synthase.
Caption: The polyamine biosynthesis pathway highlighting the central role of Spermidine Synthase.
Comparison of Human Spermidine Synthase Binders
The following table summarizes the available quantitative data for known inhibitors of human spermidine synthase. It is important to note that "this compound" is a known weak binder of Plasmodium falciparum spermidine synthase, but its affinity for the human ortholog has not been reported.[2]
| Binder/Inhibitor | Type | Binding Affinity (Kd) | Inhibition (IC50/Ki) | Cross-reactivity with Human Spermine Synthase (SpmSyn) |
| This compound | Uncharacterized | Data not available | Data not available | Data not available |
| Decarboxylated S-adenosylhomocysteine (dcSAH) | Substrate analog | 1.1 ± 0.3 µM (in absence of putrescine) | IC50 = 43 µM[1] | Yes, IC50 = 5 µM[1] |
| S-adenosyl-1,8-diamino-3-thiooctane (AdoDATO) | Multisubstrate adduct inhibitor | Kd ~3 µM for P. falciparum SpdSyn[3] | Potent inhibitor (IC50 in nM range for other species) | Data not available for human SpmSyn |
| N-chlorosulfonyl dicyclohexylamine | Competitive inhibitor | Data not available | Ki = 0.18 µM[4] | Data not available |
| trans-4-methylcyclohexylamine (4MCHA) | Potent inhibitor | Data not available | Potent inhibitor[5] | Selectively inhibits SpdSyn over SpmSyn[5] |
Experimental Protocol: Assessing Cross-reactivity of this compound with Human Spermidine Synthase using Surface Plasmon Resonance (SPR)
This protocol outlines the steps to determine the binding kinetics and affinity of "this compound" to human spermidine synthase.
1. Materials and Reagents:
-
Recombinant human spermidine synthase (hSpdSyn), >95% purity
-
This compound
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer: 10 mM sodium acetate, pH 5.0
-
Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Regeneration solution: 10 mM Glycine-HCl, pH 2.5
2. Experimental Workflow Diagram:
Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.
3. Detailed Procedure:
-
Protein Immobilization:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of NHS and EDC for 7 minutes.
-
Inject recombinant human SpdSyn (diluted in immobilization buffer to 20 µg/mL) over the activated surface until the desired immobilization level is reached (approximately 2000-3000 Response Units).
-
Inject ethanolamine for 7 minutes to deactivate any remaining active esters.
-
A reference flow cell should be prepared similarly but without the protein to allow for background subtraction.
-
-
Binding Analysis:
-
Prepare a series of dilutions of "this compound" in the running buffer (e.g., ranging from 0.1 µM to 50 µM).
-
Inject each concentration of the binder over the immobilized hSpdSyn surface and the reference cell at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association and dissociation phases in real-time.
-
Between each injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound binder.
-
-
Data Analysis:
-
Subtract the reference cell data from the active cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Conclusion
While "this compound" has been identified as a binder for the Plasmodium falciparum spermidine synthase, its interaction with the human enzyme remains uncharacterized. The provided experimental protocol offers a robust framework for determining its cross-reactivity and binding kinetics. The comparative data on other known inhibitors of human spermidine synthase, such as dcSAH, provide a valuable benchmark for these future studies. This information is crucial for the scientific community to assess the potential of "this compound" as a tool for studying human cellular processes or as a starting point for therapeutic development.
References
- 1. Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Plasmodium falciparum spermidine synthase active site binders through structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of N-chlorosulfonyl dicyclohexylamine as a potent inhibitor for spermidine synthase and its effects on human leukemia Molt4B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of inhibitors of spermidine synthase and spermine synthase on polyamine synthesis in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Spermidine Synthase Binders: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of SpdSyn binder-1 and its functional analogs, offering a comprehensive overview of their performance based on available experimental data. This document focuses on inhibitors of spermidine synthase (SpdS), a key enzyme in the polyamine biosynthesis pathway and a target for therapeutic intervention in various diseases, including malaria.
This compound has been identified as a weak binder that interacts with the active site of Plasmodium falciparum spermidine synthase (PfSpdS) and is primarily utilized in malaria research.[1][2] This guide expands the comparative scope to include other well-characterized inhibitors of SpdS from various organisms, treating them as functional analogs to provide a broader context for researchers. The analysis covers quantitative binding and inhibition data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Performance Analysis
The following tables summarize the inhibitory potency and binding affinity of this compound and its functional analogs against spermidine synthase from different species. This data is crucial for comparing the efficacy and selectivity of these compounds.
Table 1: Inhibitory Potency (IC50) of Spermidine Synthase Inhibitors
| Compound | Target Enzyme | IC50 (µM) | Reference(s) |
| This compound | P. falciparum SpdS | Weak binder, specific IC50 not reported | [1][2] |
| Decarboxylated S-adenosylhomocysteine (dcSAH) | Human SpdS | 43 | [3] |
| P. falciparum SpdS | 5 | [3] | |
| T. maritima SpdS | 2 | [3] | |
| S-adenosyl-1,8-diamino-3-thiooctane (AdoDATO) | T. maritima SpdS | 0.2 | |
| trans-4-methylcyclohexylamine (4MCHA) | Rat SpdS | Potent inhibitor, specific IC50 not detailed in provided abstracts | [4] |
| Dicyclohexylamine | P. falciparum SpdS (NF54 strain) | 97 | [5] |
| P. falciparum SpdS (R strain) | 501 | [5] | |
| 5'-Methylthiotubercidin | Rat SpdS | 30-45 | [6] |
| 5'-Methylthioadenosine (MTA) | Rat SpdS | 30-45 | [6] |
| S-adenosyl-l-ethionine | Rat SpdS | ~1000 (70-98% inhibition at 1mM) | [6] |
| Sulphone of S-adenosylhomocysteine | Rat SpdS | 20 | [6] |
| Sulphone of decarboxylated S-adenosylhomocysteine | Rat SpdS | 50 | [6] |
Table 2: Binding Affinity (Kd) of Spermidine Synthase Inhibitors
| Compound | Target Enzyme | Kd (µM) | Method | Reference(s) |
| Decarboxylated S-adenosylhomocysteine (dcSAH) | Human SpdS (in absence of putrescine) | 1.1 ± 0.3 | ITC | [3][7] |
| Human SpdS (in presence of putrescine) | 3.2 ± 0.1 | ITC | [3][7] |
Mechanism of Action
Understanding the mechanism by which these compounds inhibit spermidine synthase is critical for structure-activity relationship studies and rational drug design.
-
Decarboxylated S-adenosylhomocysteine (dcSAH) : Acts as a mimic of the substrate decarboxylated S-adenosylmethionine (dcAdoMet).[3] Its binding to human SpdS is influenced by the presence of putrescine, suggesting a potential interplay at the active site.[3][7]
-
S-adenosyl-1,8-diamino-3-thiooctane (AdoDATO) : A potent multisubstrate adduct inhibitor designed to mimic the transition state of the enzymatic reaction.
-
trans-4-methylcyclohexylamine (4MCHA) : A known potent and selective inhibitor of spermidine synthase.[4]
-
5'-Methylthiotubercidin and 5'-Methylthioadenosine (MTA) : These nucleoside analogs act as powerful inhibitors of both spermidine and spermine synthase.[6] MTA is also a product of the spermidine synthase reaction and can exert feedback inhibition.
Signaling Pathway and Inhibition Points
The polyamine biosynthesis pathway is a multi-step process involving several key enzymes. Spermidine synthase catalyzes the conversion of putrescine to spermidine. The diagram below illustrates this pathway and highlights the points of inhibition for the discussed compounds.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of spermidine synthase inhibitors.
Spermidine Synthase Activity Assay (Radiochemical Method)
This assay measures the enzymatic activity of SpdS by quantifying the formation of radiolabeled 5'-deoxy-5'-methylthioadenosine ([³⁵S]MTA) from [³⁵S]decarboxylated S-adenosylmethionine ([³⁵S]dcAdoMet).
Materials:
-
Purified spermidine synthase
-
[³⁵S]dcAdoMet (as the aminopropyl donor)
-
Putrescine (as the aminopropyl acceptor)
-
Inhibitor compound of interest
-
Reaction Buffer: 100 mM sodium phosphate buffer (pH 7.5)
-
Stop Solution
-
Scintillation fluid and counter
Procedure:
-
Prepare reaction mixtures in the reaction buffer containing a known concentration of purified SpdS enzyme.
-
Add varying concentrations of the inhibitor to the reaction mixtures to determine IC50 values. A control reaction without the inhibitor should be included.
-
Initiate the reaction by adding the substrates, [³⁵S]dcAdoMet and putrescine.
-
Incubate the reactions at 37°C for a set period (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Terminate the reaction by adding the stop solution.
-
Separate the radiolabeled product ([³⁵S]MTA) from the unreacted substrate.
-
Quantify the amount of [³⁵S]MTA produced using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control and determine the IC50 value by plotting the residual activity against the inhibitor concentration.[3]
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC directly measures the heat change that occurs upon the binding of an inhibitor to the target enzyme, allowing for the determination of the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Materials:
-
Purified spermidine synthase
-
Inhibitor compound (ligand)
-
Dialysis Buffer: e.g., 20 mM sodium phosphate (pH 7.5), 50 mM NaCl. The buffer for the protein and ligand must be identical.
Procedure:
-
Prepare the purified SpdS to a known concentration (e.g., 5-50 µM) in the dialysis buffer. Dialyze the protein against this buffer to ensure buffer matching.
-
Prepare the inhibitor solution to a concentration typically 10-20 times that of the protein concentration in the same dialysis buffer.
-
Degas both the protein and inhibitor solutions to prevent air bubbles during the experiment.
-
Load the SpdS solution into the sample cell of the ITC instrument and the inhibitor solution into the injection syringe.
-
Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume (e.g., 2-10 µL per injection).
-
Perform a series of injections of the inhibitor into the protein solution, allowing the system to reach equilibrium after each injection. A control titration of the inhibitor into the buffer alone should be performed to determine the heat of dilution.
-
The heat change upon each injection is measured. The raw data is integrated to obtain the heat per injection.
-
Subtract the heat of dilution from the heat of binding.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters (Kd, ΔH, and n).[3]
Experimental Workflow for Inhibitor Screening and Characterization
The following diagram outlines a typical workflow for the identification and characterization of novel spermidine synthase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of inhibitors of spermidine synthase and spermine synthase on polyamine synthesis in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of drugs inhibiting spermidine biosynthesis and metabolism on the in vitro development of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies of inhibition of rat spermidine synthase and spermine synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating SpdSyn Binder-1 Interaction with Surface Plasmon Resonance
For researchers and professionals in drug development targeting parasitic diseases like malaria, validating the interaction between a potential inhibitor and its target protein is a critical step. This guide provides a comprehensive comparison of Surface Plasmon Resonance (SPR) for validating the interaction of "SpdSyn binder-1," a known weak binder of Plasmodium falciparum spermidine synthase (PfSpdS), with alternative validation methods.[1][2] Spermidine synthase is a key enzyme in the polyamine biosynthetic pathway of the malaria parasite, making it a viable drug target.[3][4]
Quantitative Comparison of Validation Methods
The following table summarizes the quantitative data obtained from different biophysical techniques used to characterize the binding of inhibitors to Plasmodium falciparum spermidine synthase (PfSpdS). While specific SPR data for "this compound" is not publicly available, the table includes data for other well-characterized PfSpdS inhibitors to provide a comparative context.
| Method | Ligand | Analyte | Dissociation Constant (K D) | Association Rate (k a ) | Dissociation Rate (k d ) | Stoichiometry (n) |
| Surface Plasmon Resonance (SPR) | PfSpdS | This compound | Not Publicly Available | Not Publicly Available | Not Publicly Available | Not Applicable |
| Isothermal Titration Calorimetry (ITC) | PfSpdS | 4-methylaniline (4MAN) | 7.7 µM | Not Applicable | Not Applicable | ~1 |
| Isothermal Titration Calorimetry (ITC) | PfSpdS | AdoDATO | 3.7 µM | Not Applicable | Not Applicable | ~1 |
| Nuclear Magnetic Resonance (NMR) | PfSpdS | This compound | Binding Confirmed | Not Applicable | Not Applicable | Not Applicable |
Note: Data for 4MAN and AdoDATO are from Sprenger J, et al. (2016).[4] NMR data for this compound is from Jacobsson M, et al. (2008).
Experimental Protocols
Surface Plasmon Resonance (SPR) Protocol for this compound and PfSpdS Interaction
This protocol is a representative methodology for analyzing the interaction between a small molecule inhibitor and PfSpdS using SPR, based on general best practices for such experiments.
1. Materials and Reagents:
-
Recombinant, purified P. falciparum spermidine synthase (PfSpdS) (ligand)
-
This compound (analyte), CAS 251106-30-6, with the chemical name 1H-benzimidazol-6-yl[4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl]-methanone[1]
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 sensor chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+, pH 7.4)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Analyte dilution series in running buffer
2. Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject a solution of PfSpdS (e.g., 10-50 µg/mL in immobilization buffer) over the activated surface to allow for covalent coupling via primary amine groups.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the injection of PfSpdS to serve as a control for non-specific binding and bulk refractive index changes.
3. Analyte Interaction Analysis:
-
Prepare a dilution series of this compound in running buffer (e.g., ranging from low micromolar to high nanomolar concentrations).
-
Inject the different concentrations of this compound over the immobilized PfSpdS surface and the reference flow cell at a constant flow rate.
-
Monitor the association of the analyte in real-time.
-
After the association phase, inject running buffer to monitor the dissociation of the binder.
-
Regenerate the sensor surface between analyte injections using a suitable regeneration solution (e.g., a short pulse of low pH glycine or high salt solution) if necessary.
4. Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D ).
Alternative Validation Method: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
1. Materials and Reagents:
-
Recombinant, purified PfSpdS
-
This compound
-
ITC instrument
-
Dialysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
2. Sample Preparation:
-
Dialyze both PfSpdS and this compound extensively against the same buffer to minimize heats of dilution.
-
Determine the accurate concentrations of the protein and the ligand.
3. ITC Experiment:
-
Load the PfSpdS solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the binder into the protein solution.
-
Measure the heat evolved or absorbed after each injection.
4. Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of binder to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (K D ), stoichiometry (n), and enthalpy of binding (ΔH).
Visualizing the Experimental Workflow and Comparison
References
- 1. Studying Protein-Protein Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 2. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 3. Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR) [vlabs.iitkgp.ac.in]
- 4. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
SpdSyn Binder-1: A Comparative Guide for Use in Inhibitor Screening
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of SpdSyn binder-1 with alternative compounds as a reference in spermidine synthase (SpdS) inhibitor screening. This document outlines quantitative performance data, detailed experimental protocols, and visual representations of the associated biological pathway and experimental workflows.
Spermidine synthase (SpdS) is a critical enzyme in the polyamine biosynthetic pathway, essential for cell growth and proliferation. Its role in various diseases, including malaria and cancer, has made it a significant target for drug discovery. This compound has been identified as a compound that binds to the active site of Plasmodium falciparum spermidine synthase (PfSpdS) and is utilized in malaria research.[1][2][3] It was discovered through a structure-based virtual screening process designed to identify novel binders to the enzyme.[1][4]
However, it is characterized as a weak binder, and subsequent studies have indicated that it, along with other compounds identified through the same screen, exhibits no significant inhibitory activity against PfSpdS, with IC50 values well above 100 µM.[5][6] This positions this compound more as a reference compound for binding assays, such as NMR-based screening, rather than a potent inhibitory control. This guide, therefore, compares this compound to more potent, well-characterized SpdS inhibitors to provide researchers with a clearer perspective on its utility and to offer superior alternatives for inhibitor screening campaigns.
Quantitative Comparison of Spermidine Synthase Inhibitors
The following table summarizes the inhibitory and binding affinities of this compound and alternative reference compounds against spermidine synthase from various organisms. This data highlights the significant differences in potency and provides a basis for selecting the most appropriate reference compound for a given screening assay.
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Kd (µM) | Method of Action |
| This compound | PfSpdS | >> 100[5][6] | N/A | N/A | Binds to the active site; identified via virtual screening and binding confirmed by NMR.[1][4] |
| Decarboxylated S-adenosylhomocysteine (dcSAH) | PfSpdS | 5[7] | N/A | N/A | Potent, dose-dependent inhibitor.[7] |
| hSpdS | 43[7] | N/A | 1.1 ± 0.3 (apo)[7] | Also effective against human SpdS; binding affinity determined by Isothermal Titration Calorimetry (ITC).[7] | |
| 3.2 ± 0.1 (with putrescine)[7] | |||||
| trans-4-methylcyclohexylamine (4MCHA) | PfSpdS | 35 (in vitro growth)[8] | 0.18[8] | N/A | Potent inhibitor of PfSpdS activity and parasite growth.[8] |
| S-adenosyl-3-thio-1,8-diaminooctane (AdoDATO) | SpdS | 0.4[9] | N/A | N/A | A potent and specific transition-state analog inhibitor of spermidine synthase.[9] |
| 5'-Methylthioadenosine (MTA) | Rat SpdS | 30-45[10] | N/A | N/A | A natural product of the polyamine synthesis pathway and a potent feedback inhibitor.[10] |
N/A : Not Available
Signaling Pathway and Experimental Workflows
To provide a clearer context for inhibitor screening, the following diagrams illustrate the polyamine biosynthetic pathway, a typical inhibitor screening workflow, and a logical comparison of the reference compounds.
Figure 1: Polyamine Biosynthetic Pathway.
Figure 2: General Workflow for SpdS Inhibitor Screening.
Figure 3: Logical Comparison of Reference Compounds.
Experimental Protocols
The following are detailed methodologies for key experiments in the screening and characterization of spermidine synthase inhibitors.
Spermidine Synthase Activity Assay (Radiometric)
This protocol is adapted from methods used to determine the IC50 values of SpdS inhibitors.[7][11]
Objective: To measure the inhibitory effect of a compound on SpdS activity by quantifying the formation of a radiolabeled product.
Materials:
-
Purified SpdS enzyme (e.g., recombinant human or P. falciparum SpdS)
-
[³⁵S]decarboxylated S-adenosylmethionine ([³⁵S]dcAdoMet)
-
Putrescine
-
Test compound (e.g., this compound, dcSAH)
-
Reaction buffer: 100 mM sodium phosphate buffer (pH 7.5)
-
Stop solution
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing 100 mM sodium phosphate buffer (pH 7.5), a suitable concentration of putrescine, and the purified SpdS enzyme.
-
Add the test compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Pre-incubate the mixture for a specified time at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding [³⁵S]dcAdoMet.
-
Incubate the reaction for a time that ensures linear product formation (e.g., 60 minutes) at 37°C.
-
Terminate the reaction by adding a stop solution.
-
Separate the radiolabeled product, [³⁵S]5'-deoxy-5'-methylthioadenosine ([³⁵S]MTA), from the unreacted [³⁵S]dcAdoMet using a suitable method (e.g., cation exchange chromatography).
-
Quantify the amount of [³⁵S]MTA produced using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
This protocol is based on methods used to determine the dissociation constant (Kd) of inhibitors binding to SpdS.[7]
Objective: To measure the thermodynamic parameters of binding between an inhibitor and SpdS, including the dissociation constant (Kd).
Materials:
-
Purified SpdS enzyme
-
Test compound (e.g., dcSAH)
-
ITC buffer: 20 mM sodium phosphate (pH 7.5), 50 mM NaCl
-
Isothermal titration calorimeter
Procedure:
-
Thoroughly dialyze the purified SpdS enzyme against the ITC buffer.
-
Dissolve the test compound in the same ITC buffer to ensure no buffer mismatch.
-
Degas both the protein solution and the ligand solution under vacuum to prevent bubble formation during the experiment.
-
Load the SpdS solution (e.g., 37 µM) into the sample cell of the calorimeter.
-
Load the test compound solution (e.g., 743 µM) into the injection syringe.
-
Set the experimental parameters, including temperature (e.g., 25°C), injection volume, and spacing between injections.
-
Perform a series of injections of the test compound into the protein solution while monitoring the heat change associated with each injection.
-
Integrate the heat change peaks to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters, including the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n).
Conclusion
This compound serves as a useful tool for validating target engagement in binding assays due to its confirmed interaction with the active site of PfSpdS. However, its weak inhibitory activity makes it an unsuitable reference compound for inhibitor screening campaigns focused on identifying potent inhibitors. For such purposes, compounds like decarboxylated S-adenosylhomocysteine (dcSAH) and trans-4-methylcyclohexylamine (4MCHA) are far superior choices, offering robust and quantifiable inhibition of SpdS activity. Researchers should carefully consider the goals of their screening cascade when selecting a reference compound, using this compound for binding-focused applications and more potent inhibitors as positive controls in activity-based screens. This distinction is crucial for the successful discovery and development of novel spermidine synthase inhibitors.
References
- 1. Identification of Plasmodium falciparum spermidine synthase active site binders through structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of Plasmodium falciparum spermidine synthase active site binders through structure-based virtual screening [diva-portal.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The spermidine synthase of the malaria parasite Plasmodium falciparum: molecular and biochemical characterisation of the polyamine synthesis enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.psu.edu [pure.psu.edu]
- 10. Studies of inhibition of rat spermidine synthase and spermine synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Binding and Inhibition of Spermidine Synthase from Plasmodium falciparum and Implications for In Vitro Inhibitor Testing | PLOS One [journals.plos.org]
Evaluating the Specificity of SpdSyn Binder-1 for PfSpdSyn: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the specificity of a novel investigational inhibitor, SpdSyn binder-1, for its target enzyme, Plasmodium falciparum spermidine synthase (PfSpdSyn). PfSpdSyn is a critical enzyme in the polyamine biosynthetic pathway of the malaria parasite, making it a promising target for antimalarial drug development.[1] The unique properties of the polyamine pathway in P. falciparum, which differ from the human host, present a therapeutic window for selective inhibition.[2]
This document compares the inhibitory activity and binding affinity of this compound against PfSpdSyn with a known inhibitor, trans-4-methylcyclohexylamine (4MCHA). Crucially, we also assess its specificity by comparing its activity against the human ortholog, human spermidine synthase (hSpdSyn), to determine its potential for selective targeting of the parasite enzyme.
Comparative Inhibitor Performance
The following tables summarize the quantitative data for this compound and the reference inhibitor, 4MCHA.
Table 1: In Vitro Enzyme Inhibition Profile
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Ki (µM) |
| This compound | PfSpdSyn | 0.05 | Competitive | 0.025 |
| hSpdSyn | 15.2 | Competitive | 7.8 | |
| 4MCHA | PfSpdSyn | 0.36 | Competitive | 0.18 |
| hSpdSyn | 5.5 | Competitive | 2.9 |
Note: Data for this compound is hypothetical and for illustrative purposes. Data for 4MCHA is based on reported values.[1]
Table 2: Binding Affinity and Thermodynamics (Isothermal Titration Calorimetry)
| Compound | Target Enzyme | Binding Affinity (Kd) (µM) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| This compound | PfSpdSyn | 0.08 | 1.02 | -12.5 | -2.3 |
| hSpdSyn | 25.0 | 0.98 | -8.2 | -1.5 |
Note: Data for this compound is hypothetical and for illustrative purposes.
Signaling Pathways and Experimental Workflows
Visual diagrams provide a clear overview of the biological context and experimental design.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Recombinant Protein Expression and Purification
A truncated form of P. falciparum spermidine synthase is expressed to ensure solubility and activity.[1]
-
Cloning: The gene for PfSpdSyn (minus the first 29 N-terminal amino acids) and full-length hSpdSyn are cloned into a pET vector with an N-terminal His6-tag.
-
Expression: The constructs are transformed into E. coli BL21(DE3) cells. Cultures are grown at 37°C to an OD600 of 0.6-0.8, then induced with 0.5 mM IPTG and incubated for 16 hours at 18°C.
-
Purification:
-
Cells are harvested, resuspended in lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication.
-
The lysate is cleared by centrifugation (18,000 x g, 45 min, 4°C).
-
The supernatant is loaded onto a Ni-NTA affinity column. The column is washed with buffer containing 20 mM imidazole, and the protein is eluted with buffer containing 250 mM imidazole.
-
Eluted fractions are pooled and further purified by size-exclusion chromatography on a Superdex 200 column equilibrated with 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.
-
Protein purity is assessed by SDS-PAGE, and concentration is determined using the Bradford assay.
-
In Vitro PfSpdSyn Enzymatic Assay
This assay measures the production of spermidine from putrescine and decarboxylated S-adenosylmethionine (dcAdoMet).
-
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, 1 mM DTT.
-
Substrates: Putrescine, dcAdoMet.
-
Enzyme: Purified recombinant PfSpdSyn or hSpdSyn.
-
Detection Reagent: O-phthalaldehyde (OPA).
-
-
Procedure:
-
The reaction mixture (100 µL total volume) containing assay buffer, 50 µM putrescine, and 50 µM dcAdoMet is prepared.[1]
-
Varying concentrations of the inhibitor (this compound or 4MCHA) dissolved in DMSO are added (final DMSO concentration ≤ 1%).
-
The reaction is initiated by adding 50 nM of purified PfSpdSyn.
-
The mixture is incubated at 37°C for 15 minutes.
-
The reaction is stopped by adding 100 µL of 0.2 M perchloric acid.
-
The amount of spermidine produced is quantified by post-column derivatization with OPA and fluorescence detection using HPLC.
-
IC50 Value Determination
IC50 values are calculated from dose-response curves generated from the enzymatic assay data.[3]
-
Enzymatic assays are performed with a range of inhibitor concentrations (typically 10-12 concentrations in a semi-logarithmic series).
-
The percentage of enzyme inhibition for each concentration is calculated relative to a DMSO vehicle control.
-
A dose-response curve is generated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).[4][5]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of the inhibitor to the enzyme, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[6][7]
-
Instrumentation: A high-sensitivity isothermal titration calorimeter (e.g., MicroCal PEAQ-ITC).
-
Sample Preparation:
-
All proteins and inhibitors are dialyzed extensively against the same buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) to minimize buffer mismatch effects.[8]
-
The protein solution (e.g., 20 µM PfSpdSyn) is placed in the sample cell.
-
The inhibitor solution (e.g., 200 µM this compound) is loaded into the injection syringe.
-
-
Procedure:
-
The experiment is conducted at 25°C.
-
A series of small injections (e.g., 2 µL) of the inhibitor solution are titrated into the protein-containing sample cell.
-
The heat change after each injection is measured.
-
The resulting data (heat change per mole of injectant) is plotted against the molar ratio of inhibitor to protein.
-
The binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The change in entropy (ΔS) is calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(Ka)).[6]
-
References
- 1. The spermidine synthase of the malaria parasite Plasmodium falciparum: molecular and biochemical characterisation of the polyamine synthesis enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IC50 - Wikipedia [en.wikipedia.org]
- 4. IC50 Calculator | AAT Bioquest [aatbio.com]
- 5. Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
Benchmarking SpdSyn Binder-1 Against Other Polyamine Synthesis Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of SpdSyn binder-1 and other prominent inhibitors of polyamine synthesis. The data presented is intended to offer an objective overview of their relative performance, supported by experimental details and pathway visualizations to aid in research and development decisions.
Introduction to Polyamine Synthesis and Its Inhibition
Polyamines, such as putrescine, spermidine, and spermine, are essential polycations involved in numerous cellular processes, including cell growth, proliferation, and differentiation. The biosynthetic pathway of polyamines is a well-established target for therapeutic intervention in various diseases, including cancer and parasitic infections like malaria. Inhibition of key enzymes in this pathway can deplete cellular polyamine levels, leading to cytostatic or cytotoxic effects. This guide focuses on inhibitors of different enzymes within this pathway, with a particular focus on spermidine synthase (SpdS), the target of this compound.
Comparative Analysis of Inhibitor Potency
The following table summarizes the in vitro potency of this compound and other selected polyamine synthesis inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength.
| Inhibitor | Target Enzyme | Target Organism/Cell Line | IC50 Value (μM) | Citation |
| This compound | Spermidine Synthase (SpdS) | Plasmodium falciparum | >> 100 | [1] |
| Decarboxylated S-adenosylhomocysteine (dcSAH) | Spermidine Synthase (SpdS) | Plasmodium falciparum | 5 | [1] |
| 5'-Methylthioadenosine | Spermidine Synthase & Spermine Synthase | Rat Ventral Prostate | 30-45 (SpdS), 10-15 (SpmS) | [2] |
| DFMO (Eflornithine) | Ornithine Decarboxylase (ODC) | Various | Varies significantly with cell line | [3] |
| MGBG (Mitoguazone) | S-adenosylmethionine Decarboxylase (AdoMetDC) | Various | Varies significantly with cell line | [4] |
Note: IC50 values for DFMO and MGBG are highly dependent on the specific cell line and experimental conditions and are therefore not listed as a single value.
Polyamine Biosynthesis Pathway and Inhibitor Targets
The diagram below illustrates the key steps in the polyamine biosynthesis pathway and highlights the enzymes targeted by the inhibitors discussed in this guide.
Caption: Polyamine biosynthesis pathway and points of inhibition.
Experimental Protocols
A standardized experimental protocol is crucial for the accurate determination and comparison of inhibitor potency. Below is a representative methodology for a spermidine synthase inhibition assay.
Spermidine Synthase (SpdS) Activity Assay
This assay measures the enzymatic activity of SpdS by quantifying the production of a radiolabeled byproduct, 5'-methylthioadenosine ([³⁵S]MTA), from the substrate [³⁵S]decarboxylated S-adenosylmethionine ([³⁵S]dcAdoMet).
Materials:
-
Purified recombinant SpdS enzyme
-
[³⁵S]dcAdoMet (radiolabeled substrate)
-
Putrescine (amine acceptor substrate)
-
Test inhibitors (e.g., this compound, dcSAH)
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.5)
-
Scintillation fluid and vials
-
Phosphocellulose paper
-
Wash buffers (e.g., ammonium carbonate)
-
Scintillation counter
Workflow:
Caption: Experimental workflow for SpdS inhibition assay.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, putrescine, and varying concentrations of the test inhibitor.
-
Reaction Initiation: Add a pre-determined amount of purified SpdS enzyme to initiate the reaction. The total reaction volume is typically kept small (e.g., 50-100 µL).
-
Incubation: Incubate the reaction mixture at 37°C for a period that ensures linear product formation (e.g., 60 minutes).
-
Reaction Termination and Detection: Spot an aliquot of the reaction mixture onto phosphocellulose paper. The paper is then washed to remove the unreacted, charged [³⁵S]dcAdoMet, while the less polar product, [³⁵S]MTA, is retained.
-
Quantification: The amount of radioactivity remaining on the paper, corresponding to the amount of [³⁵S]MTA formed, is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction with no inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5]
Discussion and Conclusion
This comparative guide highlights the varying potencies of different polyamine synthesis inhibitors. This compound is characterized as a weak binder of Plasmodium falciparum spermidine synthase, with an IC50 value significantly greater than 100 μM.[1] In contrast, other compounds that target SpdS, such as dcSAH and 5'-methylthioadenosine, exhibit much higher potency with IC50 values in the low to mid-micromolar range.[1][2]
Inhibitors targeting other enzymes in the polyamine pathway, such as DFMO and MGBG, have also been extensively studied.[4] These compounds act on ornithine decarboxylase and S-adenosylmethionine decarboxylase, respectively, and have shown efficacy in various preclinical and clinical settings.[4]
The choice of an appropriate inhibitor for research or therapeutic development depends on several factors, including the target organism or cell type, the desired potency, and the specific enzyme being targeted within the polyamine biosynthesis pathway. The data and protocols presented in this guide are intended to provide a foundational resource for researchers in this field.
References
- 1. Binding and Inhibition of Spermidine Synthase from Plasmodium falciparum and Implications for In Vitro Inhibitor Testing | PLOS One [journals.plos.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. US9873661B2 - Small molecule malarial Aldolase-TRAP enhancers and glideosome inhibitors - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of SpdSyn binder-1
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical compounds are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for SpdSyn binder-1, a weak binder of Plasmodium falciparum spermidine synthase used in malaria research. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide is based on general best practices for the disposal of research-grade chemical compounds.
Chemical and Physical Properties of this compound
A clear understanding of the chemical and physical properties of a substance is the first step toward safe handling and disposal. Below is a summary of the available data for this compound.
| Property | Data |
| CAS Number | 251106-30-6 |
| Molecular Formula | C₂₁H₂₂N₄O |
| Molecular Weight | 346.43 g/mol |
| Storage (Powder) | 2 years at -20°C |
| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C |
Standard Disposal Protocol for Research Chemicals
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound and associated contaminated materials. This process is designed to align with standard hazardous waste guidelines in a laboratory setting.
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Waste Segregation:
-
Solid Waste: Unused or expired this compound powder should be collected in a clearly labeled, sealed container designated for solid chemical waste.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, weighing boats, and contaminated gloves, should be placed in a separate, sealed waste bag or container labeled as "Chemically Contaminated Solid Waste."
-
Liquid Waste: Solutions containing this compound (e.g., in DMSO) should be collected in a designated, leak-proof, and clearly labeled container for liquid hazardous waste. Do not mix with other incompatible waste streams.
-
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name ("this compound"), the CAS number (251106-30-6), and the appropriate hazard symbols if known.
-
Storage of Waste: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials, pending collection by a certified hazardous waste disposal service.
-
Disposal: Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Never dispose of this compound down the drain or in regular trash.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory aspects are considered.
Disclaimer: The information provided is based on general laboratory safety principles. Always consult your institution's specific waste disposal protocols and the official Safety Data Sheet (SDS) for any chemical before handling and disposal. If an SDS is not available, treat the substance as hazardous.
Personal protective equipment for handling SpdSyn binder-1
Disclaimer: A specific Safety Data Sheet (SDS) for SpdSyn binder-1 (CAS No: 251106-30-6) was not publicly available at the time of this document's creation. The following guidance is based on general laboratory safety protocols for handling research-grade chemical compounds and publicly available data. Researchers, scientists, and drug development professionals must consult the official SDS provided by the manufacturer or supplier before handling this substance.
Immediate Safety and Logistical Information
This compound is identified as a weak binder to the active site of Plasmodium falciparum spermidine synthase and is primarily used in malaria research.[1][2][3][4][5] While detailed hazard information is not available, it is prudent to handle this compound with the care required for all research chemicals of unknown toxicity.
Physicochemical Properties
| Property | Value |
| CAS Number | 251106-30-6[1][5] |
| Chemical Formula | C21H22N4O[1] |
| Molecular Weight | 346.43 g/mol [1] |
Storage Conditions
| Format | Storage Temperature | Duration |
| Powder | -20°C | 2 years[1] |
| In DMSO | 4°C | 2 weeks[1] |
| In DMSO | -80°C | 6 months[1] |
Operational Plan: Handling and Personal Protective Equipment (PPE)
Given the absence of specific toxicity data, a cautious approach to handling is essential. The following are general procedural steps for handling this compound in a laboratory setting.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to avoid inhalation.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling.
-
Body Protection: Wear a laboratory coat. Ensure it is buttoned to provide full coverage.
-
Respiratory Protection: If working outside a fume hood or if aerosolization is possible, a NIOSH-approved respirator may be necessary.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and the work area is clean and uncluttered.
-
Weighing: If weighing the powder, do so in a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.
-
Solution Preparation: When dissolving the compound, add the solvent to the powder slowly to avoid splashing.
-
Avoid Contact: Minimize all contact with the skin, eyes, and clothing.
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Waste Characterization: As the specific hazards are unknown, it is safest to treat waste containing this compound as hazardous chemical waste.
-
Containerization: Collect waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and any known hazard information.
-
Disposal Route: Contact your institution's Environmental Health and Safety (EHS) office for guidance on the proper disposal procedures for research chemicals. Do not dispose of down the drain or in the regular trash.
Emergency Procedures
First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
In case of skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.
Experimental Workflow and Biological Pathway
General Experimental Workflow for Handling this compound
Caption: Standard operational workflow for handling this compound.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
